molecular formula C20H12F5N3O4 B15617505 Amg 333

Amg 333

Cat. No.: B15617505
M. Wt: 453.3 g/mol
InChI Key: QEBYISWYMFIXOZ-INIZCTEOSA-N
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Description

a potent and highly selective antagonist of TRPM8

Properties

IUPAC Name

6-[[(S)-(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F5N3O4/c21-12-2-1-7-26-17(12)16(10-4-6-15(13(22)8-10)32-20(23,24)25)28-18(29)14-5-3-11(9-27-14)19(30)31/h1-9,16H,(H,28,29)(H,30,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBYISWYMFIXOZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336744
Record name AMG-333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416799-28-4
Record name AMG-333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AMG 333: A Selective TRPM8 Antagonist - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 333 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key sensor for cold temperatures and a potential therapeutic target for migraine and other pain conditions. Developed by Amgen, this compound progressed to Phase I clinical trials before its discontinuation due to adverse effects. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used in its evaluation. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily expressed in a subset of sensory neurons. It is activated by cold temperatures (in the range of 8-28°C) and cooling compounds such as menthol (B31143) and icilin (B1674354). Its role in cold sensation and its expression in trigeminal ganglia neurons implicated in migraine pathophysiology made it an attractive target for analgesic drug development.[1][2] this compound emerged from a high-throughput screening campaign and subsequent lead optimization effort to identify a potent, selective, and orally bioavailable TRPM8 antagonist for the treatment of migraine.[3]

Mechanism of Action

This compound acts as a direct antagonist of the TRPM8 ion channel. By binding to the channel, it prevents the influx of cations (primarily Ca2+ and Na+) that is normally induced by cold stimuli or chemical agonists. This blockade of TRPM8 activity in sensory neurons is hypothesized to reduce the signaling of cold and pain information to the central nervous system.

cluster_0 TRPM8 Channel Activation cluster_1 Inhibition by this compound Cold Stimulus Cold Stimulus TRPM8 Channel TRPM8 Channel Cold Stimulus->TRPM8 Channel Icilin/Menthol Icilin/Menthol Icilin/Menthol->TRPM8 Channel Cation Influx (Ca2+, Na+) Cation Influx (Ca2+, Na+) TRPM8 Channel->Cation Influx (Ca2+, Na+) Neuronal Depolarization Neuronal Depolarization Cation Influx (Ca2+, Na+)->Neuronal Depolarization Pain Signal Transmission Pain Signal Transmission Neuronal Depolarization->Pain Signal Transmission This compound This compound TRPM8 Channel_inhibited TRPM8 Channel This compound->TRPM8 Channel_inhibited binds to Blocked Cation Influx Blocked Cation Influx TRPM8 Channel_inhibited->Blocked Cation Influx results in

Mechanism of TRPM8 antagonism by this compound.

Preclinical Data

In Vitro Pharmacology

This compound is a highly potent antagonist of the human TRPM8 channel.

ParameterSpeciesValueReference
IC50 Human13 nM[3]
In Vivo Pharmacology

This compound demonstrated dose-dependent efficacy in rat models of TRPM8 activation.

ModelSpeciesEndpointED50Reference
Icilin-Induced Wet-Dog ShakesRatInhibition of shaking behavior1.14 mg/kg (p.o.)[3]
Cold Pressor TestRatInhibition of blood pressure increase1.10 mg/kg (p.o.)[3]
Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species are not publicly available. The compound was described as "orally bioavailable".[3]

Clinical Data

This compound was evaluated in two Phase I clinical trials. However, both studies were discontinued (B1498344), and detailed quantitative results have not been publicly released.

Clinical Trials Overview
ClinicalTrials.gov IDPhaseStatusStudy DesignPopulationPrimary Objectives
NCT01953341 ICompletedSingle Ascending Dose (SAD), Randomized, Double-Blind, Placebo-ControlledHealthy Volunteers and Migraine PatientsSafety and Tolerability
NCT02132429 ITerminatedMultiple Ascending Dose (MAD), Randomized, Double-Blind, Placebo-ControlledHealthy Volunteers and Migraine PatientsSafety and Tolerability
Pharmacokinetics

Specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the Phase I studies have not been published.

Pharmacodynamics

One of the secondary objectives of the clinical trials was to characterize the effect of this compound on the cold pressor test (CPT)-induced increase in blood pressure in humans. Quantitative data from these assessments are not available.

Safety and Tolerability

The development of this compound was halted due to adverse events observed in the Phase I trials. These included:

  • A sensation of feeling hot

  • Paresthesia (tingling or numbness)

  • Dysesthesia (abnormal sensation)

  • Dysgeusia (distortion of the sense of taste)

The frequency and severity of these adverse events across the different dose cohorts have not been publicly detailed.

Experimental Protocols

Detailed internal protocols used by Amgen for the specific evaluation of this compound are not publicly available. The following sections describe generalized methodologies for the key experiments cited.

In Vitro TRPM8 Functional Assay (Calcium Influx)

This assay measures the ability of a compound to inhibit TRPM8 channel activation by monitoring changes in intracellular calcium concentration.

Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading HEK293 cells expressing TRPM8 Compound Addition Compound Addition Dye Loading->Compound Addition Calcium-sensitive dye (e.g., Fluo-4 AM) Agonist Addition Agonist Addition Compound Addition->Agonist Addition Incubate with this compound Fluorescence Measurement Fluorescence Measurement Agonist Addition->Fluorescence Measurement Add TRPM8 agonist (e.g., icilin) Data Analysis Data Analysis Fluorescence Measurement->Data Analysis FLIPR or similar instrument IC50 Determination IC50 Determination Data Analysis->IC50 Determination Calculate inhibition

Workflow for in vitro TRPM8 functional assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.

  • Compound Incubation: The dye solution is removed, and cells are incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: A TRPM8 agonist (e.g., icilin or menthol) is added to the wells to activate the channel.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The inhibition of the agonist-induced calcium influx by this compound is calculated, and the IC50 value is determined from the concentration-response curve.

In Vivo Icilin-Induced Wet-Dog Shake Model

This model assesses the in vivo target engagement of TRPM8 antagonists. Systemic administration of the TRPM8 agonist icilin induces a characteristic "wet-dog shake" behavior in rats.

Methodology:

  • Acclimation: Sprague-Dawley rats are acclimated to the testing environment.

  • Dosing: Animals are orally administered with either vehicle or varying doses of this compound.

  • Icilin Challenge: After a predetermined pretreatment time, rats are administered a standardized dose of icilin (intraperitoneally or subcutaneously).

  • Observation: The number of wet-dog shakes is counted for a defined period following the icilin injection.

  • Data Analysis: The dose-dependent inhibition of wet-dog shakes by this compound is determined, and the ED50 is calculated.

In Vivo Cold Pressor Test

This test evaluates the effect of a compound on the physiological response to a cold stimulus. In rats, immersion of a paw in cold water typically leads to an increase in blood pressure.

Animal Preparation Animal Preparation Baseline BP Baseline BP Animal Preparation->Baseline BP Anesthetize and catheterize Drug Administration Drug Administration Baseline BP->Drug Administration Cold Stimulus Cold Stimulus Drug Administration->Cold Stimulus This compound or vehicle BP Measurement BP Measurement Cold Stimulus->BP Measurement Paw immersion in cold water Data Analysis Data Analysis BP Measurement->Data Analysis ED50 Determination ED50 Determination Data Analysis->ED50 Determination Inhibition of BP increase

Workflow for the in vivo cold pressor test in rats.

Methodology:

  • Animal Preparation: Rats are anesthetized, and a catheter is implanted in an artery (e.g., femoral or carotid artery) for direct blood pressure monitoring.

  • Baseline Measurement: Baseline blood pressure and heart rate are recorded.

  • Dosing: Animals are administered either vehicle or varying doses of this compound.

  • Cold Challenge: After a specified time, a paw is immersed in cold water for a defined duration.

  • Blood Pressure Monitoring: Blood pressure is continuously monitored before, during, and after the cold stimulus.

  • Data Analysis: The increase in blood pressure induced by the cold stimulus is quantified, and the inhibitory effect of this compound is used to calculate the ED50.

Conclusion

This compound is a well-characterized, potent, and selective TRPM8 antagonist that demonstrated efficacy in preclinical models of TRPM8 activation. Its development, however, was halted in early clinical trials due to a challenging safety and tolerability profile, primarily characterized by sensations of heat and other sensory disturbances. These findings highlight a potential on-target effect of systemic TRPM8 antagonism that may pose a significant hurdle for the development of drugs in this class for non-localized pain conditions. The data on this compound, though from a discontinued program, provides valuable insights for researchers in the field of TRP channel modulation and pain therapeutics. The lack of detailed published clinical data underscores the challenges in accessing comprehensive information from early-stage drug development programs that do not proceed.

References

The Discovery and Development of AMG 333: A TRPM8 Antagonist for Migraine Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AMG 333 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which was investigated by Amgen as a potential therapeutic for migraine.[1][2] The rationale for its development was based on genetic evidence linking the TRPM8 channel to migraine and its role as a cold sensor in the trigeminal nervous system, which is implicated in migraine pathophysiology.[3] this compound demonstrated high in vitro potency and in vivo efficacy in preclinical models. However, its clinical development was halted in Phase 1 due to adverse effects, including sensations of heat and altered taste perception. This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound, including detailed experimental methodologies and a summary of key data.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol (B31143), has emerged as a novel target for migraine therapy.[3][4] Genome-wide association studies have identified a link between TRPM8 and a reduced risk of migraine.[3] The TRPM8 channel is expressed in a subset of sensory neurons within the trigeminal ganglia, which are critically involved in the pathogenesis of migraine.[3]

This compound was developed as a potent, selective, and orally bioavailable antagonist of the TRPM8 channel.[5][6] The development program aimed to test the hypothesis that inhibiting TRPM8 could be a viable therapeutic strategy for migraine.

Discovery and Preclinical Development

The discovery of this compound began with a high-throughput screening effort to identify inhibitors of the TRPM8 channel.[5][6] This led to the identification of a series of biarylmethanamine-based compounds.[5] Subsequent medicinal chemistry efforts focused on optimizing the drug-like properties of these initial leads, with a particular emphasis on enhancing potency, improving pharmacokinetic profiles, and reducing the potential for drug-drug interactions, specifically by removing CYP3A4 induction liability.[3][5] These efforts culminated in the identification of this compound as a clinical candidate.[1][3]

In Vitro Pharmacology

This compound demonstrated potent and selective antagonism of the TRPM8 channel in vitro.

Data Presentation: In Vitro Activity of this compound

ParameterSpeciesValue
IC50 Human TRPM813 nM
IC50 Rat TRPM820 nM
Selectivity TRPV1, TRPV3, TRPV4, TRPA1>20 µM
Experimental Protocols: In Vitro Assays

TRPM8 Inhibition Assay (Calcium Flux):

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing either human or rat TRPM8.

  • Methodology: Cells were plated in 96-well plates. The intracellular calcium concentration was monitored using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Procedure:

    • Cells were incubated with varying concentrations of this compound or vehicle control.

    • The TRPM8 channel was activated using a known agonist, such as menthol or icilin (B1674354).

    • The resulting change in fluorescence, indicative of calcium influx, was measured using a fluorometric imaging plate reader.

    • IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Selectivity Assays:

  • Similar calcium flux assays were performed using HEK293 cell lines stably expressing other TRP channels (TRPV1, TRPV3, TRPV4, and TRPA1) to determine the selectivity of this compound. The compound was tested at concentrations up to 20 µM.

In Vivo Pharmacology

This compound demonstrated target engagement and efficacy in two rat models.

Data Presentation: In Vivo Preclinical Efficacy of this compound

ModelSpeciesEndpointED50
Icilin-Induced Wet-Dog Shakes Sprague-Dawley RatInhibition of wet-dog shakes1.14 mg/kg (p.o.)
Cold Pressor Test Sprague-Dawley RatInhibition of cold-induced blood pressure increase1.10 mg/kg (p.o.)
Experimental Protocols: In Vivo Models

Icilin-Induced Wet-Dog Shake (WDS) Model:

  • Animal Model: Male Sprague-Dawley rats.

  • Rationale: Icilin is a potent TRPM8 agonist that induces a characteristic "wet-dog shake" behavior in rodents, which is a reliable measure of in vivo TRPM8 activation.

  • Procedure:

    • Rats were orally administered this compound or vehicle at various doses (e.g., 0.6, 1, 3 mg/kg).[7]

    • After a predetermined pretreatment time, icilin was administered to induce the WDS behavior.

    • The number of wet-dog shakes was observed and counted for a specific period.

    • The dose-dependent inhibition of WDS was used to calculate the ED50 value.[7]

Cold Pressor Test (CPT) Model:

  • Animal Model: Male Sprague-Dawley rats.[7]

  • Rationale: Activation of TRPM8 by cold stimuli can lead to an increase in blood pressure. This model assesses the ability of a TRPM8 antagonist to block this physiological response.

  • Procedure:

    • Rats were instrumented for blood pressure monitoring.

    • This compound or vehicle was administered orally at various doses (e.g., 1, 3 mg/kg).[7]

    • A cold stimulus was applied (e.g., immersion of a limb in cold water).

    • The change in blood pressure was recorded.

    • The dose-dependent inhibition of the cold-induced pressor response was used to determine the ED50.[7]

Clinical Development

This compound advanced into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and individuals with migraine.

Clinical Trials

Two Phase 1 studies were initiated for this compound:

  • NCT01953341: A single-ascending dose study in healthy subjects and subjects with migraines. This study was completed.[8]

  • NCT02132429: A multiple-ascending dose study in healthy subjects and migraine subjects. This study was terminated.[8]

Clinical Outcomes and Discontinuation

The clinical development of this compound was discontinued (B1498344) due to the emergence of dose-limiting adverse effects. These included:

  • Paresthesia (an abnormal sensation, typically tingling or pricking)

  • Dysesthesia (an unpleasant, abnormal sense of touch)

  • Dysgeusia (a distortion of the sense of taste)

  • An intolerable feeling of being hot

These adverse events were considered mechanism-related, resulting from the systemic blockade of the TRPM8 channel, which plays a crucial role in thermosensation.

Mechanism of Action and Signaling Pathway

TRPM8_Signaling_Pathway cluster_stimulus Stimulus Cold Cold TRPM8 TRPM8 Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates AMG_333 This compound AMG_333->TRPM8 Blocks Ca2+_Influx Ca2+_Influx TRPM8->Ca2+_Influx Leads to Depolarization Depolarization TRPM8->Depolarization Causes Action_Potential Action_Potential Ca2+_Influx->Action_Potential Depolarization->Action_Potential Pain_Signal Pain_Signal Action_Potential->Pain_Signal Results in

AMG333_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase HTS High-Throughput Screening Lead_ID Lead Identification (Biarylmethanamines) HTS->Lead_ID Lead_Opt Lead Optimization (Potency, PK, Safety) Lead_ID->Lead_Opt Candidate_Selection This compound Candidate Selection Lead_Opt->Candidate_Selection In_Vitro In Vitro Characterization (IC50, Selectivity) Candidate_Selection->In_Vitro In_Vivo In Vivo Efficacy Models (WDS, CPT) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_1_SAD Phase 1 Single Ascending Dose (NCT01953341) Tox->Phase_1_SAD Phase_1_MAD Phase 1 Multiple Ascending Dose (NCT02132429) Phase_1_SAD->Phase_1_MAD Discontinuation Development Discontinued (Adverse Events) Phase_1_MAD->Discontinuation

Conclusion

The development of this compound represents a well-defined, target-based approach to drug discovery for migraine. The program successfully identified a potent and selective TRPM8 antagonist with in vivo activity. However, the on-target adverse effects observed in early clinical trials highlight the challenges of modulating the TRPM8 channel for therapeutic benefit. The role of TRPM8 in human thermosensation appears to be a significant hurdle for the systemic administration of its antagonists. Despite the discontinuation of this compound, the program has provided valuable insights into the biology of TRPM8 and its potential role in migraine. Future research in this area may focus on developing peripherally restricted TRPM8 antagonists or exploring alternative strategies to modulate this pathway for pain relief.

References

In-Depth Technical Guide: AMG 333, a TRPM8 Antagonist for Migraine Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 333 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which has been investigated as a potential therapeutic agent for the treatment of migraine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for key preclinical and clinical evaluations are presented, along with a summary of its mechanism of action and the underlying signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid, is a biarylmethanamide derivative.[1] Its development stemmed from high-throughput screening and subsequent optimization of a series of TRPM8 inhibitors to enhance potency and drug-like properties.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid[1]
Molecular Formula C₂₀H₁₂F₅N₃O₄[1]
Molecular Weight 453.32 g/mol [1]
SMILES C1=CC(=C(N=C1)--INVALID-LINK--NC(=O)C3=NC=C(C=C3)C(=O)O)F[1]
CAS Number 1416799-28-4[1]
ChEMBL ID CHEMBL4241349[1]

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of the TRPM8 channel, the primary sensor for cold temperatures in the peripheral nervous system.[2] TRPM8 is a non-selective cation channel expressed in a subpopulation of sensory neurons, including those in the trigeminal ganglia, which are implicated in the pathogenesis of migraine.[3]

Genome-wide association studies have linked genetic variations in the TRPM8 gene to a reduced risk of migraine.[3] The proposed mechanism for migraine involves the sensitization of the trigeminovascular system. By blocking the TRPM8 channel, this compound is thought to modulate the activity of these sensory neurons and interfere with the signaling pathways that lead to migraine pain.

TRPM8_Antagonist_Pathway cluster_neuron Trigeminal Sensory Neuron cluster_outcome Therapeutic Effect TRPM8 TRPM8 Channel Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Cold/Menthol Neuron_Activation Neuronal Activation & Depolarization Ca_ion->Neuron_Activation CGRP_Release CGRP Release Neuron_Activation->CGRP_Release Migraine_Pain Migraine Pain CGRP_Release->Migraine_Pain Initiates AMG333 This compound AMG333->TRPM8 Antagonism

Figure 1: Proposed signaling pathway of this compound in migraine. (Max Width: 760px)

Preclinical Pharmacology

The in vivo efficacy of this compound was evaluated in two TRPM8-specific pharmacodynamic models in rats: the icilin-induced "wet-dog shake" model and the cold pressor test.[2]

Table 2: Preclinical Efficacy of this compound in Rat Models

ModelEndpointThis compound ED₅₀ (mg/kg, p.o.)Reference(s)
Icilin-Induced Wet-Dog ShakesReduction in the number of shakes1.14[2]
Cold Pressor TestInhibition of cold-induced blood pressure increase1.10[2]
Experimental Protocols

This model assesses the ability of a compound to block the effects of the TRPM8 agonist, icilin (B1674354).

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are acclimated to the testing environment.

    • This compound or vehicle is administered orally (p.o.) at various doses.

    • After a predetermined pretreatment time, icilin (a TRPM8 agonist) is administered via intraperitoneal (i.p.) injection to induce the characteristic "wet-dog shake" behavior.

    • The number of wet-dog shakes is observed and counted for a defined period following icilin injection.

  • Endpoint: A dose-dependent reduction in the number of wet-dog shakes compared to the vehicle-treated group indicates TRPM8 antagonist activity.

This test evaluates the role of TRPM8 in the physiological response to a cold stimulus.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are anesthetized and instrumented for continuous blood pressure monitoring.

    • A baseline blood pressure reading is established.

    • This compound or vehicle is administered.

    • A cold stimulus is applied (e.g., immersion of a paw in cold water).

    • The change in blood pressure from baseline is recorded.

  • Endpoint: Inhibition of the cold-induced increase in blood pressure by this compound demonstrates its antagonism of the TRPM8-mediated response to cold.

Preclinical_Workflow cluster_wds Icilin-Induced Wet-Dog Shake Model cluster_cpt Cold Pressor Test WDS_Admin Administer this compound or Vehicle (p.o.) WDS_Icilin Administer Icilin (i.p.) WDS_Admin->WDS_Icilin WDS_Observe Observe & Count Wet-Dog Shakes WDS_Icilin->WDS_Observe End WDS_Observe->End CPT_Admin Administer this compound or Vehicle CPT_Cold Apply Cold Stimulus CPT_Admin->CPT_Cold CPT_Measure Measure Blood Pressure Change CPT_Cold->CPT_Measure CPT_Measure->End Start Start->WDS_Admin Start->CPT_Admin

Figure 2: Experimental workflow for preclinical evaluation of this compound. (Max Width: 760px)

Clinical Development

This compound progressed to Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and individuals with migraines.[2]

Table 3: this compound Phase 1 Clinical Trials

ClinicalTrials.gov IDTitleStatusPurposeReference(s)
NCT01953341Single-Ascending Dose Study of this compound in Healthy Subjects and Subjects With MigrainesCompletedTo assess the safety, tolerability, and pharmacokinetics of single ascending doses of this compound.[4]
NCT02132429Phase I, Double-Blind, Placebo, MAD Study to Evaluate the Safety, Tolerability, PK, and PD of this compound in Healthy Subjects and Migraine SubjectsTerminatedTo evaluate the safety and tolerability of multiple ascending doses.[5]
Experimental Protocol: Single-Ascending Dose (SAD) Study (NCT01953341)

This study followed a randomized, double-blind, placebo-controlled design.[4]

  • Participants: Healthy adult volunteers and subjects with a history of migraine.

  • Design:

    • Multiple cohorts of subjects were enrolled.

    • Within each cohort, subjects were randomly assigned to receive a single oral dose of either this compound or a placebo.

    • The dose of this compound was escalated in subsequent cohorts, pending safety and tolerability data from the previous cohort.

  • Primary Endpoints:

    • Incidence of adverse events.

    • Clinically significant changes in vital signs, ECGs, and laboratory safety tests.

  • Secondary Endpoints:

    • Pharmacokinetic parameters of this compound (e.g., Cmax, Tmax, AUC).

    • Pharmacodynamic effects, including assessment of the cold pressor test to measure TRPM8 target engagement.[4]

SAD_Study_Design cluster_cohort1 Cohort 1 (Dose X) cluster_cohort2 Cohort 2 (Dose 2X) cluster_cohortN Cohort N (Dose nX) Screening Screening & Enrollment Randomization Randomization Screening->Randomization Dose_AMG333_1 Single Dose this compound Randomization->Dose_AMG333_1 Dose_Placebo_1 Single Dose Placebo Randomization->Dose_Placebo_1 Dose_AMG333_2 Single Dose this compound Safety_PK_PD Safety, PK, & PD Assessments Dose_AMG333_1->Safety_PK_PD Dose_Placebo_1->Safety_PK_PD Dose_AMG333_N Single Dose this compound Dose_Placebo_2 Single Dose Placebo Dose_Placebo_N Single Dose Placebo Dose_Escalation Dose Escalation Decision Safety_PK_PD->Dose_Escalation Dose_Escalation->Randomization Escalate End_Study End of Study Dose_Escalation->End_Study Stop

Figure 3: Logical flow of a single-ascending dose clinical trial. (Max Width: 760px)

Synthesis

The synthesis of this compound has been described in the scientific literature, originating from the optimization of a series of biarylmethanamine-based TRPM8 inhibitors. The process chemistry for the multi-kilogram synthesis of the active pharmaceutical ingredient has also been developed to support clinical trials.

A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in the supporting information of the primary publication by Horne et al. in the Journal of Medicinal Chemistry.

Conclusion

This compound is a well-characterized, potent, and selective TRPM8 antagonist that has undergone preclinical and early clinical development for the treatment of migraine. Its mechanism of action, targeting a genetically validated target for migraine, provides a strong rationale for its therapeutic potential. The data summarized in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals interested in the pharmacology of TRPM8 antagonists and their application in pain and migraine.

References

AMG 333: A Technical Guide on its Role as a Selective TRPM8 Antagonist in Sensory Neuron Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AMG 333, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8, a key thermosensor for cold, is predominantly expressed in a subpopulation of peripheral sensory neurons and is a significant target in the study of pain and migraine pathophysiology.[1][2] this compound has been instrumental as a research tool to probe the function of TRPM8 in sensory nerve circuits, including the trigeminal and dorsal root ganglia.[1][3] This document details the mechanism of action, quantitative pharmacology, key experimental protocols, and the clinical development context of this compound.

Core Mechanism of Action

This compound is a small molecule, orally active antagonist that selectively blocks the TRPM8 ion channel.[4][5] TRPM8 is a non-selective cation channel that is activated by cold temperatures (ranging from 8-25 °C) and cooling compounds such as menthol (B31143) and icilin.[1] Its activation in sensory neurons leads to cation influx, depolarization, and the generation of action potentials that signal the sensation of cold. By binding to and inhibiting the TRPM8 channel, this compound prevents this activation, thereby blocking the downstream signaling cascade responsible for cold thermosensation.

cluster_membrane Sensory Neuron Membrane TRPM8 TRPM8 Channel Cations Cation Influx (Na+, Ca2+) TRPM8->Cations Allows AMG333 This compound AMG333->TRPM8 Blocks Cold Cold Stimuli (e.g., <25°C, Menthol, Icilin) Cold->TRPM8 Activates Depolarization Membrane Depolarization Cations->Depolarization Signal Action Potential to CNS (Sensation of Cold) Depolarization->Signal

Caption: Mechanism of Action of this compound on the TRPM8 Signaling Pathway.

Quantitative Pharmacological Data

This compound exhibits high potency for TRPM8 channels and significant selectivity over other related TRP channels. This selectivity is crucial for its utility as a specific pharmacological probe. The following tables summarize the key quantitative metrics for this compound.

Table 1: In Vitro Potency of this compound

Target Species IC₅₀ (nM) Reference(s)
TRPM8 Human 13 [6][7][8][9][10]
TRPM8 Rat 20 - 30 [6][7][8]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]

Table 2: In Vitro Selectivity Profile of this compound

Target Channel IC₅₀ (µM) Reference(s)
TRPV1 >20 [7][8]
TRPV3 >20 [7][8]
TRPV4 >20 [7][8]

| TRPA1 | >40 |[8] |

cluster_high_potency High Potency cluster_low_potency Low Potency / High Selectivity AMG333 This compound TRPM8 TRPM8 (IC₅₀ = 13-30 nM) AMG333->TRPM8 Potent Antagonist TRPV1 TRPV1 (IC₅₀ > 20 µM) AMG333->TRPV1 TRPV3 TRPV3 (IC₅₀ > 20 µM) AMG333->TRPV3 TRPV4 TRPV4 (IC₅₀ > 20 µM) AMG333->TRPV4 TRPA1 TRPA1 (IC₅₀ > 40 µM) AMG333->TRPA1

Caption: Selectivity Profile of this compound for TRPM8 vs. Other TRP Channels.

Table 3: In Vivo Efficacy of this compound in Rat Models

Model Endpoint ED₅₀ (mg/kg, p.o.) Reference(s)
Icilin-induced Wet-Dog Shakes Inhibition of WDS behavior 1.14 [9]
Cold Pressor Test Inhibition of cold-induced blood pressure elevation 1.10 [9]

ED₅₀ (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximum response or effect.

Key Experimental Protocols and Findings

The characterization of this compound involved a series of in vitro and in vivo experiments to establish its potency, selectivity, and pharmacodynamic effects.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Pharmacodynamic Models (Rat) cluster_clinical Clinical Evaluation Screening High-Throughput Screen (Biarylmethanamine Series) Potency Potency & Selectivity Assays (e.g., Calcium Microfluorimetry, Electrophysiology) Screening->Potency Identifies Leads WDS Icilin-Induced Wet-Dog Shake (WDS) Model Potency->WDS Confirms Target Engagement CPT Cold Pressor Test (CPT) (Blood Pressure) Potency->CPT Confirms Target Engagement Phase1 Phase I Clinical Trial (Safety, PK/PD in Humans) WDS->Phase1 Supports Clinical Progression CPT->Phase1 Supports Clinical Progression

References

An In-depth Technical Guide to the Pharmacodynamics of AMG 333

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 333 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3] Developed by Amgen, it was investigated as a potential oral therapeutic for the treatment of migraine.[1][3] TRPM8, a non-selective cation channel, is recognized as the primary sensor for cold temperatures and is activated by cooling agents like menthol (B31143) and icilin (B1674354).[1] Its expression in sensory neurons of the trigeminal and pterygopalatine ganglia implicates it in the pathophysiology of migraine.[4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, target engagement, and effects on signaling pathways, supported by preclinical and clinical data.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPM8 receptor. By binding to the channel, it prevents the influx of cations, primarily Ca2+, that is normally induced by cold temperatures or chemical agonists.[1][2] This blockade of the TRPM8 channel inhibits the generation of an electrical signal in sensory neurons, thereby modulating the perception of cold and associated pain signaling pathways.[5]

Quantitative Pharmacodynamic Data

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies. The available quantitative data are summarized in the tables below.

ParameterSpeciesValueAssayReference(s)
IC₅₀ Human13 nMIn vitro TRPM8 antagonism[1][6]
IC₅₀ Rat20 nMIn vitro TRPM8 antagonism[2]
Selectivity Human>20 µMIn vitro antagonism (TRPV1, TRPV3, TRPV4)[2]
Selectivity Human>40 µMIn vitro antagonism (TRPA1)[2]

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValueAssayReference(s)
ED₅₀ Rat1.14 mg/kgIcilin-induced Wet-Dog Shake[3][6]
ED₅₀ Rat1.10 mg/kgCold Pressor Test[3][6]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

In Vitro: Calcium Flux Assay for TRPM8 Antagonism

This assay is a fundamental method for quantifying the inhibitory activity of compounds like this compound on TRPM8 channel activation.[7]

Objective: To determine the IC₅₀ value of a test compound by measuring its ability to inhibit agonist-induced calcium influx in cells expressing TRPM8.

Materials:

  • HEK293 cells stably expressing human or rat TRPM8.

  • Culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent like G418).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • TRPM8 agonist (e.g., menthol or icilin).

  • Test compound (this compound).

  • Fluorescence microplate reader.

Procedure:

  • Cell Culture: Culture HEK293-hTRPM8 cells in a 96-well plate until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM in assay buffer.

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add serial dilutions of the test compound (this compound) to the wells and incubate for a predetermined period (e.g., 10-20 minutes).

  • Calcium Flux Measurement:

    • Establish a stable baseline fluorescence reading using the microplate reader.

    • Add a fixed concentration of the TRPM8 agonist to all wells to stimulate calcium influx.

    • Immediately begin recording fluorescence intensity over time to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the fluorescence response against the concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture TRPM8-expressing cells in 96-well plate Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Baseline Establish baseline fluorescence Compound_Prep Prepare serial dilutions of this compound Incubation Incubate cells with This compound dilutions Compound_Prep->Incubation Baseline->Incubation Stimulation Add TRPM8 agonist Incubation->Stimulation Measurement Measure fluorescence change Stimulation->Measurement Data_Processing Calculate fluorescence response Measurement->Data_Processing Curve_Fitting Plot dose-response curve Data_Processing->Curve_Fitting IC50 Determine IC50 value Curve_Fitting->IC50

In Vitro Calcium Flux Assay Workflow

In Vivo: Icilin-Induced Wet-Dog Shake (WDS) Model

This model is a specific pharmacodynamic assay to assess the in vivo target engagement of TRPM8 antagonists.[3][6]

Objective: To evaluate the ability of a test compound to inhibit the characteristic shaking behavior induced by the TRPM8 agonist icilin in rats.

Materials:

  • Male Sprague-Dawley rats.

  • Icilin solution for intraperitoneal (i.p.) injection.

  • Test compound (this compound) for oral (p.o.) administration.

  • Observation chambers.

Procedure:

  • Acclimatization: Acclimate the rats to the testing environment.

  • Compound Administration: Administer the test compound (this compound) or vehicle orally at various doses.

  • Icilin Challenge: After a predetermined pretreatment time, administer a standardized dose of icilin (e.g., 0.5-5 mg/kg, i.p.) to induce wet-dog shakes.[8][9]

  • Observation: Immediately place the animals in individual observation chambers and record the number of wet-dog shakes over a specified period (e.g., 30 minutes).

  • Data Analysis: Compare the number of wet-dog shakes in the compound-treated groups to the vehicle-treated group to determine the dose-dependent inhibition. Calculate the ED₅₀ value.

G Acclimatization Acclimatize rats to testing environment Dosing Administer this compound (oral) or vehicle Acclimatization->Dosing Challenge Administer Icilin (intraperitoneal) Dosing->Challenge Observation Record number of wet-dog shakes Challenge->Observation Analysis Calculate ED50 Observation->Analysis

Wet-Dog Shake (WDS) Model Workflow

In Vivo: Cold Pressor Test (CPT)

The cold pressor test in rodents is used to assess the physiological response to a cold stimulus, which is mediated in part by TRPM8.[3][6]

Objective: To determine the effect of a test compound on the cardiovascular response (e.g., increase in blood pressure) induced by cold.

Materials:

  • Male Wistar rats, often barodenervated and anesthetized.[10]

  • Ice-cold water (approximately 0.5°C).[10]

  • Equipment for measuring blood pressure and heart rate.

  • Test compound (this compound).

Procedure:

  • Animal Preparation: Anesthetize and instrument the rats for cardiovascular monitoring. In some protocols, barodenervation is performed to isolate the direct effects of the cold stimulus.[10]

  • Baseline Measurement: Record stable baseline measurements of blood pressure and heart rate.

  • Compound Administration: Administer the test compound (this compound) or vehicle.

  • Cold Challenge: After a suitable interval, immerse a limb or a portion of the body in ice-cold water for a defined period (e.g., 2 minutes).[10]

  • Data Recording: Continuously record blood pressure and heart rate throughout the cold challenge and recovery period.

  • Data Analysis: Quantify the change in blood pressure and heart rate from baseline in response to the cold stimulus. Compare the responses in the compound-treated groups to the vehicle group to determine the inhibitory effect and calculate the ED₅₀.

G Animal_Prep Anesthetize and instrument rat for cardiovascular monitoring Baseline Record baseline blood pressure and heart rate Animal_Prep->Baseline Dosing Administer this compound or vehicle Baseline->Dosing Cold_Stimulus Immerse limb in ice-cold water Dosing->Cold_Stimulus Data_Collection Continuously record cardiovascular parameters Cold_Stimulus->Data_Collection Analysis Analyze change from baseline and calculate ED50 Data_Collection->Analysis

Cold Pressor Test (CPT) Workflow

TRPM8 Signaling Pathway and the Effect of this compound

Activation of the TRPM8 channel leads to an influx of cations, primarily Ca²⁺, which depolarizes the sensory neuron and can initiate an action potential.[7] This calcium influx also triggers downstream signaling cascades. One key regulatory mechanism involves Phospholipase C (PLC), which can be activated by the increased intracellular calcium. Activated PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid that is essential for TRPM8 channel activity. The depletion of PIP₂ results in the desensitization of the TRPM8 channel, providing a negative feedback loop.[7]

This compound, as a TRPM8 antagonist, directly blocks the initial step of this pathway: the influx of cations through the channel. By preventing channel opening, this compound inhibits the depolarization of the neuron and the subsequent rise in intracellular calcium, thereby blocking the transmission of cold-related signals and the activation of downstream signaling events.

TRPM8_Signaling Stimulus Cold or Menthol/Icilin TRPM8 TRPM8 Channel Stimulus->TRPM8 Activates Cation_Influx Ca²⁺/Na⁺ Influx TRPM8->Cation_Influx Allows AMG333 This compound AMG333->TRPM8 Blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization PLC_Activation PLC Activation Cation_Influx->PLC_Activation Stimulates Action_Potential Action Potential (Signal to CNS) Depolarization->Action_Potential PIP2_Hydrolysis PIP₂ Hydrolysis PLC_Activation->PIP2_Hydrolysis TRPM8_Inhibition TRPM8 Desensitization PIP2_Hydrolysis->TRPM8_Inhibition Leads to TRPM8_Inhibition->TRPM8

TRPM8 Signaling Pathway and Site of this compound Action

Clinical Development and Discontinuation

This compound progressed to Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and individuals with migraine. Two key studies were initiated: a single-ascending dose study (NCT01953341) and a multiple-ascending dose study (NCT02132429).[2][11]

The single-ascending dose study was completed, while the multiple-ascending dose study was terminated.[2][11] The development of this compound was ultimately discontinued (B1498344) due to adverse effects reported in study participants, which included sensations of heat, paresthesia, dysesthesia, and dysgeusia.[12] These on-target side effects, related to the blockade of the body's primary cold sensor, have been a challenge for the clinical development of TRPM8 antagonists.[12][13] Detailed quantitative results from these clinical trials, including human pharmacokinetic data and the specific incidence of adverse events, have not been made publicly available.

Summary and Conclusion

This compound is a potent and selective antagonist of the TRPM8 ion channel, demonstrating efficacy in preclinical models of TRPM8 activation. Its mechanism of action involves the direct blockade of the TRPM8 channel, preventing the influx of cations and subsequent neuronal signaling associated with cold sensation. While showing promise as a potential therapeutic for migraine, its clinical development was halted due to on-target adverse effects related to the disruption of normal thermosensation. This highlights a key challenge in the therapeutic targeting of the TRPM8 channel. The data and protocols presented in this guide provide a comprehensive overview of the preclinical pharmacodynamics of this compound for researchers in the field of pain and sensory neuroscience.

References

The Therapeutic Potential of TRPM8 Inhibition by AMG 333: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transient receptor potential melastatin 8 (TRPM8) channel, a sensor for cold and menthol, has emerged as a promising therapeutic target for the treatment of migraine. This is supported by genetic association studies linking TRPM8 to a reduced risk of this debilitating neurological disorder. AMG 333, a potent and selective antagonist of the TRPM8 channel, was developed to investigate this therapeutic hypothesis. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and the therapeutic potential of this compound. While showing promise in preclinical models, the clinical development of this compound was halted in Phase I trials due to adverse effects, primarily an intolerable sensation of heat. This document will detail the scientific journey of this compound, offering valuable insights for future research and development in the field of TRPM8 antagonism.

Introduction

Migraine is a prevalent and disabling neurological condition characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. Genome-wide association studies have identified a link between the TRPM8 gene and a decreased risk of migraine, suggesting that inhibition of the TRPM8 channel could be a viable therapeutic strategy.[1][2] The TRPM8 channel is a non-selective cation channel expressed in a subset of sensory neurons, including those in the trigeminal ganglia, which are implicated in the pathophysiology of migraine.[2][3]

This compound was developed as a potent, orally bioavailable, and selective antagonist of the TRPM8 channel to explore this therapeutic potential.[1] It belongs to a series of biarylmethanamide-based TRPM8 inhibitors identified through high-throughput screening and optimized for drug-like properties.[1]

Mechanism of Action and Preclinical Pharmacology

This compound functions as a highly selective antagonist of the TRPM8 channel.[2] Its inhibitory activity has been demonstrated in both in vitro and in vivo models.

In Vitro Potency

The potency of this compound was determined using cell-based assays measuring the inhibition of TRPM8 channel activation.

SpeciesIC50 (nM)
Human TRPM813[1]
Rat TRPM820
Table 1: In Vitro Potency of this compound
In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in two distinct rat models that rely on TRPM8 activation.

ModelED50 (mg/kg, oral)
Icilin-Induced Wet-Dog Shake1.14[1]
Cold Pressor Test1.10[1]
Table 2: In Vivo Efficacy of this compound in Rat Models

Experimental Protocols

In Vitro IC50 Determination: Calcium Flux Assay

A standard method for determining the potency of a TRPM8 antagonist like this compound involves a cell-based calcium flux assay.

Objective: To quantify the inhibitory concentration (IC50) of this compound against the TRPM8 channel.

Materials:

  • HEK293 cells stably expressing human or rat TRPM8.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • TRPM8 agonist (e.g., Icilin (B1674354) or Menthol).

  • This compound in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., HBSS).

  • Fluorescence plate reader.

Protocol:

  • Cell Culture: Culture HEK293 cells expressing the target TRPM8 channel in appropriate flasks until they reach a suitable confluency.

  • Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour.

  • Compound Addition: After washing to remove excess dye, add varying concentrations of this compound to the wells and incubate for a predetermined period.

  • Agonist Stimulation: Add a fixed concentration of a TRPM8 agonist (e.g., icilin) to all wells to stimulate the TRPM8 channels.

  • Fluorescence Reading: Immediately measure the change in fluorescence intensity using a fluorescence plate reader. The increase in intracellular calcium upon channel activation leads to a change in the dye's fluorescence.

  • Data Analysis: Plot the fluorescence response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

cluster_workflow Calcium Flux Assay Workflow A Seed HEK293-TRPM8 Cells B Load with Calcium Dye (Fluo-4 AM) A->B C Add this compound (Varying Concentrations) B->C D Add TRPM8 Agonist (Icilin) C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Calcium Flux Assay Workflow
In Vivo Efficacy Models in Rats

This model is a standard behavioral assay to assess the in vivo activity of TRPM8 modulators.

Objective: To evaluate the ability of this compound to inhibit TRPM8-mediated behaviors.

Animals: Male Sprague-Dawley rats.

Materials:

  • This compound formulated for oral administration. The specific vehicle used in the original studies is not publicly detailed, but a common oral gavage vehicle is a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture like DMSO, PEG300, and Tween-80.

  • Icilin solution for intraperitoneal (i.p.) injection.

  • Observation chambers.

Protocol:

  • Acclimation: Acclimate the rats to the testing environment.

  • This compound Administration: Administer this compound orally (p.o.) via gavage at various doses (e.g., 0.6, 1, 3 mg/kg).[4]

  • Pre-treatment Time: Allow for a pre-treatment period for the compound to be absorbed (typically 30-60 minutes).

  • Icilin Challenge: Inject the rats with a dose of icilin known to induce a robust wet-dog shake response.

  • Observation: Immediately place the rats in individual observation chambers and count the number of wet-dog shakes over a specified period (e.g., 30 minutes).

  • Data Analysis: Compare the number of wet-dog shakes in the this compound-treated groups to a vehicle-treated control group to determine the dose-dependent inhibition.

cluster_workflow Wet-Dog Shake Model Workflow A Administer this compound (p.o.) B Pre-treatment Period A->B C Inject Icilin (i.p.) B->C D Observe and Count Wet-Dog Shakes C->D E Compare to Vehicle Control D->E

Wet-Dog Shake Model Workflow

The cold pressor test is used to assess cardiovascular responses to a cold stimulus, which are partially mediated by TRPM8.

Objective: To determine if this compound can block the physiological response to a cold challenge.

Animals: Male Sprague-Dawley rats.

Materials:

  • This compound for oral administration.

  • Ice-water bath.

  • Blood pressure monitoring equipment (e.g., tail-cuff plethysmography).

Protocol:

  • Acclimation and Baseline: Acclimate the rats to the restraint and blood pressure measurement procedure. Record baseline blood pressure and heart rate.

  • This compound Administration: Administer this compound orally at various doses (e.g., 1, 3 mg/kg).[4]

  • Pre-treatment Time: Allow for a pre-treatment period.

  • Cold Challenge: Immerse the rat's tail or paw into an ice-water bath for a defined period (e.g., 1-2 minutes).

  • Measurement: Continuously or intermittently measure blood pressure and heart rate during and after the cold stimulus.

  • Data Analysis: Compare the change in blood pressure and heart rate in the this compound-treated groups to the vehicle-treated control group.

cluster_workflow Cold Pressor Test Workflow A Baseline Blood Pressure Measurement B Administer this compound (p.o.) A->B C Pre-treatment Period B->C D Induce Cold Stimulus C->D E Measure Blood Pressure Response D->E F Compare to Vehicle Control E->F

Cold Pressor Test Workflow

TRPM8 Signaling in Migraine Pathophysiology

The precise role of TRPM8 in migraine is still under investigation, but it is thought to involve the modulation of nociceptive signaling within the trigeminal nervous system. TRPM8 is expressed on a subset of trigeminal ganglion neurons that innervate the meninges, the membranes surrounding the brain that are implicated in migraine pain.

Activation of TRPM8 by cold or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and can trigger the firing of action potentials. In the context of migraine, the inhibition of TRPM8 by an antagonist like this compound is hypothesized to reduce the excitability of these sensory neurons, thereby dampening the transmission of pain signals.

Interestingly, there is evidence of functional interactions between TRPM8 and another TRP channel, TRPV1, which is activated by heat and is also implicated in pain. Some studies suggest that TRPM8 activation can inhibit TRPV1 activity, adding another layer of complexity to the role of TRPM8 in pain modulation.

cluster_pathway Hypothesized TRPM8 Signaling in Migraine TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Mediates Cold Cold Stimulus Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates AMG333 This compound AMG333->TRPM8 Inhibits Neuron Trigeminal Ganglion Neuron Depolarization Neuronal Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal

Hypothesized TRPM8 Signaling Pathway in Migraine

Clinical Development and Discontinuation

This compound progressed to Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and individuals with a history of migraine (NCT01953341, NCT02132429).[1] However, the development of this compound was terminated. Reports from these trials indicated that subjects experienced adverse effects, most notably an intolerable sensation of heat, as well as paresthesia and dysesthesia.[5] These on-target side effects are a recognized challenge in the development of systemic TRPM8 antagonists, as the channel plays a role in normal temperature sensation throughout the body.

Conclusion and Future Directions

This compound served as a valuable tool to probe the therapeutic potential of TRPM8 inhibition for migraine. The preclinical data demonstrated its potency and efficacy in relevant animal models. However, the adverse effects observed in early clinical trials highlight the significant challenge of systemically targeting a channel involved in fundamental sensory processes.

Future research in this area may focus on:

  • Developing peripherally restricted TRPM8 antagonists: Limiting the distribution of the drug to the peripheral nervous system could potentially mitigate the central side effects of altered temperature sensation.

  • Targeting specific TRPM8 splice variants or subpopulations of TRPM8-expressing neurons: A more nuanced approach to targeting might allow for the separation of analgesic effects from thermoregulatory side effects.

  • Investigating alternative dosing strategies or formulations: Topical or localized delivery of TRPM8 antagonists could be explored for migraine treatment.

The story of this compound underscores the complexities of translating a promising preclinical concept into a viable therapeutic. The insights gained from its development will undoubtedly inform and guide the next generation of research into TRPM8-targeted therapies for migraine and other pain conditions.

References

AMG 333 and its Effects on Cold Sensation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 333 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key mediator of cold sensation. Developed by Amgen for the potential treatment of migraine, this compound demonstrated efficacy in preclinical models by blocking TRPM8 activation and downstream signaling. However, its clinical development was terminated during Phase I trials due to adverse effects, primarily the induction of a sensation of heat. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The document aims to serve as a comprehensive resource for researchers in the fields of sensory biology, pain, and pharmacology.

Introduction

The sensation of cold is a critical physiological process for maintaining homeostasis and avoiding tissue damage from extreme temperatures. The molecular basis of cold sensation is primarily mediated by the TRPM8 ion channel, a non-selective cation channel expressed in a subset of sensory neurons. TRPM8 is activated by cool temperatures (typically below 28°C) and cooling agents such as menthol (B31143) and icilin. Its role in various pathological conditions, including migraine and neuropathic pain, has made it an attractive target for therapeutic intervention.

This compound was developed as a potent, orally bioavailable, and selective antagonist of TRPM8.[1] Preclinical studies demonstrated its ability to block cold-induced responses, suggesting its potential as a novel analgesic for conditions characterized by cold allodynia or where TRPM8 activation is implicated in the pathophysiology, such as migraine.[2] This guide will detail the scientific data and experimental protocols related to the investigation of this compound and its effects on cold sensation pathways.

Mechanism of Action: Targeting the TRPM8 Pathway

This compound exerts its pharmacological effects by directly blocking the TRPM8 ion channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) that occurs upon channel activation by cold stimuli or chemical agonists. This action prevents the depolarization of sensory neurons and the subsequent propagation of action potentials to the central nervous system, which would otherwise be interpreted as a cold sensation.

The TRPM8 Signaling Cascade in Cold Sensation

The activation of TRPM8 by cold temperatures is a complex process involving conformational changes in the channel protein. This leads to the opening of the ion pore and an influx of cations, resulting in membrane depolarization. The key steps in the TRPM8 signaling pathway are as follows:

  • Stimulus: Exposure to cold temperatures or application of a TRPM8 agonist (e.g., menthol).

  • Channel Gating: The stimulus induces a conformational change in the TRPM8 channel, leading to its opening.

  • Cation Influx: Na+ and Ca2+ ions flow into the neuron, causing depolarization.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated.

  • Signal Propagation: The action potential travels along the sensory nerve fiber to the spinal cord and then to the brain.

  • Perception: The brain interprets the signal as a sensation of cold.

The activity of TRPM8 is also modulated by intracellular signaling molecules, including phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for channel function. The influx of Ca2+ can also lead to the activation of Phospholipase C (PLC), which hydrolyzes PIP2, providing a negative feedback mechanism to desensitize the channel.

Inhibition by this compound

This compound acts as a competitive antagonist at the TRPM8 channel. It binds to the channel protein and prevents the conformational changes necessary for its opening in response to cold or chemical agonists. This blockade of ion influx effectively silences the cold-sensing neurons, thereby inhibiting the perception of cold.

TRPM8_Signaling_Pathway cluster_stimulus External Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling cluster_perception Physiological Response Cold Temperature Cold Temperature TRPM8 TRPM8 Channel Cold Temperature->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Allows AMG333 This compound AMG333->TRPM8 Inhibits PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Required for activity Ca_Influx->PLC Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cold_Sensation Cold Sensation Action_Potential->Cold_Sensation Signal to CNS

Caption: Simplified signaling pathway of TRPM8 activation by cold and its inhibition by this compound.

Preclinical Development and Efficacy

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Potency and Selectivity

This compound was identified as a potent antagonist of human TRPM8 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

Parameter Value Assay
Human TRPM8 IC5013 nM[2]Not specified

Selectivity profiling against other TRP channels and a panel of other receptors and ion channels demonstrated that this compound is highly selective for TRPM8.

In Vivo Efficacy in Animal Models

The efficacy of this compound was evaluated in rat models of TRPM8-mediated behaviors, including the wet-dog shake model and the cold pressor test.

Model Endpoint This compound ED50
Wet-Dog Shake (Rat)Reduction in shaking behavior1.14 mg/kg[2]
Cold Pressor Test (Rat)Attenuation of cold-induced pressor response1.10 mg/kg[2]
Preclinical Development Workflow

The preclinical development of this compound followed a typical drug discovery and development pipeline.

Preclinical_Workflow HTS High-Throughput Screening (Biarylmethanamine-based inhibitors) Lead_Opt Lead Optimization (Potency, PK properties, reduced PXR transactivation) HTS->Lead_Opt In_Vitro In Vitro Characterization (Potency and Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy Models (Wet-dog shake, Cold pressor test) In_Vitro->In_Vivo Tox Preclinical Toxicology In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: Preclinical development workflow for this compound.

Clinical Development

This compound progressed to Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers and migraine patients.

Phase I Clinical Trials

Two key Phase I studies were initiated for this compound:

  • NCT01953341: A randomized, double-blind, placebo-controlled, single-ascending dose study in healthy subjects and subjects with migraines.[3]

  • NCT02132429: A randomized, double-blind, placebo-controlled, multiple-ascending dose study in healthy subjects and migraine subjects.

The primary objective of these studies was to assess the safety and tolerability of this compound. Secondary objectives included characterization of the PK profile and the effect of this compound on the cold pressor test-induced increase in blood pressure.[3]

Clinical Trial Experimental Protocol: Cold Pressor Test

The cold pressor test (CPT) was a key pharmacodynamic endpoint in the clinical evaluation of this compound.

Objective: To assess the ability of this compound to block the physiological response to a cold stimulus.

Procedure (based on typical CPT protocols):

  • Baseline Measurement: Blood pressure and heart rate are measured at rest.

  • Immersion: The subject's non-dominant hand is immersed in a container of cold water (typically 0-4°C) up to the wrist for a defined period (e.g., 1-2 minutes).

  • Pain and Sensation Reporting: Subjects may be asked to report the intensity of pain and cold sensation at regular intervals.

  • Physiological Monitoring: Blood pressure and heart rate are continuously monitored during and after the immersion.

  • Post-Immersion: Measurements are continued for a period after the hand is removed from the water to assess recovery.

Endpoints:

  • Change in systolic and diastolic blood pressure from baseline.

  • Change in heart rate from baseline.

  • Time to pain onset and/or withdrawal.

  • Subjective ratings of pain and cold intensity.

Termination of Clinical Development

The clinical development of this compound was terminated during Phase I due to the emergence of adverse effects, most notably a paradoxical sensation of heat. This on-target side effect is thought to be a consequence of blocking the normal physiological cold sensation, leading to a disruption in thermoregulation.

Discussion and Future Perspectives

The development of this compound provided valuable insights into the role of TRPM8 in human physiology and the challenges of targeting this ion channel for therapeutic purposes. While this compound itself did not advance to later-stage clinical trials, the knowledge gained from its development continues to inform the design of next-generation TRPM8 modulators.

The paradoxical heat sensation observed with this compound highlights the complex interplay between different thermosensory pathways. Future research may focus on developing TRPM8 antagonists with different properties, such as partial antagonism or biased signaling, which could potentially mitigate this adverse effect. Additionally, the topical application of TRPM8 antagonists for localized pain conditions remains an area of active investigation.

Conclusion

This compound is a well-characterized, potent, and selective TRPM8 antagonist that has been instrumental in advancing our understanding of cold sensation pathways. Although its systemic administration was limited by on-target adverse effects, the preclinical and clinical data generated for this compound provide a rich resource for the scientific community. This technical guide has summarized the key findings and experimental methodologies related to this compound, offering a comprehensive overview for researchers and drug developers working on the next generation of therapies targeting the TRPM8 ion channel.

References

AMG 333: A Technical Review of a TRPM8 Antagonist for Migraine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 333 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures and menthol.[1][2] Developed by Amgen, this orally bioavailable compound was investigated as a potential therapeutic for the treatment of migraine.[3][4] Genome-wide association studies have linked the TRPM8 gene to a reduced risk of migraine, providing a strong rationale for targeting this channel.[4] This technical guide provides a comprehensive review of the available research on this compound, summarizing its mechanism of action, preclinical data, and clinical development.

Mechanism of Action

This compound functions as a selective antagonist of the TRPM8 channel.[1][2] TRPM8 is a non-selective cation channel expressed in a subset of sensory neurons within the peripheral nervous system, including those implicated in migraine pathophysiology, such as the trigeminal and pterygopalatine ganglia.[4] By blocking the TRPM8 channel, this compound is designed to modulate the signaling pathways associated with cold sensation and pain, which are thought to be involved in the initiation and propagation of migraine headaches.

Preclinical Research

The preclinical development of this compound involved a series of biarylmethanamide-based TRPM8 inhibitors identified through high-throughput screening.[3] These initial leads were optimized to enhance potency, improve pharmacokinetic properties, and reduce pregnane (B1235032) X receptor (PXR) transactivation.[3]

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the TRPM8 channel.

Target Species Assay IC50 (nM) Selectivity
TRPM8HumanCellular Assay13>1500-fold vs. TRPV1, TRPV3, TRPV4, TRPA1
TRPM8RatCellular Assay20-30
TRPV1Not SpecifiedNot Specified>20,000
TRPV3Not SpecifiedNot Specified>20,000
TRPV4Not SpecifiedNot Specified>20,000
TRPA1Not SpecifiedNot Specified>20,000

Table 1: In Vitro Potency and Selectivity of this compound.[5][6][7][8][9]

In Vivo Pharmacology

This compound has demonstrated efficacy in preclinical rat models designed to assess TRPM8 target engagement.

Model Species Endpoint Route of Administration ED50 (mg/kg)
Icilin-induced Wet-Dog ShakesSprague-Dawley RatInhibition of shaking behaviorOral1.14
Cold Pressor TestSprague-Dawley RatInhibition of blood pressure increaseOral1.10

Table 2: In Vivo Efficacy of this compound in Rat Models.[3]

Experimental Protocols

Icilin-induced Wet-Dog Shake (WDS) Model in Rats

This pharmacodynamic model is used to assess in vivo TRPM8 antagonism.

Methodology:

  • Animals: Male Sprague-Dawley rats are used for the study.

  • Acclimation: Animals are acclimated to the testing environment before the experiment.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.

  • Induction of WDS: After a predetermined pretreatment time, the TRPM8 agonist icilin (B1674354) is administered intraperitoneally (i.p.) to induce the characteristic wet-dog shake behavior.[10][11]

  • Observation: The frequency of wet-dog shakes is observed and counted for a specific period following icilin injection.

  • Data Analysis: The dose-dependent inhibition of icilin-induced WDS by this compound is calculated to determine the ED50 value.

G cluster_protocol Icilin-induced Wet-Dog Shake Protocol Animal Acclimation Animal Acclimation This compound Administration (p.o.) This compound Administration (p.o.) Animal Acclimation->this compound Administration (p.o.) Pre-treatment Icilin Injection (i.p.) Icilin Injection (i.p.) This compound Administration (p.o.)->Icilin Injection (i.p.) Challenge Observation of WDS Observation of WDS Icilin Injection (i.p.)->Observation of WDS Induction Data Analysis (ED50) Data Analysis (ED50) Observation of WDS->Data Analysis (ED50) Quantification G cluster_protocol Rat Cold Pressor Test Protocol Anesthesia & Instrumentation Anesthesia & Instrumentation This compound Administration (p.o.) This compound Administration (p.o.) Anesthesia & Instrumentation->this compound Administration (p.o.) Preparation Cold Water Immersion Cold Water Immersion This compound Administration (p.o.)->Cold Water Immersion Pre-treatment MAP & HR Monitoring MAP & HR Monitoring Cold Water Immersion->MAP & HR Monitoring Stimulus Data Analysis (ED50) Data Analysis (ED50) MAP & HR Monitoring->Data Analysis (ED50) Quantification G cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_intracellular Intracellular Signaling TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx CGRP_release CGRP Release Modulation TRPM8->CGRP_release Modulates Neuronal_Excitation Neuronal Excitation TRPM8->Neuronal_Excitation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Required for activity Cold Cold Temperature Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_influx->PLC Activates PKC Protein Kinase C (PKC) Ca_influx->PKC Activates PKC->TRPM8 Modulates Neuronal_Excitation->CGRP_release Leads to AMG333 This compound AMG333->TRPM8 Inhibits

References

Methodological & Application

AMG 333: In Vitro Experimental Protocols for the Characterization of a TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

AMG 333 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol.[1] This channel is implicated in various physiological and pathophysiological processes, including pain and migraine.[1][3] this compound was developed as a clinical candidate for the treatment of migraine.[3] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity on the TRPM8 channel.

Mechanism of Action

This compound functions by directly blocking the TRPM8 ion channel, thereby preventing the influx of cations (primarily Ca2+) that is triggered by cold temperatures or chemical agonists. This antagonistic action inhibits the depolarization of sensory neurons, which is the initial step in the signaling pathway that leads to the sensation of cold and contributes to pain signaling in conditions like migraine.

AMG333_Mechanism_of_Action cluster_membrane Cell Membrane cluster_stimuli Stimuli TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) Ca_influx Ca2+ Influx TRPM8_open->Ca_influx Allows Cold Cold Temperature Cold->TRPM8 Activation Menthol Menthol / Icilin Menthol->TRPM8 Activation AMG333 This compound AMG333->TRPM8_open Blockade Depolarization Neuronal Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal Transduction Depolarization->Pain_Signal

Figure 1: Mechanism of action of this compound as a TRPM8 antagonist.

Quantitative Data Summary

The inhibitory potency of this compound has been determined using in vitro functional assays. The following tables summarize the key quantitative data for this compound.

Target Assay Type Species IC50 (nM) Reference
TRPM8Calcium FluxHuman13[1][2][4]
TRPM8Calcium FluxRat20[2]

Table 1: Potency of this compound against TRPM8.

Channel Assay Type Species IC50 (µM) Reference
TRPV1Not SpecifiedNot Specified>20[2]
TRPV3Not SpecifiedNot Specified>20[2]
TRPV4Not SpecifiedNot Specified>20[2]
TRPA1Not SpecifiedNot Specified>20[2]

Table 2: Selectivity profile of this compound against other TRP channels.

Experimental Protocols

Cell-Based Calcium Flux Assay using FLIPR

This protocol describes a method to determine the inhibitory activity of this compound on human TRPM8 channels expressed in HEK293 cells using a Fluorometric Imaging Plate Reader (FLIPR).

FLIPR_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed HEK293-hTRPM8 cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Load_Cells Load cells with dye (1 hour at 37°C) Incubate_24h->Load_Cells Prepare_Dye Prepare Fluo-4 AM loading buffer Prepare_Dye->Load_Cells Add_AMG333 Add this compound to wells and incubate Load_Cells->Add_AMG333 Prepare_AMG333 Prepare serial dilutions of this compound Prepare_AMG333->Add_AMG333 Add_Agonist Add TRPM8 agonist (e.g., Menthol or Icilin) Add_AMG333->Add_Agonist Measure_Fluorescence Measure fluorescence kinetics using FLIPR Add_Agonist->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50

Figure 2: Workflow for the FLIPR-based calcium flux assay.

Materials:

  • HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • Fluorometric Imaging Plate Reader (FLIPR)

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-hTRPM8 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in HBSS to achieve the desired final concentrations.

    • Add the diluted this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include appropriate vehicle controls (DMSO).

  • FLIPR Measurement:

    • Prepare a solution of the TRPM8 agonist (e.g., Menthol at a concentration that elicits a submaximal response, such as EC80) in HBSS.

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • Initiate the assay, which will involve a baseline fluorescence reading followed by the automated addition of the agonist solution.

    • Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for characterizing the effect of this compound on TRPM8 channel currents using the whole-cell patch-clamp technique.

Materials:

  • HEK293-hTRPM8 cells cultured on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • This compound

  • TRPM8 agonist (e.g., Menthol or cold stimulation)

Protocol:

  • Cell Preparation:

    • Place a coverslip with adherent HEK293-hTRPM8 cells in the recording chamber on the microscope stage.

    • Perfuse the chamber with the external solution.

  • Pipette Preparation and Seal Formation:

    • Pull glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration:

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Current Recording:

    • Apply a voltage ramp or step protocol to elicit TRPM8 currents.

    • Activate TRPM8 channels by applying a TRPM8 agonist (e.g., perfuse with a solution containing menthol) or by cooling the external solution.

    • Record the resulting inward and outward currents.

  • Compound Application:

    • After obtaining a stable baseline current in the presence of the agonist, perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Record the current in the presence of this compound to observe its inhibitory effect.

    • Perform a washout by perfusing with the agonist-containing solution without this compound to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and determine the IC50 value.

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should optimize the protocols for their specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the in vivo use of AMG 333, a potent and selective TRPM8 antagonist. The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in relevant animal models.

Introduction

This compound is a highly selective and orally bioavailable antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol (B31143) and icilin (B1674354).[3] It is expressed in a subset of sensory neurons and has been implicated in various physiological and pathophysiological processes, including pain and migraine.[3][4] this compound has been investigated as a clinical candidate for the treatment of migraine.[3][4]

Quantitative Data Summary

The following table summarizes the effective dosages of this compound in preclinical rat models. The data highlights the dose-dependent efficacy of this compound in blocking TRPM8-mediated responses.

Animal ModelSpeciesAdministration RouteDosage (mg/kg)EffectReference
Icilin-Induced Wet-Dog ShakesSprague-Dawley RatOral (p.o.), single dose0.6, 1, 3Dose-dependent inhibition of wet-dog shakes. 3 mg/kg resulted in full inhibition.[1][2]
Cold Pressor Test (Blood Pressure)Sprague-Dawley RatOral (p.o.), single dose1, 3Dose-dependent inhibition of cold-induced blood pressure elevation. 3 mg/kg fully blocked the response.[1][2]

Signaling Pathway of TRPM8 and Inhibition by this compound

The following diagram illustrates the mechanism of TRPM8 channel activation and its antagonism by this compound.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_response Cellular & Physiological Response Cold Temperature Cold Temperature TRPM8 TRPM8 Cold Temperature->TRPM8 Activates Icilin/Menthol Icilin/Menthol Icilin/Menthol->TRPM8 Activates Ca2+ Influx Ca2+ Influx TRPM8->Ca2+ Influx Leads to Neuronal Activation Neuronal Activation Ca2+ Influx->Neuronal Activation Wet-Dog Shakes / BP Increase Wet-Dog Shakes / BP Increase Neuronal Activation->Wet-Dog Shakes / BP Increase This compound This compound This compound->TRPM8 Blocks

Caption: TRPM8 activation by stimuli and inhibition by this compound.

Experimental Protocols

Formulation of this compound for Oral Administration

For in vivo studies in rats, this compound can be formulated for oral gavage using one of the following vehicles. It is recommended to prepare the formulation on the day of the experiment.

Vehicle Options:

  • Option A (Surfactant/Co-solvent Mixture):

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

    • Note: This formulation results in a clear solution with a solubility of at least 2.17 mg/mL.[2]

  • Option B (Cyclodextrin-based):

    • 10% DMSO

    • 90% (20% SBE-β-CD in Saline)

    • Note: This also provides a clear solution with a solubility of at least 2.17 mg/mL.[2]

  • Option C (Oil-based):

    • 10% DMSO

    • 90% Corn Oil

    • Note: This formulation is also a clear solution with a solubility of at least 2.17 mg/mL.[2]

Preparation Steps (Example using Option A):

  • Weigh the required amount of this compound.

  • Dissolve this compound in DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and vortex until the solution is homogenous.

  • Finally, add saline to reach the final volume and mix well.

Icilin-Induced Wet-Dog Shake (WDS) Model

This model is used to assess the in vivo target engagement of TRPM8 antagonists.

Materials:

  • Sprague-Dawley rats

  • This compound formulation

  • Icilin solution (dissolved in a suitable vehicle, e.g., DMSO and saline)

  • Oral gavage needles

  • Intraperitoneal (i.p.) injection needles and syringes

  • Observation chambers

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the this compound formulation or vehicle orally (p.o.) to the rats at the desired dose (e.g., 0.6, 1, or 3 mg/kg). A typical administration volume is 5-10 mL/kg.

  • After a pre-treatment period (typically 30-60 minutes), administer icilin intraperitoneally (i.p.) at a dose known to induce robust wet-dog shakes (e.g., 2.5 mg/kg).[5][6]

  • Immediately place the rat in an observation chamber.

  • Record the number of wet-dog shakes over a specified period (e.g., 30 minutes). A wet-dog shake is characterized by a rapid, rotational shaking of the head and body.

  • Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated group.

Cold Pressor Test for Blood Pressure

This model evaluates the ability of this compound to block physiological responses to a cold stimulus.

Materials:

  • Sprague-Dawley rats

  • This compound formulation

  • Equipment for measuring blood pressure and heart rate in rats (e.g., tail-cuff plethysmography or telemetry)

  • A container with ice-cold water (approximately 0.5-4°C)

  • Oral gavage needles

Procedure:

  • Acclimatize the rats to the blood pressure measurement apparatus to minimize stress-induced fluctuations.

  • Administer the this compound formulation or vehicle orally (p.o.) at the desired dose (e.g., 1 or 3 mg/kg).

  • After a pre-treatment period (e.g., 60 minutes), measure the baseline blood pressure and heart rate.

  • Induce the cold pressor test by immersing the rat's limbs and ventral half of the body in ice-cold water for 2 minutes.[1]

  • Continuously or intermittently measure blood pressure and heart rate during the 2-minute immersion and for a recovery period afterward.

  • Calculate the change in mean arterial pressure and heart rate from baseline in response to the cold stimulus.

  • Compare the cardiovascular responses in the this compound-treated groups to the vehicle-treated group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo efficacy study of this compound.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_challenge Pharmacodynamic Challenge cluster_measurement Measurement & Analysis Animal Acclimation Animal Acclimation Oral Administration Oral Administration (this compound or Vehicle) Animal Acclimation->Oral Administration AMG333 Formulation AMG333 Formulation AMG333 Formulation->Oral Administration Pre-treatment Period Pre-treatment (30-60 min) Oral Administration->Pre-treatment Period WDS_Induction Icilin Injection (i.p.) Pre-treatment Period->WDS_Induction CPT_Induction Cold Water Immersion Pre-treatment Period->CPT_Induction Behavioral Scoring Count Wet-Dog Shakes WDS_Induction->Behavioral Scoring Physiological_Measurement Measure Blood Pressure & Heart Rate CPT_Induction->Physiological_Measurement Data Analysis Data Analysis Behavioral Scoring->Data Analysis Physiological_Measurement->Data Analysis

Caption: General experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols for AMG 333 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 333 is a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol (B31143). Its involvement in various physiological and pathological processes, including pain sensation and prostate cancer, makes it a significant target for drug discovery. These application notes provide a comprehensive guide to preparing stock and working solutions of this compound for in vitro cell culture experiments, ensuring reliable and reproducible results.

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of this compound is crucial for accurate solution preparation. The key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 453.32 g/mol [3][4]
Formula C₂₀H₁₂F₅N₃O₄[1][3][4]
CAS Number 1416799-28-4[1][4]
Purity ≥98% (HPLC)[1][2]
Solubility in DMSO ≥ 91 mg/mL (≥ 200.74 mM)[5]
≥ 125 mg/mL (≥ 275.74 mM)[3][4][6]
Solubility in Ethanol Soluble to 100 mM[1][2]
Appearance White to off-white solid

Recommended Storage Conditions

Proper storage of this compound in both solid and solution form is critical to maintain its stability and activity.

FormStorage TemperatureDurationSource(s)
Solid Powder -20°CUp to 3 years[4][6]
Stock Solution in DMSO -20°CUp to 1 year[4][6]
-80°CUp to 2 years[4][6]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6] Use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a high-concentration stock solution of this compound, which can then be used for subsequent dilutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 453.32 g/mol = 4.53 mg

  • Weighing this compound:

    • Carefully weigh out 4.53 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into single-use, sterile cryovials.

    • Store the aliquots at -20°C or -80°C as per the storage guidelines.

G cluster_workflow Workflow: Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution to final working concentrations in cell culture medium. The IC₅₀ of this compound for human TRPM8 is approximately 13 nM, which can serve as a reference point for designing dose-response experiments.[1][2][3][4][5]

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxic effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Stepwise Dilution: To prevent precipitation of the compound, it is recommended to perform serial dilutions rather than a single large dilution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure (Example for preparing a 10 µM working solution):

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Final Dilution:

    • Prepare the final working solution by diluting the intermediate stock into the final volume of cell culture medium. For example, to make 1 mL of 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.

    • Alternatively, to directly prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required (e.g., 1 µL of 10 mM stock into 999 µL of medium).

  • Mixing and Application:

    • Gently mix the final working solution by pipetting up and down.

    • Add the prepared working solution to your cell culture plates.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the TRPM8 channel. TRPM8 activation by cold or agonists like menthol leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of action potentials in sensory neurons. The activity of the TRPM8 channel is modulated by various intracellular signaling pathways. For instance, phosphatidylinositol 4,5-bisphosphate (PIP₂) is essential for its activation, and its depletion via phospholipase C (PLC) activation can lead to channel inhibition.

G cluster_pathway TRPM8 Signaling Pathway and Inhibition by this compound stimuli Cold / Menthol trpm8 TRPM8 Channel stimuli->trpm8 Activates influx Ca²⁺/Na⁺ Influx trpm8->influx amg333 This compound amg333->trpm8 Inhibits depolarization Membrane Depolarization influx->depolarization plc PLC influx->plc Activates action_potential Action Potential (e.g., in Neurons) depolarization->action_potential cellular_response Downstream Cellular Responses (e.g., Sensation of Cold, Pain Modulation) action_potential->cellular_response pip2 PIP₂ pip2->trpm8 Required for Activation plc->pip2 Depletes

Caption: TRPM8 signaling pathway and the inhibitory action of this compound.

By following these detailed protocols and understanding the mechanism of action of this compound, researchers can effectively utilize this potent TRPM8 antagonist in their cell culture studies to investigate its role in various biological processes.

References

Application Notes and Protocols for AMG 333 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AMG 333, a potent and selective TRPM8 antagonist, in patch-clamp electrophysiology experiments. Detailed protocols, data presentation, and visual workflows are included to facilitate the investigation of TRPM8 channel pharmacology.

Introduction to this compound

This compound is a selective and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol (B31143) and icilin.[1][4][5] It is expressed in a subset of sensory neurons and has been identified as a therapeutic target for conditions such as migraine and pain.[1][6][7] this compound offers a valuable pharmacological tool for studying the physiological and pathological roles of TRPM8 channels.

Quantitative Data: Potency and Selectivity of this compound

The inhibitory potency of this compound against human and rat TRPM8 channels has been determined using electrophysiological methods. The compound demonstrates high selectivity for TRPM8 over other TRP channels.

Target Species IC50 (nM) Reference
TRPM8Human (hTRPM8)13[2][3][8][9][10]
TRPM8Rat (rTRPM8)20[3][10]
TRPV1Not Specified>20,000[3][10]
TRPV3Not Specified>20,000[3][10]
TRPV4Not Specified>20,000[3][10]
TRPA1Not Specified>20,000[3][10]

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by cold or chemical agonists leads to an influx of cations (primarily Na+ and Ca2+), resulting in membrane depolarization and the generation of an action potential in sensory neurons.[4] This signal is then transmitted to the central nervous system, leading to the sensation of cold. Intracellular signaling molecules, such as phosphatidylinositol 4,5-bisphosphate (PIP2), are known to modulate TRPM8 activity.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Cation_Influx Na+/Ca2+ Influx TRPM8->Cation_Influx Allows Cold Cold Stimulus (<28°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates AMG333 This compound AMG333->TRPM8 Inhibits PIP2 PIP2 PIP2->TRPM8 Modulates Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Signal to CNS (Cold Sensation) Action_Potential->CNS

TRPM8 channel activation and inhibition pathway.

Experimental Protocols

Cell Culture and Transfection

For robust and reproducible results, it is recommended to use a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells, stably or transiently transfected with the cDNA for human or rat TRPM8.

  • Cell Line Maintenance : Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection (for transient expression) :

    • Plate HEK293 cells onto glass coverslips in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.

    • Transfect the cells with a plasmid encoding the desired TRPM8 construct (human or rat) using a suitable transfection reagent according to the manufacturer's protocol.

    • It is advisable to co-transfect with a fluorescent marker (e.g., GFP) to easily identify transfected cells for patch-clamp recording.

    • Allow 24-48 hours for channel expression before performing electrophysiological recordings.

Solutions for Patch-Clamp Electrophysiology

The following solutions are recommended for whole-cell patch-clamp recordings of TRPM8 currents.

Solution Component Extracellular Solution (in mM) Intracellular Solution (in mM)
NaCl150150
CsCl6-
CaCl21.5-
MgCl215
D-Glucose10-
HEPES1010
EGTA-5
pH 7.4 (adjusted with NaOH)7.4 (adjusted with NaOH)
Osmolarity (mOsm) ~310~300

Note: Cesium (Cs+) is included in the extracellular solution to block potassium channels, which can contaminate TRPM8 recordings. The intracellular solution contains EGTA to chelate calcium, which can modulate TRPM8 activity.

Whole-Cell Patch-Clamp Protocol for this compound Inhibition Assay

This protocol describes the procedure for obtaining whole-cell recordings from TRPM8-expressing HEK293 cells and assessing the inhibitory effect of this compound.

Workflow Diagram:

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare TRPM8-expressing HEK293 cells on coverslip Start->Prepare_Cells Place_Coverslip Place coverslip in recording chamber Prepare_Cells->Place_Coverslip Perfuse_Extra Perfuse with extracellular solution Place_Coverslip->Perfuse_Extra Approach_Cell Approach a transfected cell with the micropipette Perfuse_Extra->Approach_Cell Pull_Pipette Pull glass micropipette (2-5 MΩ resistance) Fill_Pipette Fill pipette with intracellular solution Pull_Pipette->Fill_Pipette Fill_Pipette->Approach_Cell Form_Seal Form a Gigaohm seal (>1 GΩ) Approach_Cell->Form_Seal Rupture_Membrane Rupture membrane to achieve whole-cell configuration Form_Seal->Rupture_Membrane Establish_Baseline Establish a stable baseline recording Rupture_Membrane->Establish_Baseline Apply_Agonist Apply TRPM8 agonist (e.g., 100 µM Menthol) Establish_Baseline->Apply_Agonist Record_Current Record agonist-evoked TRPM8 current Apply_Agonist->Record_Current Washout Washout agonist Record_Current->Washout Apply_AMG333 Apply this compound at desired concentration Washout->Apply_AMG333 Reapply_Agonist Re-apply agonist in the presence of this compound Apply_AMG333->Reapply_Agonist Record_Inhibited_Current Record inhibited TRPM8 current Reapply_Agonist->Record_Inhibited_Current Data_Analysis Analyze data and calculate % inhibition Record_Inhibited_Current->Data_Analysis End End Data_Analysis->End

Experimental workflow for assessing this compound inhibition.

Step-by-Step Procedure:

  • Preparation :

    • Prepare stock solutions of menthol (or icilin) and this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the extracellular solution on the day of the experiment.

    • Mount the coverslip with TRPM8-expressing cells in the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the extracellular solution.

  • Pipette Preparation and Sealing :

    • Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Fill the micropipette with the intracellular solution and mount it on the headstage of the patch-clamp amplifier.

    • Under visual control, approach a fluorescently labeled (e.g., GFP-positive) cell with the micropipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (Gigaohm seal, >1 GΩ).

  • Whole-Cell Configuration and Recording :

    • After achieving a stable Gigaohm seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Allow the cell to stabilize for a few minutes before starting the recording protocol.

  • Voltage Protocol and Data Acquisition :

    • A voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) is effective for observing the characteristic outward rectification of TRPM8 currents. Alternatively, a voltage step protocol can be used.

    • Record baseline currents in the extracellular solution.

    • Apply a TRPM8 agonist, such as 100 µM menthol, to the cell and record the evoked currents.[1][11]

    • After observing a stable agonist-induced current, wash out the agonist with the extracellular solution until the current returns to baseline.

    • Perfuse the cell with the desired concentration of this compound for 2-5 minutes.

    • Co-apply the TRPM8 agonist (e.g., 100 µM menthol) along with this compound and record the resulting current.

    • To construct a concentration-response curve, repeat steps 5-7 with varying concentrations of this compound.

  • Data Analysis :

    • Measure the peak current amplitude in the presence of the agonist alone and in the presence of the agonist plus this compound.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Current with this compound / Current without this compound)) * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Expected Results

Application of a TRPM8 agonist like menthol should elicit a robust inward current at negative potentials and a larger, outwardly rectifying current at positive potentials. In the presence of this compound, the agonist-evoked current should be significantly reduced in a concentration-dependent manner, consistent with the potent antagonistic activity of this compound.

Troubleshooting

  • No agonist response :

    • Verify TRPM8 expression in the cells (e.g., via fluorescence of a co-transfected marker).

    • Ensure the agonist solution is freshly prepared and at the correct concentration.

    • Check the health of the cells.

  • Unstable recordings :

    • Ensure a high-quality Gigaohm seal was formed.

    • Check for solution leakage or bubbles in the perfusion system.

    • Allow sufficient time for the cell to stabilize after achieving whole-cell configuration.

  • High leak currents :

    • The seal resistance may be too low.

    • The cell membrane may have been damaged during the whole-cell transition.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of TRPM8 channels in various physiological and pathological processes.

References

Application Notes and Protocols for Measuring TRPM8 Activity using AMG 333 in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the potent and selective TRPM8 antagonist, AMG 333, in conjunction with calcium imaging assays to characterize the activity of the TRPM8 channel. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that plays a crucial role as a sensor for cold temperatures and cooling agents like menthol (B31143).[1][2] Activation of the TRPM8 channel leads to an influx of cations, most notably calcium (Ca²⁺), which triggers a variety of cellular responses.[3][4] This Ca²⁺ influx can be monitored using fluorescent calcium indicators, providing a robust method for assessing channel activity. This compound is a highly potent and selective antagonist of TRPM8, making it an invaluable tool for studying the channel's function and for the development of novel therapeutics targeting TRPM8-mediated pathways, such as in migraine.[2][5][6]

Data Presentation

The inhibitory activity of this compound on TRPM8 channels can be quantified by determining its half-maximal inhibitory concentration (IC50). This is typically achieved by generating a concentration-response curve from data obtained in a calcium imaging assay where the channel is stimulated with a known agonist in the presence of varying concentrations of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

CompoundTarget SpeciesIC50 (nM)Assay TypeNotes
This compound Human TRPM813Calcium Influx AssayPotent antagonist activity.[1][5][7][8]
This compound Rat TRPM820Calcium Influx AssayHigh potency maintained across species.[7]
This compound Other TRP Channels (TRPV1, TRPV3, TRPV4, TRPA1)>20,000Not SpecifiedDemonstrates high selectivity for TRPM8 over other related TRP channels.[7]

Signaling Pathway

Activation of the TRPM8 channel by agonists such as menthol or icilin, or by cold temperatures, induces a conformational change in the channel protein. This change opens a pore that is permeable to cations, leading to an influx of Ca²⁺ down its electrochemical gradient. The resulting increase in intracellular Ca²⁺ concentration is the primary signal detected in calcium imaging assays and is a hallmark of TRPM8 activation. This compound exerts its effect by binding to the TRPM8 channel and preventing this agonist-induced channel opening, thereby blocking the subsequent calcium influx.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist TRPM8 Agonist (e.g., Menthol, Icilin, Cold) TRPM8 TRPM8 Channel (Closed) Agonist->TRPM8 Activates AMG333 This compound AMG333->TRPM8 Inhibits TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Allows Downstream Downstream Signaling Ca_Influx->Downstream Initiates Experimental_Workflow Start Start: Seed TRPM8-expressing cells in 96-well plate Incubate1 Incubate cells (24-48h) to form a monolayer Start->Incubate1 DyeLoading Load cells with calcium indicator dye (e.g., Fluo-4 AM) Incubate1->DyeLoading Incubate2 Incubate in the dark (45-60 min at 37°C) DyeLoading->Incubate2 Wash Wash cells to remove extracellular dye Incubate2->Wash AddAntagonist Add this compound dilutions (or vehicle control) Wash->AddAntagonist Incubate3 Incubate (10-20 min) AddAntagonist->Incubate3 MeasureBaseline Measure baseline fluorescence Incubate3->MeasureBaseline AddAgonist Add TRPM8 agonist (e.g., Menthol) MeasureBaseline->AddAgonist MeasureResponse Measure fluorescence (calcium influx) AddAgonist->MeasureResponse Analyze Data Analysis: Calculate IC50 MeasureResponse->Analyze

References

Application Notes and Protocols for Assessing Cold Sensitivity Using AMG 333 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cold allodynia and hyperalgesia are common and debilitating symptoms of neuropathic pain. The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a key sensor for cold temperatures and has emerged as a significant therapeutic target.[1] AMG 333 is a potent and highly selective TRPM8 antagonist that has been investigated as a potential treatment for conditions involving cold sensitivity, such as migraine.[2][3] These application notes provide detailed protocols for utilizing this compound in common rodent behavioral assays to assess its efficacy in modulating cold sensation and pain.

Mechanism of Action of this compound

This compound functions as a selective blocker of the TRPM8 ion channel.[2] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[3] It is activated by cool to cold temperatures (approximately <28°C) and cooling agents like menthol (B31143) and icilin.[4][5][6][7] Activation of TRPM8 leads to an influx of cations, depolarization of the neuron, and the generation of nerve impulses that are interpreted as the sensation of cold.[4] By antagonizing TRPM8, this compound prevents or reduces this signaling cascade, thereby diminishing the sensation of cold and potentially alleviating cold-associated pain. This compound has demonstrated high selectivity for TRPM8 over other TRP channels like TRPV1, TRPV3, TRPV4, and TRPA1.[8]

Signaling Pathway of TRPM8 and Inhibition by this compound

The following diagram illustrates the role of the TRPM8 channel in cold sensation and the inhibitory action of this compound.

TRPM8_Pathway cluster_stimulus Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Events Cold Cold Menthol Menthol TRPM8 TRPM8 Channel (Closed) Menthol->TRPM8 Activates TRPM8_Open TRPM8 Channel (Open) Ca_Influx Ca²⁺/Na⁺ Influx TRPM8_Open->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cold_Sensation Signal to CNS: Cold Sensation / Pain Action_Potential->Cold_Sensation AMG333 This compound AMG333->TRPM8_Open Inhibits Block Blockade

TRPM8 activation by stimuli and inhibition by this compound.

Experimental Protocols

Acetone (B3395972) Evaporation Test for Cold Allodynia

This test measures nocifensive behaviors in response to a cooling stimulus produced by the evaporation of acetone on the rodent's paw.[9][10] It is a widely used assay for assessing cold allodynia.

Materials:

  • This compound solution and vehicle control.

  • Male/Female Sprague Dawley rats or C57BL/6 mice.

  • Testing chambers with a wire mesh floor.[9]

  • Pipette or syringe with polyethylene (B3416737) tubing for precise acetone application.

  • Acetone (analytical grade).

  • Stopwatch.

Procedure:

  • Animal Acclimation: Acclimate the animals to the individual testing chambers on the wire mesh floor for at least 20-30 minutes before testing.[9][11]

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the test.

  • Acetone Application: Apply a drop of acetone (approximately 50-100 µl) to the plantar surface of the hind paw.[12] Ensure the drop is applied gently without touching the paw with the applicator.

  • Observation: Observe the animal's response for a set period (e.g., 30-40 seconds) immediately following acetone application.[9] Nocifensive behaviors include brisk paw withdrawal, flinching, licking, or shaking of the paw.

  • Scoring: The response can be quantified in several ways:

    • Frequency: The total number of withdrawals or flinches.[9]

    • Duration: The total time (in seconds) spent licking or shaking the paw.

    • Composite Score: A graded scoring system (e.g., 0 = no response; 1 = brief withdrawal; 2 = prolonged withdrawal/licking).

  • Repetitions: The procedure is typically repeated 3-5 times for each hind paw, with a 5-minute interval between applications to prevent sensitization.[9][12]

Experimental Workflow: Acetone Test

The following diagram outlines the workflow for the acetone evaporation test.

Acetone_Test_Workflow start Start acclimate Acclimate Rodent to Mesh Chamber (20-30 min) start->acclimate administer Administer This compound or Vehicle acclimate->administer wait Waiting Period (e.g., 30-60 min) administer->wait apply Apply Acetone Drop to Hind Paw wait->apply observe Observe & Record Response (e.g., withdrawal, licking) for 30s apply->observe repeat_trial Repeat Application (3-5 times) observe->repeat_trial interval Inter-trial Interval (5 min) interval->apply repeat_trial->interval No analyze Analyze Data (Frequency, Duration) repeat_trial->analyze Yes end End analyze->end

Workflow for the Acetone Evaporation Test.
Cold Plate Test

The cold plate test assesses the latency to a nocifensive response when an animal is placed on a surface maintained at a constant, noxious cold temperature.[13][14]

Materials:

  • This compound solution and vehicle control.

  • Cold plate apparatus with temperature control.[13][15]

  • Plexiglass enclosure to confine the animal to the plate surface.[15]

  • Stopwatch.

  • External thermometer to verify plate surface temperature.[13]

Procedure:

  • Apparatus Setup: Set the cold plate to the desired noxious temperature (e.g., 0-5°C).[14][15]

  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes.[15]

  • Drug Administration: Administer this compound or vehicle control.

  • Testing: Place the animal on the cold plate and immediately start the timer.

  • Observation: Observe for nocifensive behaviors, primarily paw lifting, flinching, shaking, or jumping.[13]

  • Measurement: Record the latency (in seconds) to the first clear nocifensive response. The animal should be removed immediately upon showing a response.[13]

  • Cut-off Time: A cut-off time (e.g., 20-30 seconds) must be used to prevent tissue damage in non-responsive animals.[13] If no response is observed by the cut-off time, the animal is removed, and the cut-off time is recorded as its latency.

Data Presentation

Quantitative data should be summarized to compare the effects of this compound against a vehicle control.

Table 1: Effect of this compound in the Acetone Evaporation Test

Treatment GroupDose (mg/kg, p.o.)NPaw Withdrawal Frequency (counts per 5 trials)Paw Licking Duration (seconds)
Vehicle-104.2 ± 0.515.5 ± 2.1
This compound1103.1 ± 0.410.2 ± 1.8
This compound3101.5 ± 0.3 4.8 ± 1.1
This compound10100.8 ± 0.2 2.1 ± 0.7
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. Data are hypothetical and for illustrative purposes.

Table 2: Effect of this compound in the Cold Plate Test (4°C)

Treatment GroupDose (mg/kg, p.o.)NPaw Withdrawal Latency (seconds)
Vehicle-108.9 ± 1.2
This compound11012.5 ± 1.5
This compound31018.7 ± 2.0**
This compound101025.4 ± 2.8***
Data are presented as mean ± SEM. Cut-off time: 30 seconds. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. Data are hypothetical and for illustrative purposes.

Summary: this compound is a valuable pharmacological tool for investigating the role of TRPM8 in cold sensation and pain in preclinical rodent models. The protocols for the acetone evaporation and cold plate tests provide robust and reproducible methods for assessing the in vivo efficacy of TRPM8 antagonists. When using this compound, a dose-dependent reduction in cold-sensitive behaviors is expected, demonstrating its potential as an analgesic for cold-related pain conditions.[8][16]

References

Correction: AMG 333 is a Selective TRPM8 Antagonist, Not a TRPA1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Dear Researcher,

It is important to clarify a critical detail regarding the molecular target of AMG 333 before proceeding with application notes and protocols. Based on extensive review of the scientific literature, This compound is a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, not the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

Multiple sources confirm that this compound was developed and characterized as a TRPM8 antagonist for neuroscience research, particularly for the potential treatment of migraine[1][2][3]. The compound exhibits high selectivity for TRPM8, with reported IC50 values around 13 nM for human TRPM8, while showing negligible activity at other TRP channels, including TRPA1 (IC50 >20 µM)[4][5].

Providing information on the application of this compound as a TRPA1 antagonist would be scientifically inaccurate and could lead to misinterpretation of experimental results.

Therefore, this document will proceed by providing detailed application notes and protocols for This compound as a TRPM8 antagonist in neuroscience research, which is its correct and validated mechanism of action. Should you be interested in TRPA1 antagonists, we can provide information on other well-characterized compounds for that target.

Application Notes and Protocols for this compound as a TRPM8 Antagonist in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a potent and selective antagonist of the TRPM8 ion channel[3][6]. TRPM8 is a non-selective cation channel known as the primary sensor for cold temperatures and is activated by cooling agents like menthol (B31143) and icilin[1]. It is expressed in a subset of sensory neurons, and its role in various physiological and pathological processes, including pain, migraine, and cold sensation, makes it a significant target in neuroscience research[2][7]. This compound allows for the specific investigation of the role of TRPM8 in these processes.

Mechanism of Action of this compound

This compound functions by blocking the TRPM8 ion channel, thereby preventing the influx of cations (primarily Ca²⁺ and Na⁺) that occurs upon channel activation by cold temperatures or chemical agonists. This blockade inhibits the depolarization of sensory neurons and the subsequent transmission of signals related to cold and pain. Its high selectivity makes it a valuable tool to differentiate the functions of TRPM8 from other thermosensitive TRP channels like TRPA1 and TRPV1[4][5][7].

Data Presentation: In Vitro and In Vivo Potency

The following table summarizes the key quantitative data for this compound based on preclinical studies.

ParameterSpeciesValueReference
IC50 (hTRPM8) Human13 nM[3][4][6]
IC50 (rTRPM8) Rat20 nM[4][5]
Selectivity (IC50) Human>20 µM for TRPV1, TRPV3, TRPV4, TRPA1[4][5]
In Vivo Efficacy (ED50) Rat (Wet-Dog Shake Model)1.14 mg/kg[3]
In Vivo Efficacy (ED50) Rat (Cold Pressor Test)1.10 mg/kg[3]
Key Experiments and Protocols in Neuroscience Research

This experiment is designed to verify the antagonistic activity of this compound on TRPM8 channels expressed in a cell line (e.g., HEK293 cells stably expressing human TRPM8).

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing hTRPM8 in appropriate media and seed them onto 96-well plates suitable for fluorescence imaging.

  • Dye Loading: On the day of the experiment, wash the cells with a buffered saline solution (e.g., HBSS) and incubate them with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the assay buffer. Also, prepare a stock solution of a TRPM8 agonist, such as menthol or icilin (B1674354).

  • Assay Procedure:

    • Acquire a baseline fluorescence reading from the dye-loaded cells.

    • Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add the TRPM8 agonist (e.g., icilin at its EC50 concentration) to the wells to stimulate the channels.

    • Record the change in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis: The antagonistic effect of this compound is quantified by the reduction in the agonist-induced calcium influx. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

This behavioral model in rats is used to assess the in vivo efficacy and target engagement of TRPM8 antagonists. The TRPM8 agonist icilin induces a characteristic "wet-dog shake" (WDS) behavior.

Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment.

  • Compound Administration: Administer this compound orally (p.o.) at various doses (e.g., 0.5, 1, 3 mg/kg) or the vehicle control.

  • Icilin Challenge: After a specific pretreatment time (e.g., 60 minutes), administer a subcutaneous (s.c.) injection of icilin (e.g., 2.5 mg/kg) to induce the WDS behavior.

  • Behavioral Observation: Immediately after the icilin injection, place the rats in individual observation chambers and record the number of wet-dog shakes over a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of WDS in the this compound-treated groups to the vehicle-treated group. Calculate the dose-dependent inhibition of the WDS behavior to determine the ED50 of this compound[6].

This pharmacodynamic model assesses the effect of TRPM8 antagonists on the physiological response to a cold stimulus.

Protocol:

  • Animal Preparation: Use rats instrumented for blood pressure measurement.

  • Compound Administration: Administer this compound orally at various doses.

  • Cold Stimulus: After the appropriate pretreatment time, apply a cold stimulus (e.g., immersing the tail in cold water) and measure the resulting increase in blood pressure.

  • Data Analysis: Evaluate the ability of this compound to block the cold-induced pressor response in a dose-dependent manner[6][8].

Visualizations: Signaling Pathways and Experimental Workflows

TRPM8_Signaling_Pathway TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open TRPM8_open->TRPM8 Ca_influx Ca²⁺/Na⁺ Influx TRPM8_open->Ca_influx Depolarization Membrane Depolarization Action_potential Action Potential Generation Signal_to_CNS Signal to CNS (Cold/Pain Sensation) Action_potential->Signal_to_CNS AMG333_node This compound AMG333_node->TRPM8_open Blocks

Caption: Mechanism of this compound as a TRPM8 antagonist.

Wet_Dog_Shake_Workflow cluster_treatment Treatment Groups start Start: Acclimated Rats Vehicle Vehicle (p.o.) start->Vehicle AMG333_Dose1 This compound Dose 1 (p.o.) start->AMG333_Dose1 AMG333_Dose2 This compound Dose 2 (p.o.) start->AMG333_Dose2 AMG333_DoseN This compound Dose 'n' (p.o.) start->AMG333_DoseN Pretreatment Pretreatment Period (e.g., 60 min) Icilin Icilin Injection (s.c.) Pretreatment->Icilin Observation Observe & Count Wet-Dog Shakes (e.g., 30 min) Icilin->Observation Analysis Data Analysis: Compare Groups, Calculate ED50 Observation->Analysis end End: Determine In Vivo Efficacy Analysis->end

Caption: Workflow for the in vivo Wet-Dog Shake (WDS) model.

References

Application Notes and Protocols for Studying Migraine Pathways with AMG 333

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for utilizing AMG 333, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, in preclinical studies of migraine pathways. TRPM8, a non-selective cation channel, is activated by cold temperatures and cooling agents and has been identified as a potential therapeutic target in migraine pathophysiology.[1] this compound offers a valuable pharmacological tool to investigate the role of TRPM8 in migraine-related pain and associated symptoms.

The following sections detail the in vitro and in vivo characterization of this compound, step-by-step experimental protocols for its use in established animal models of migraine-related behaviors, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison of its in vitro potency and in vivo efficacy.

ParameterSpeciesValueReference(s)
IC₅₀ (TRPM8) Human13 nM[2][3]
Rat30 nM[4]
ED₅₀ (Wet-Dog Shakes) Rat1.14 mg/kg[2][3]
ED₅₀ (Cold Pressor Test) Rat1.10 mg/kg[2][3]
Table 1: In Vitro and In Vivo Potency of this compound. This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against human and rat TRPM8 channels and its half-maximal effective dose (ED₅₀) in two different in vivo rat models.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway in Migraine

The activation of TRPM8 channels on trigeminal ganglion neurons is implicated in the modulation of migraine pain. Upon activation by cold stimuli or endogenous ligands, TRPM8 allows an influx of cations (Na⁺ and Ca²⁺), leading to neuronal depolarization. This can influence the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), a key mediator in migraine pathophysiology. This compound, as a TRPM8 antagonist, blocks this initial step, thereby preventing downstream signaling that contributes to migraine pain.[5][6]

TRPM8_Signaling_Pathway cluster_neuron Trigeminal Ganglion Neuron TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Neuronal Depolarization CGRP_release CGRP Release Depolarization->CGRP_release Ca_influx->Depolarization Pain_Signal Pain Signal Transmission CGRP_release->Pain_Signal Stimuli Cold Stimuli / Endogenous Ligands Stimuli->TRPM8 AMG333 This compound AMG333->TRPM8

Caption: TRPM8 signaling cascade in migraine and the inhibitory action of this compound.

General Experimental Workflow for In Vivo Studies

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in preclinical rat models of migraine-related behaviors.

In_Vivo_Workflow acclimation Animal Acclimation baseline Baseline Behavioral Measurement acclimation->baseline dosing This compound or Vehicle Administration (p.o.) baseline->dosing induction Induction of Migraine-like Model dosing->induction observation Behavioral Observation and Data Collection induction->observation analysis Data Analysis observation->analysis

Caption: A generalized workflow for in vivo assessment of this compound efficacy.

Experimental Protocols

In Vitro Protocol: TRPM8 Functional Assay (Calcium Flux)

This protocol describes a method to determine the IC₅₀ of this compound on human TRPM8 (hTRPM8) channels expressed in a recombinant cell line using a calcium flux assay.[2]

1. Cell Culture:

  • Culture HEK293 cells stably expressing hTRPM8 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain cells at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations. Include a vehicle control (DMSO).

3. Calcium Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, wash the cells twice with assay buffer to remove excess dye.

4. Measurement of Calcium Flux:

  • Add the prepared this compound dilutions or vehicle control to the respective wells and incubate for 10-20 minutes at room temperature.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Add a TRPM8 agonist (e.g., Icilin (B1674354) or Menthol) to all wells to stimulate the channels.

  • Immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for 60-120 seconds to capture the peak calcium response.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the response to the vehicle control.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Protocol 1: Icilin-Induced Wet-Dog Shake Model in Rats

This model assesses the ability of this compound to block TRPM8 channel activation in vivo, where icilin, a potent TRPM8 agonist, induces a characteristic "wet-dog shake" (WDS) behavior.[3][7]

1. Animals:

  • Use male Sprague-Dawley rats (200-250 g).

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

2. Drug Administration:

  • Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).

  • Administer this compound (e.g., 0.6, 1, 3 mg/kg) or vehicle orally (p.o.) to different groups of rats.[8]

  • Allow for a pre-treatment time of 60 minutes for drug absorption.

3. Induction and Observation:

  • Prepare a solution of icilin in a vehicle such as 10% Tween 80 in saline.

  • Administer icilin (e.g., 2.5 mg/kg) via intraperitoneal (i.p.) injection.[9]

  • Immediately after icilin injection, place each rat in an individual observation cage.

  • Record the number of wet-dog shakes for a period of 30 minutes. A wet-dog shake is defined as a rapid, rotational shaking of the head and torso.

4. Data Analysis:

  • Compare the mean number of wet-dog shakes in the this compound-treated groups to the vehicle-treated group.

  • Calculate the percentage of inhibition for each dose of this compound.

  • Determine the ED₅₀ value by fitting the dose-response data to a non-linear regression curve.

In Vivo Protocol 2: Cold Pressor Test in Rats

This pharmacodynamic model evaluates the effect of this compound on the physiological response to a cold stimulus, which is mediated in part by TRPM8.[3]

1. Animals and Surgical Preparation (if applicable):

  • Use male Sprague-Dawley rats.

  • For continuous blood pressure monitoring, rats can be anesthetized and a catheter implanted in the femoral or carotid artery. Alternatively, a non-invasive tail-cuff system can be used in conscious rats.

2. Drug Administration:

  • Administer this compound (e.g., 1, 3 mg/kg, p.o.) or vehicle as described in the previous protocol.[8]

  • Allow a 60-minute pre-treatment period.

3. Cold Pressor Test Procedure:

  • Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period before the cold stimulus.

  • Immerse the rat's hind paw or tail in ice-cold water (0-4°C) for 1-2 minutes.[10]

  • Continuously record MAP and HR throughout the cold immersion period and for a recovery period of at least 5 minutes after removing the paw/tail from the water.

4. Data Analysis:

  • Calculate the change in MAP and HR from baseline during the cold stimulation.

  • Compare the cardiovascular responses in the this compound-treated groups to the vehicle-treated group.

  • A significant reduction in the pressor response (increase in blood pressure) indicates TRPM8 antagonism.

In Vivo Protocol 3: Nitroglycerin (NTG)-Induced Hyperalgesia

This model is used to study migraine-like pain behaviors. NTG, a nitric oxide donor, induces a delayed headache in migraineurs and hyperalgesia in rodents.[11][12]

1. Animals:

  • Use male Sprague-Dawley rats.

  • Acclimate the animals as previously described.

2. Drug Administration:

  • Administer this compound or vehicle orally 60 minutes prior to NTG administration.

3. Induction of Hyperalgesia:

  • Prepare a solution of nitroglycerin (e.g., 10 mg/mL in saline).

  • Administer NTG (10 mg/kg, i.p. or s.c.) to induce a state of hyperalgesia.[11]

4. Assessment of Mechanical Allodynia:

  • Measure baseline mechanical sensitivity before drug administration using von Frey filaments.

  • Place the rat on a wire mesh platform in an individual chamber and allow it to acclimate.

  • Apply von Frey filaments of increasing force to the plantar surface of the hind paw or the periorbital region.

  • The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.

  • Assess mechanical sensitivity at multiple time points after NTG administration (e.g., 2, 4, and 6 hours) to capture the delayed hyperalgesia.

5. Data Analysis:

  • Compare the paw withdrawal thresholds in the this compound-treated groups to the vehicle-treated group at each time point.

  • A significant increase in the withdrawal threshold in the this compound-treated groups indicates an anti-hyperalgesic effect.

Conclusion

This compound serves as a critical tool for elucidating the role of TRPM8 in migraine. The protocols outlined in these application notes provide a framework for researchers to consistently and effectively study the antimigraine potential of TRPM8 antagonists. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of migraine pathways and the development of novel therapeutics.

References

Application Notes: AMG 333 as a Pharmacological Tool for TRPM8 Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[1][2] Expressed in a subset of sensory neurons, it is activated by cool temperatures (8-28°C) and cooling agents like menthol (B31143) and icilin (B1674354).[1][3][4] Due to its role in cold sensation and pain pathways, TRPM8 is a significant target for therapeutic intervention in conditions such as migraine, neuropathic pain, and overactive bladder.[1][5][6]

AMG 333 is a potent, orally bioavailable, and highly selective antagonist of the TRPM8 channel.[3][7][8] Developed by Amgen, it has been characterized in both in vitro and in vivo models, demonstrating effective blockade of TRPM8-mediated responses.[7] Although its clinical development for migraine was discontinued (B1498344) in Phase I trials, its well-defined pharmacological profile makes it an invaluable tool for researchers studying the physiological and pathological roles of TRPM8.[5][9]

These application notes provide a summary of this compound's pharmacological data and detailed protocols for its use in common experimental models to probe TRPM8 function.

Pharmacological Data

The potency and selectivity of this compound have been determined across species and against other related TRP channels.

Table 1: In Vitro Potency and Selectivity of this compound
TargetSpeciesIC50 ValueSelectivity vs. Other TRP Channels
TRPM8Human13 nM[3][7][10]>1500-fold
TRPM8Rat20 nM>1000-fold
TRPV1, TRPV3, TRPV4, TRPA1Not Specified>20 µMN/A
Table 2: In Vivo Efficacy of this compound in Rat Models
ModelEndpointRoute of AdministrationED50 Value
Icilin-Induced Wet-Dog Shake (WDS)Inhibition of WDS behaviorOral (p.o.)1.14 mg/kg[7]
Cold Pressor Test (CPT)Blockade of cold-induced blood pressure increaseOral (p.o.)1.10 mg/kg[7]

Signaling Pathway

TRPM8 activation by stimuli such as cold or chemical agonists (menthol, icilin) leads to a conformational change in the channel, allowing the influx of cations like Ca²⁺ and Na⁺. This influx results in depolarization of the sensory neuron, initiating an action potential that is transmitted to the central nervous system, where it is perceived as a cold sensation. This compound acts as a competitive antagonist, binding to the TRPM8 channel to prevent this activation and subsequent downstream signaling.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Sensory Neuron Membrane cluster_cellular_response Cellular Response Stimuli Cold Temperature Menthol / Icilin TRPM8 TRPM8 Channel Stimuli->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx AMG333 This compound AMG333->TRPM8 Blocks Depolarization Neuronal Depolarization Ca_Influx->Depolarization Signal Signal to CNS (Cold Sensation) Depolarization->Signal

Caption: TRPM8 channel activation pathway and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro TRPM8 Antagonism Assay using Calcium Flux

This protocol details a method to quantify the antagonist activity of this compound on TRPM8 channels expressed in a heterologous system (e.g., HEK-293 cells) by measuring changes in intracellular calcium.

Materials:

  • HEK-293 cells stably expressing human or rat TRPM8

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • TRPM8 agonist (e.g., Icilin or (-)-Menthol)

  • This compound

  • DMSO (for stock solutions)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with liquid handling capabilities

Procedure:

  • Cell Plating: Seed TRPM8-expressing HEK-293 cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Remove culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells 2-3 times with assay buffer to remove extracellular dye.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).

    • Add the this compound dilutions to the respective wells. Include vehicle control wells (buffer with DMSO).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity at appropriate wavelengths over time.

    • Prepare a TRPM8 agonist solution (e.g., Icilin at a final concentration equal to its EC80).

    • Using the plate reader's injector, add the agonist solution to all wells simultaneously.

    • Immediately begin recording fluorescence for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known TRPM8 blocker (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Flux_Workflow node_plate 1. Seed TRPM8-HEK293 Cells in 96-well plate node_dye 2. Load Cells with Calcium-sensitive Dye (Fura-2/Fluo-4) node_plate->node_dye node_wash 3. Wash to Remove Extracellular Dye node_dye->node_wash node_antagonist 4. Add this compound Dilutions (Incubate 15-30 min) node_wash->node_antagonist node_read 5. Place Plate in Fluorescence Reader node_antagonist->node_read node_agonist 6. Inject TRPM8 Agonist (e.g., Icilin) node_read->node_agonist node_measure 7. Measure Fluorescence Change (Intracellular Ca²⁺) node_agonist->node_measure node_analyze 8. Analyze Data & Calculate IC₅₀ node_measure->node_analyze

Caption: Workflow for an in vitro calcium flux assay to measure TRPM8 antagonism.
Protocol 2: In Vivo Icilin-Induced Wet-Dog Shake (WDS) Model

This pharmacodynamic model leverages a specific, TRPM8-mediated behavior in rats to assess the in vivo target engagement of an antagonist.[8]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

  • Icilin

  • Vehicle for icilin injection (e.g., 10% Tween 80 in saline)

  • Oral gavage needles

  • Subcutaneous injection needles

  • Observation chambers (e.g., clear Plexiglas cages)

  • Video recording equipment (optional, but recommended)

Procedure:

  • Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before dosing.

  • Antagonist Dosing:

    • Prepare desired doses of this compound (e.g., 0.3, 1, 3, 10 mg/kg) in the oral vehicle.[8]

    • Administer this compound or vehicle to the rats via oral gavage.

  • Pre-treatment Period: Allow for drug absorption. A typical pre-treatment time is 60 minutes.

  • Agonist Challenge:

    • Administer a submaximal dose of icilin (e.g., 0.25 mg/kg) via subcutaneous injection.

  • Observation:

    • Immediately after icilin injection, place the rat back into the observation chamber.

    • Count the number of "wet-dog shakes" (a rapid, rotational shaking of the head and torso) over a 30-minute period.

  • Data Analysis:

    • Compare the number of shakes in the this compound-treated groups to the vehicle-treated group.

    • Calculate the percentage inhibition for each dose.

    • Determine the ED50 value by plotting percent inhibition against the logarithm of the dose.

WDS_Workflow node_acclimate 1. Acclimate Rat to Chamber (30 min) node_dose 2. Dose Rat with This compound or Vehicle (Oral Gavage) node_acclimate->node_dose node_wait 3. Wait for Absorption (60 min) node_dose->node_wait node_challenge 4. Challenge with Icilin (Subcutaneous) node_wait->node_challenge node_observe 5. Observe & Count Wet-Dog Shakes (30 min) node_challenge->node_observe node_analyze 6. Analyze Data & Calculate ED₅₀ node_observe->node_analyze

Caption: Workflow for the in vivo wet-dog shake (WDS) model.
Protocol 3: In Vivo Cold Pressor Test (CPT)

This model assesses the role of TRPM8 in autonomic responses to cold stimuli, specifically the reflexive increase in blood pressure.

Animals:

  • Male Sprague-Dawley rats, surgically implanted with telemetry devices for blood pressure monitoring.

Materials:

  • This compound and oral vehicle

  • Water bath or container for cold water

  • Ice

  • Restraining device

  • Telemetry data acquisition system

Procedure:

  • Baseline Measurement: After recovery from surgery, record baseline cardiovascular parameters (mean arterial pressure, heart rate) via telemetry in conscious, freely moving rats.

  • Antagonist Dosing: Administer this compound or vehicle via oral gavage at desired doses.

  • Pre-treatment Period: Allow for drug absorption (e.g., 60-120 minutes).

  • Cold Challenge:

    • Gently restrain the rat.

    • Immerse the rat's tail (approximately two-thirds of its length) into an ice-water bath (0-4°C) for 1-2 minutes.

    • Continuously record blood pressure and heart rate throughout the challenge and for a short recovery period.

  • Data Analysis:

    • Determine the peak increase in mean arterial pressure from the pre-challenge baseline for each animal.

    • Compare the pressor response in the this compound-treated groups to the vehicle-treated group.

    • Calculate the percentage inhibition of the cold-induced pressor response and determine the ED50.

Preparation of this compound Stock Solutions

Proper solubilization is critical for accurate and reproducible results.

  • Chemical Formula: C₂₀H₁₂F₅N₃O₄[11]

  • Molecular Weight: 453.33 g/mol

  • Solubility:

    • DMSO: Soluble up to 100 mM. Some suppliers suggest up to 125 mg/mL (~275 mM).[10]

    • Ethanol: Soluble up to 100 mM.

  • Stock Solution Preparation (Example for 10 mM in DMSO):

    • Weigh out 4.53 mg of this compound powder.

    • Add 1 mL of high-purity DMSO.

    • Vortex or sonicate gently until fully dissolved.

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[8] Avoid repeated freeze-thaw cycles. For in vivo studies, fresh formulations are recommended.[12]

References

In Vivo Delivery of AMG 333 in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 333 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is recognized as the primary sensor for cold temperatures in mammals. Developed by Amgen, this compound has been investigated as a potential therapeutic for migraine.[1][2][3] Preclinical in vivo studies have been crucial in characterizing its pharmacodynamic effects. This document provides detailed application notes and protocols for the oral delivery of this compound in preclinical rat models, based on published research. The primary methods discussed are the icilin-induced "wet-dog shake" model and the cold pressor test, both of which are established assays for evaluating TRPM8 antagonism in vivo.[1][4]

Introduction

The TRPM8 channel, expressed in a subset of sensory neurons, is implicated in migraine pathophysiology.[3] this compound, by selectively blocking this channel, offers a targeted approach to migraine treatment. Evaluating the efficacy and pharmacodynamics of this compound in preclinical models is a critical step in its development. Oral administration is the intended clinical route, making oral delivery in animal models highly relevant. The protocols outlined below describe the methods used to assess the in vivo activity of this compound after oral administration in rats.

Data Presentation

In Vivo Efficacy of this compound
ModelSpeciesRoute of AdministrationDosage RangeKey FindingReference
Icilin-Induced Wet-Dog ShakeSprague-Dawley RatOral (p.o.)0.6 - 3 mg/kgDose-dependent inhibition of shaking behavior. ED₅₀ = 1.14 mg/kg.[1]
Cold Pressor TestSprague-Dawley RatOral (p.o.)1 - 3 mg/kgDose-dependent blockade of cold-induced blood pressure increase. ED₅₀ = 1.10 mg/kg.[1]

Signaling Pathway

The TRPM8 channel is a non-selective cation channel that, upon activation by cold temperatures or agonists like menthol (B31143) and icilin (B1674354), allows an influx of cations (primarily Ca²⁺ and Na⁺). This influx leads to depolarization of the sensory neuron and the generation of an action potential, which is transmitted to the central nervous system and perceived as a cold sensation. This compound acts as an antagonist, blocking the channel and preventing this signaling cascade.

TRPM8_Pathway cluster_stimulus Stimuli cluster_membrane Sensory Neuron Membrane cluster_antagonist Pharmacological Intervention cluster_cellular_response Cellular Response Cold_Temp Cold Temperatures (<28°C) TRPM8 TRPM8 Channel Cold_Temp->TRPM8 Activates Icilin Icilin / Menthol (Agonists) Icilin->TRPM8 Activates Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Ion_Influx Allows AMG333 This compound (Antagonist) AMG333->TRPM8 Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS_Signal CNS_Signal Action_Potential->CNS_Signal Signal to CNS (Cold Sensation)

Caption: TRPM8 signaling pathway and antagonism by this compound.

Experimental Protocols

Oral Formulation and Delivery of this compound

This protocol describes the preparation of an this compound formulation for oral gavage in rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO / 90% corn oil or 0.5% Methylcellulose (B11928114) in water)

  • Mortar and pestle (if preparing a suspension)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriate sized oral gavage needles (e.g., 18-20 gauge, curved or straight)

  • Syringes

Protocol:

  • Vehicle Preparation:

    • For a solution: Prepare a 10% DMSO in corn oil solution by mixing the appropriate volumes.

    • For a suspension: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to water while stirring continuously.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the dosing volume (e.g., 5 mL/kg).

    • For a solution: Add the weighed this compound powder to the 10% DMSO/corn oil vehicle. Vortex or sonicate until the compound is fully dissolved.

    • For a suspension: Levigate the weighed this compound powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste. Gradually add the remaining vehicle while mixing to achieve a uniform suspension. Stir continuously before and during dosing to ensure homogeneity.

  • Oral Gavage Administration:

    • Gently restrain the rat.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

    • Draw the prepared this compound formulation into the syringe.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the formulation.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Icilin-Induced Wet-Dog Shake (WDS) Model

This pharmacodynamic model assesses TRPM8 antagonism by measuring the inhibition of a characteristic shaking behavior induced by the TRPM8 agonist, icilin.

Materials:

  • Male Sprague-Dawley rats

  • This compound oral formulation

  • Icilin solution (e.g., dissolved in a vehicle like DMSO and diluted in saline)

  • Observation chambers

  • Timer

Protocol:

  • Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.

  • This compound Administration: Administer this compound orally at the desired doses (e.g., 0.6, 1, 3 mg/kg) or vehicle to different groups of rats.

  • Pre-treatment Time: Allow for a pre-treatment period for this compound to be absorbed (e.g., 60 minutes).

  • Icilin Challenge: Administer a standardized dose of icilin (e.g., 0.5 mg/kg, intraperitoneally) to induce the wet-dog shake behavior.

  • Observation: Immediately after icilin injection, place the rats back into the observation chambers and record the number of wet-dog shakes over a specified period (e.g., 30 minutes).

  • Data Analysis: Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated group. Calculate the percent inhibition for each dose and determine the ED₅₀.

Cold Pressor Test (CPT)

This model evaluates the role of TRPM8 in autonomic responses to cold by measuring changes in blood pressure upon cold stimulus.

Materials:

  • Male Sprague-Dawley rats, instrumented for blood pressure measurement (e.g., via telemetry or arterial catheter)

  • This compound oral formulation

  • Container with ice-cold water (e.g., 0.5°C)

  • Blood pressure monitoring system

Protocol:

  • Baseline Measurement: Record the baseline mean arterial pressure (MAP) and heart rate of the anesthetized or conscious, restrained rat.

  • This compound Administration: Administer this compound orally at the desired doses (e.g., 1, 3 mg/kg) or vehicle.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes).

  • Cold Challenge: Perform the cold pressor test by immersing the rat's limbs and ventral half of the body in the ice-cold water for a fixed duration (e.g., 2 minutes).[5]

  • Blood Pressure Monitoring: Continuously record MAP and heart rate throughout the cold challenge and for a period afterward.

  • Data Analysis: Determine the peak increase in MAP from baseline in response to the cold stimulus. Compare the pressor response in the this compound-treated groups to the vehicle-treated group to assess the inhibitory effect.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_absorption Absorption Phase cluster_assays Pharmacodynamic Assays Formulate Prepare this compound Oral Formulation Dose Administer Vehicle or this compound (Oral Gavage) Formulate->Dose Acclimate Acclimate Rats to Experimental Conditions Acclimate->Dose Wait Wait for Pre-treatment Period (e.g., 60 min) Dose->Wait WDS WDS Model: 1. Inject Icilin (i.p.) 2. Count Shakes Wait->WDS CPT Cold Pressor Test: 1. Apply Cold Stimulus 2. Measure Blood Pressure Wait->CPT

Caption: General workflow for in vivo evaluation of this compound.

References

Troubleshooting & Optimization

Improving the solubility and stability of AMG 333 in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility and stability of AMG 333 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, 100% dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is highly soluble in DMSO, with a solubility of up to 100 mM (45.33 mg/mL). Ethanol can also be used, with a similar solubility of 100 mM. When preparing stock solutions in DMSO, it is crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed water can affect the solubility and stability of the compound.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue for hydrophobic compounds like this compound, which is practically insoluble in water.[1] Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution to stay below its solubility limit.

  • Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is important, a final concentration of up to 0.5% is often tolerated and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Co-solvent System: For in vivo or other applications requiring higher concentrations, a co-solvent system can be effective. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to keep this compound in solution at concentrations of at least 2.17 mg/mL (4.79 mM).[2][3]

  • Employ Solubilizing Excipients: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. A formulation with 10% DMSO and 90% (20% SBE-β-CD in saline) can achieve a solubility of at least 2.17 mg/mL.[2][3]

  • Adjust the pH: As this compound contains a carboxylic acid moiety, its solubility is expected to be pH-dependent. Solubility will likely increase at a more alkaline pH where the carboxylic acid is deprotonated. Experimenting with buffers at different pH values may improve solubility.

Q3: How should I store my this compound solutions to ensure stability?

A3: Proper storage is critical for maintaining the integrity of this compound.

  • Solid Form: Store the powdered form of this compound at -20°C, where it is stable for up to three years.[3]

  • Stock Solutions in Organic Solvents: Prepare high-concentration stock solutions in anhydrous DMSO or ethanol. Aliquot these solutions into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for up to two years or at -20°C for up to one year.[3]

  • Aqueous Solutions: Aqueous working solutions should be prepared fresh for each experiment. Due to the limited stability of many small molecules in aqueous buffers, it is not recommended to store them for extended periods.

Q4: Can I sonicate or heat this compound to aid dissolution?

A4: Yes, gentle warming and sonication can be used to aid the dissolution of this compound, particularly when preparing concentrated stock solutions or if precipitation is observed.[3] However, avoid excessive heat, as it may lead to degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in Aqueous Buffer The concentration of this compound exceeds its aqueous solubility limit.Decrease the final concentration of this compound. Consider using a co-solvent system or solubilizing excipients like SBE-β-CD.
The final DMSO concentration is too low to maintain solubility.Increase the final DMSO concentration (typically up to 0.5% is acceptable for in vitro assays, but should be validated for your specific cell line).
The pH of the buffer is not optimal for this compound solubility.Since this compound has a nicotinic acid moiety, its solubility is likely higher at neutral to alkaline pH. Test different buffer pH values.
Inconsistent Experimental Results Degradation of this compound in stock or working solutions.Prepare fresh working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -80°C.
Inaccurate concentration of the stock solution due to improper dissolution or storage.Ensure complete dissolution of the solid compound when preparing the stock solution. Use fresh, anhydrous DMSO. Store stock solutions appropriately.
Cloudiness in Cell Culture Media Precipitation of this compound with components in the media.Lower the final concentration of this compound. Perform a solubility test of this compound in your specific cell culture medium.
Interaction with serum proteins.Consider reducing the serum percentage if your experiment allows, or use a serum-free formulation after appropriate validation.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mM)Concentration (mg/mL)Reference
DMSO10045.33
Ethanol10045.33
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 4.79≥ 2.17[2][3]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 4.79≥ 2.17[2][3]
10% DMSO / 90% Corn Oil≥ 4.79≥ 2.17[2][3]
WaterInsoluble< 1[1]

Table 2: Illustrative Aqueous Solubility of a Similar Nicotinic Acid Derivative at Different pH Values

Disclaimer: The following data is for a compound with a similar chemical scaffold to this compound and is provided for illustrative purposes to guide experimentation, as specific data for this compound is not publicly available.

Buffer System (0.1 M)pHEstimated Solubility (µg/mL)
Citrate Buffer5.0~10
Phosphate-Buffered Saline (PBS)7.4~50

Table 3: Illustrative Stability of a Similar Nicotinic Acid Derivative in Aqueous Solution (PBS, pH 7.4) at Different Temperatures

Disclaimer: The following data is for a compound with a similar chemical scaffold to this compound and is provided for illustrative purposes to guide experimentation, as specific data for this compound is not publicly available.

Storage Temperature% Remaining after 24 hours% Remaining after 7 days
4°C>95%~90%
Room Temperature (25°C)~90%~75%
37°C~80%<60%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube or sonicate in a water bath until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffers

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

Visualizations

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates AMG_333 This compound AMG_333->TRPM8 Inhibits Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuronal_Activation Neuronal Activation Depolarization->Neuronal_Activation Cold_Sensation Sensation of Cold Neuronal_Activation->Cold_Sensation

Caption: TRPM8 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting A Weigh this compound B Dissolve in 100% DMSO A->B C Vortex / Sonicate B->C D Aliquot & Store at -80°C C->D E Thaw Stock Aliquot D->E For Experiment F Dilute in Aqueous Buffer E->F G Vortex to Mix F->G I Precipitation? F->I If Issue Occurs H Use Immediately G->H J Lower Final Concentration I->J K Use Co-solvents I->K L Adjust Buffer pH I->L

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

References

AMG 333 Technical Support Center: Understanding and Mitigating Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of AMG 333 in cellular assays. Our goal is to help you anticipate, identify, and understand potential off-target effects to ensure the accuracy and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3] It is not a kinase inhibitor. TRPM8 is a non-selective cation channel primarily known as the predominant mammalian cold temperature thermosensor.[2][3]

Q2: Are there known off-target kinase effects for this compound?

Based on available literature, this compound is characterized by its high selectivity for the TRPM8 channel.[2] There is no significant evidence to suggest off-target activity against a broad panel of kinases. Researchers should be aware that unexpected cellular phenotypes are more likely to be related to the downstream consequences of TRPM8 inhibition rather than direct off-target kinase effects.

Q3: What are the reported "off-target" or adverse effects of this compound in clinical settings?

Clinical trials with this compound were discontinued (B1498344) due to adverse effects that are considered mechanism-based, arising from the intended antagonism of the TRPM8 channel.[2] These effects include an intolerable sensation of heat, paresthesia (tingling or numbness), dysesthesia (abnormal sensation), and dysgeusia (distortion of the sense of taste).[2] While these are observed in vivo, they underscore the systemic effects of TRPM8 modulation that could manifest in cellular assays, particularly those involving sensory neurons or cells expressing TRPM8.

Q4: My cells are showing unexpected changes in viability or signaling pathways after treatment with this compound. How can I troubleshoot this?

It is crucial to first confirm that the observed effects are not due to experimental artifacts. We recommend the following troubleshooting workflow:

G cluster_0 cluster_2 A Unexpected Cellular Phenotype Observed B Verify Compound Integrity and Concentration A->B Start C Confirm TRPM8 Expression in Cell Model B->C If compound is verified D Use a Structurally Unrelated TRPM8 Antagonist C->D If TRPM8 is expressed H Potential Off-Target Effect or Artifact C->H If TRPM8 is not expressed E Perform TRPM8 Knockdown/Knockout Experiment D->E If similar phenotype is observed D->H If phenotype is different F Assess Downstream TRPM8 Signaling E->F If phenotype is rescued E->H If phenotype persists G On-Target TRPM8-Mediated Effect F->G Conclude

Troubleshooting workflow for unexpected cellular effects of this compound.

Quantitative Data Summary

The following table summarizes the reported potency and selectivity of this compound.

Target Assay Type Species IC50 Reference
TRPM8Not SpecifiedHuman13 nM[4][5][6]
TRPM8Not SpecifiedRat20 nM
TRPV1Not SpecifiedNot Specified>20 µM
TRPV3Not SpecifiedNot Specified>20 µM
TRPV4Not SpecifiedNot Specified>20 µM
TRPA1Not SpecifiedNot Specified>20 µM

Experimental Protocols

Calcium Influx Assay for TRPM8 Activity

This protocol outlines a common method to assess the antagonist activity of this compound on TRPM8 channels in a cellular context.

G cluster_0 cluster_2 A Seed TRPM8-expressing cells in a 96-well plate B Culture cells overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate with varying concentrations of this compound C->D E Stimulate with a TRPM8 agonist (e.g., Icilin (B1674354) or Menthol) D->E F Measure fluorescence intensity over time E->F G Calculate the change in fluorescence intensity F->G H Plot dose-response curves to determine IC50 of this compound G->H

Workflow for a calcium influx assay to measure this compound activity.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing TRPM8 in a black, clear-bottom 96-well plate at an appropriate density. Allow cells to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium and add the dye-loading buffer to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with an assay buffer. Add varying concentrations of this compound (prepared in the assay buffer) to the wells and incubate for 15-30 minutes. Include appropriate vehicle controls.

  • Agonist Stimulation: Prepare a solution of a TRPM8 agonist (e.g., icilin or menthol) at a concentration known to elicit a robust response (e.g., EC80).

  • Data Acquisition: Place the plate in a fluorescence plate reader. Begin reading the baseline fluorescence for a short period. Then, add the TRPM8 agonist to all wells and continue to measure the fluorescence intensity at regular intervals.

  • Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced increase in intracellular calcium, as measured by the change in fluorescence. Calculate the percentage of inhibition for each concentration of this compound and plot a dose-response curve to determine the IC50 value.

Signaling Pathway Considerations

Inhibition of TRPM8 by this compound will primarily impact downstream signaling pathways regulated by calcium and sodium influx. Researchers should consider these pathways when interpreting experimental results.

G cluster_0 TRPM8 TRPM8 Channel Ca_Influx Ca2+/Na+ Influx TRPM8->Ca_Influx Allows AMG333 This compound AMG333->TRPM8 Inhibits Cold Cold Stimulus (<25°C) or Agonist (Menthol) Cold->TRPM8 Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release) Depolarization->Downstream

Simplified TRPM8 signaling pathway and the inhibitory action of this compound.

References

Optimizing AMG 333 Concentration for Maximum TRPM8 Inhibition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AMG 333 for the effective inhibition of the transient receptor potential melastatin 8 (TRPM8) channel. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of this compound in your research.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments involving this compound and TRPM8 inhibition.

Frequently Asked Questions (FAQs)

  • What is the optimal concentration of this compound for maximum TRPM8 inhibition? The optimal concentration of this compound for achieving maximum TRPM8 inhibition in vitro is typically in the low nanomolar range. This compound has a reported half-maximal inhibitory concentration (IC50) of 13 nM for human TRPM8 and 20 nM for rat TRPM8.[1] For cellular assays, a concentration range of 10-100 nM is a good starting point for achieving maximal, specific inhibition.

  • What is the mechanism of action of this compound? this compound is a potent and selective antagonist of the TRPM8 ion channel.[1] It functions by blocking the channel, thereby preventing the influx of cations like calcium in response to TRPM8 agonists such as menthol (B31143), icilin (B1674354), or cold temperatures. While the precise binding site of this compound on the TRPM8 channel has not been explicitly detailed in publicly available literature, it is believed to interact with the menthol-binding pocket of the channel.[2]

  • Is this compound selective for TRPM8? Yes, this compound is highly selective for TRPM8 over other TRP channels, such as TRPV1, TRPV3, TRPV4, and TRPA1, with IC50 values for these other channels being greater than 20 µM.[1] This high selectivity minimizes the potential for off-target effects in experimental systems.

  • What are the known off-target effects of this compound? While highly selective, high concentrations of any compound have the potential for off-target effects. In clinical trials, some TRPM8 antagonists have been associated with sensations of heat.[1][2] Researchers should be mindful of this and include appropriate controls to distinguish between TRPM8-mediated and potential off-target effects, especially when using concentrations significantly above the IC50.

  • How should I prepare and store this compound? this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or -80°C to ensure stability. When preparing working solutions, dilute the stock in the appropriate assay buffer.

Troubleshooting Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Variability in IC50 values - Cell line passage number and health- Purity and stability of this compound- Assay conditions (e.g., temperature, agonist concentration)- Use cells within a consistent and low passage number range.- Ensure proper storage and handling of this compound.- Standardize all assay parameters and perform quality control checks.
Low or no inhibition observed - Incorrect concentration of this compound- Inactive TRPM8 channels- Issues with agonist stimulation- Verify the dilution calculations and the final concentration of this compound.- Confirm TRPM8 expression and functionality using a potent agonist like menthol or icilin.- Ensure the agonist is prepared correctly and used at an effective concentration (e.g., EC50 or EC80).
High background signal in calcium assays - Cell health issues (e.g., high basal intracellular calcium)- Dye loading problems- Autofluorescence of compounds- Ensure cells are healthy and not overly confluent.- Optimize dye loading time and concentration.- Include a vehicle control (DMSO) to assess background fluorescence.
Unstable recordings in patch-clamp experiments - Poor seal formation- Cell viability- Intracellular solution composition- Use high-quality glass pipettes and ensure proper fire-polishing.- Use healthy, robust cells for patching.- Optimize the intracellular solution to maintain cell health during recording.
Apparent species-dependent differences in potency - Known differences in the amino acid sequence of TRPM8 between species.- Be aware of the reported differences in IC50 values for human (13 nM) and rat (20 nM) TRPM8.[1] Tailor the concentration range accordingly for your model system.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibitory activity on TRPM8.

Parameter Value Species Reference
IC50 13 nMHuman[1]
IC50 20 nMRat[1]
Selectivity >20 µMHuman (TRPV1, V3, V4, A1)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for your specific experimental needs.

1. In Vitro Calcium Influx Assay for TRPM8 Inhibition

This protocol describes how to measure the inhibition of agonist-induced calcium influx in HEK293 cells stably expressing human TRPM8.

  • Cell Culture:

    • Culture HEK293 cells stably expressing human TRPM8 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPM8 expression.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Plate cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES. The final Fluo-4 AM concentration is typically 2-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in HBSS. The final concentrations should bracket the expected IC50 (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).

    • Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.

    • Prepare a solution of a TRPM8 agonist (e.g., menthol at a final concentration of 100 µM or icilin at a final concentration of 1 µM) in HBSS.

    • Use a fluorescence plate reader to measure the baseline fluorescence, and then inject the agonist solution into the wells.

    • Continue to measure the fluorescence intensity at regular intervals to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control with a known saturating concentration of a TRPM8 antagonist or no agonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for measuring the inhibitory effect of this compound on TRPM8 currents in individual cells.

  • Cell Preparation:

    • Plate HEK293 cells expressing TRPM8 on glass coverslips 24-48 hours before the experiment.

    • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with an extracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 140 KCl, 5 EGTA, 2 MgCl2, 10 HEPES (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Approach a cell with the pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPM8 currents.

    • Activate TRPM8 channels by perfusing the cell with the extracellular solution containing a TRPM8 agonist (e.g., 100 µM menthol).

    • Once a stable baseline current is established, co-apply the agonist with different concentrations of this compound.

    • Record the current responses at each concentration of this compound.

  • Data Analysis:

    • Measure the peak outward and inward current amplitudes at specific voltages (e.g., +80 mV and -80 mV).

    • Normalize the current amplitude in the presence of this compound to the control current amplitude (agonist alone).

    • Plot the normalized current as a function of the this compound concentration to generate a concentration-response curve and calculate the IC50.

Visualizations

Signaling Pathway of TRPM8 Inhibition by this compound

TRPM8_Inhibition cluster_0 Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Opens Agonist Agonist (e.g., Menthol, Cold) Agonist->TRPM8 Activates AMG333 This compound AMG333->TRPM8 Blocks Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_Influx->Cellular_Response

Caption: Mechanism of TRPM8 channel inhibition by this compound.

Experimental Workflow for Calcium Influx Assay

Calcium_Assay_Workflow A Plate TRPM8-expressing cells B Culture overnight A->B C Load cells with Calcium Dye B->C D Wash to remove excess dye C->D E Add this compound dilutions D->E F Incubate E->F G Add TRPM8 Agonist F->G H Measure Fluorescence G->H I Analyze Data (IC50) H->I

Caption: Step-by-step workflow for a TRPM8 calcium influx assay.

Logical Flow for Troubleshooting Low Inhibition

Troubleshooting_Low_Inhibition Start Low/No Inhibition Observed Check_Conc Verify this compound Concentration Start->Check_Conc Check_Agonist Confirm Agonist Activity Check_Conc->Check_Agonist Correct Correct_Conc Prepare fresh dilutions Check_Conc->Correct_Conc Incorrect Check_Cells Assess Cell Health & TRPM8 Expression Check_Agonist->Check_Cells Active New_Agonist Use fresh agonist stock Check_Agonist->New_Agonist Inactive New_Cells Use new batch of cells Check_Cells->New_Cells Poor/Low End Re-run Experiment Check_Cells->End Good Correct_Conc->End New_Agonist->End New_Cells->End

Caption: Troubleshooting logic for suboptimal this compound inhibition.

References

Technical Support Center: Troubleshooting Mcl-1 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: You have inquired about troubleshooting experiments involving "AMG 333." Our database indicates that this compound is a selective TRPM8 antagonist investigated for migraine treatment. Given the context of your request, which involves signaling pathways typical of cancer therapeutics, it is highly probable that you are working with AMG-176 (Tapotoclax) , a potent and selective Mcl-1 inhibitor .[1][2] This guide is tailored to address unexpected results in experiments with Mcl-1 inhibitors like AMG-176.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and unexpected outcomes researchers may encounter when working with Mcl-1 inhibitors.

Q1: I'm observing minimal or no cytotoxicity after treating my cancer cell line with an Mcl-1 inhibitor, even though it reportedly overexpresses Mcl-1. What is happening?

A1: This is a common challenge. Several factors can contribute to resistance:

  • Dependency on other anti-apoptotic proteins: Cancer cells can be "addicted" to more than one anti-apoptotic protein. High expression of Bcl-xL, in particular, is a primary mechanism of resistance to Mcl-1 inhibitors.[3] If the cells also depend on Bcl-xL or Bcl-2 for survival, inhibiting Mcl-1 alone may not be sufficient to trigger apoptosis.

  • Baseline Mcl-1 expression is not always predictive: Studies have shown that the baseline expression level of Mcl-1 does not always correlate with sensitivity to its inhibition.[4] The cell's "priming" for apoptosis and its reliance on Mcl-1 relative to other survival proteins is more critical.

  • Experimental conditions: Ensure the inhibitor is fully dissolved and stable in your media. Mcl-1 is a protein with a very short half-life, and experimental timing can be crucial.[5] Some Mcl-1 inhibitors require only a short exposure (as little as 2-4 hours) to commit a sensitive cell line to apoptosis.[3][6]

Q2: My Western blot results show that Mcl-1 protein levels increase after treatment with the inhibitor. Is this a failed experiment?

A2: No, this is an expected, albeit paradoxical, effect of many BH3-mimetic Mcl-1 inhibitors, including AMG-176.[7][8][9]

  • Protein Stabilization: The inhibitor binds to the BH3-binding groove of the Mcl-1 protein. This binding prevents the Mcl-1 protein from being targeted for proteasomal degradation.[3] This protective binding leads to an increase in the protein's half-life and subsequent accumulation, which can be observed on a Western blot.[9]

  • Confirmation of Target Engagement: This effect can actually serve as a pharmacodynamic marker of target engagement. It demonstrates that the compound is reaching its target and binding to it within the cell. Despite the increased total Mcl-1 levels, the protein is functionally inhibited and cannot sequester pro-apoptotic proteins like Bak and Bax, thus allowing apoptosis to proceed.[10]

Q3: My results are highly variable between different cell lines or even between experiments with the same cell line. What are the common sources of inconsistency?

A3: Variability can stem from several sources:

  • Inherent Biological Differences: Different cancer cell lines have distinct dependencies on Bcl-2 family proteins. A cell line co-dependent on Mcl-1 and Bcl-2 will respond differently than one solely dependent on Mcl-1.[4]

  • Drug Stability and Handling: Ensure proper storage and handling of the compound. Prepare fresh dilutions from a validated stock solution for each experiment. Mcl-1 inhibitors can be large molecules with specific solubility requirements.[2]

  • Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence the apoptotic threshold and expression levels of Bcl-2 family proteins. Maintain consistent cell culture practices.

  • Assay Timing: The kinetics of apoptosis can vary. For a time-course experiment, you may observe different results at 24, 48, and 72 hours. Early time points might show target engagement (Mcl-1 stabilization), while later time points show the downstream consequences (caspase cleavage, cell death).[4]

Q4: I'm concerned about off-target effects and cellular toxicity. What are the known issues with Mcl-1 inhibitors?

A4: Mcl-1 is crucial for the survival of several types of healthy cells, which can lead to on-target toxicities.

  • Cardiac Toxicity: A significant concern for some Mcl-1 inhibitors is cardiotoxicity.[11][12] This is believed to result from the stabilization of the Mcl-1 protein in cardiomyocytes, which disrupts normal cellular function.[12]

  • Hematologic Effects: Mcl-1 is important for the survival of hematopoietic stem cells and lymphocytes.[6] Inhibition can lead to reductions in neutrophils, monocytes, and B cells.[6]

  • Off-Target Kinase Inhibition: While potent Mcl-1 inhibitors like AMG-176 are highly selective, it is good practice to consider potential off-target effects, especially if results are inconsistent with known on-target mechanisms.[3][13]

Data Presentation

Table 1: In Vitro Activity of AMG-176 in B-Cell Lymphoma (BCL) Cell Lines

Cell LineSubtypeIC50 at 48 hours (µM)Reference
OCI-LY1GCB-DLBCL0.21[4]
TMD8ABC-DLBCL1.45[4]
DHL-10GCB-DLBCL17.78[4]
U2932 4RHABC-DLBCL19.45[4]

Note: IC50 values are highly dependent on the specific cell line and assay conditions.[14]

Table 2: Key Anti-Apoptotic Protein Interactions

Anti-Apoptotic ProteinKey Pro-Apoptotic Binding PartnersFunctionReference
Mcl-1 Bak, Bim, Puma, NoxaSequesters pro-apoptotic proteins to prevent mitochondrial outer membrane permeabilization (MOMP).[10][15]
Bcl-2 Bax, Bim, Puma, BadSequesters pro-apoptotic proteins, often critical in lymphoid malignancies.[5]
Bcl-xL Bax, Bim, Puma, BadSequesters pro-apoptotic proteins; its overexpression is a key resistance mechanism to Mcl-1 inhibitors.[3][6]

Experimental Protocols

Protocol 1: Western Blot Analysis for Mcl-1 Stabilization and Apoptosis Induction

This protocol is to verify both target engagement (Mcl-1 stabilization) and downstream apoptotic signaling.

  • Cell Seeding and Treatment: Seed cells (e.g., 1.5 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with the Mcl-1 inhibitor (e.g., AMG-176 at various concentrations such as 100 nM, 300 nM, 1 µM) and a vehicle control (DMSO) for 4, 8, and 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies for:

    • Mcl-1 (to observe stabilization)

    • Cleaved PARP (an apoptosis marker)

    • Cleaved Caspase-3 (an apoptosis marker)

    • Vinculin or β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bak Interaction

This protocol directly assesses whether the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partner, Bak.

  • Cell Treatment and Lysis: Treat cells with the Mcl-1 inhibitor and vehicle control for a short duration (e.g., 4-6 hours). Lyse cells in a non-denaturing Co-IP buffer (e.g., 1% CHAPS buffer with protease inhibitors).

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Mcl-1 overnight at 4°C with gentle rotation. A mock IP with IgG from the same species should be run in parallel as a negative control.

  • Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washes: Pellet the beads and wash 3-5 times with cold Co-IP buffer to remove non-specific binders.

  • Elution: Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluates (the immunoprecipitated samples) and a portion of the initial total cell lysate (input control) by Western blot using antibodies against Mcl-1 and Bak. A successful experiment will show Bak in the Mcl-1 IP from vehicle-treated cells, but a significantly reduced amount of Bak in the IP from inhibitor-treated cells, confirming the disruption of the protein-protein interaction.[3]

Visualizations

Mcl1_Signaling_Pathway cluster_stress Cellular Stress Signals (Chemotherapy, UV, etc.) cluster_pro_survival Anti-Apoptotic (Pro-Survival) cluster_pro_apoptosis Pro-Apoptotic cluster_execution Apoptotic Execution Stress Stress Bim Bim / Puma (Activators) Stress->Bim activates Noxa Noxa (Sensitizer) Stress->Noxa activates Mcl1 Mcl-1 Bak Bak / Bax (Effectors) Mcl1->Bak sequesters Bcl2 Bcl-xL / Bcl-2 Bcl2->Bak Bim->Mcl1 binds & inhibits Bim->Bcl2 binds & inhibits Bim->Bak activates Noxa->Mcl1 binds & inhibits MOMP MOMP (Cytochrome c release) Bak->MOMP induces Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis AMG176 AMG-176 (Mcl-1 Inhibitor) AMG176->Mcl1 inhibits

Caption: Mcl-1 Signaling Pathway in Apoptosis.

Troubleshooting_Workflow Start Unexpected Result: Low Cytotoxicity Check1 Q1: Did Mcl-1 protein levels INCREASE on Western Blot? Start->Check1 Res1_Yes Yes: Target is engaged. Resistance is downstream. Check1->Res1_Yes Yes Res1_No No: Potential issue with compound activity or target engagement. Check1->Res1_No No Check2 Q2: Is Bcl-xL or Bcl-2 highly expressed in the cell line? Res2_Yes Yes: Cell line may be co-dependent. Consider dual inhibition (e.g., + Venetoclax). Check2->Res2_Yes Yes Res2_No No: Resistance mechanism is likely independent of other Bcl-2 family proteins. Check2->Res2_No No Check3 Q3: Have you confirmed compound solubility and stability? Res3_No No: Re-evaluate compound preparation and handling. Perform dose-response again. Check3->Res3_No No Res1_Yes->Check2 Res1_No->Check3

Caption: Experimental Workflow for Troubleshooting Low Cytotoxicity.

Resistance_Mechanisms center Resistance to Mcl-1 Inhibition p1 Upregulation of Bcl-xL / Bcl-2 center->p1 Cause p2 Mutations in Apoptotic Pathway (e.g., Bax/Bak) center->p2 Cause p3 Activation of Pro-Survival Signaling (e.g., ERK) center->p3 Cause p4 Drug Efflux or Metabolism center->p4 Cause

References

AMG 333 Clinical Trial Termination: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the available information regarding the termination of the clinical trials for AMG 333, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The content is designed to assist researchers in understanding the challenges encountered during the development of this compound and to provide guidance for future experiments involving TRPM8 modulation.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the this compound clinical trials?

The Phase 1 clinical trials for this compound, identified as NCT01953341 and NCT02132429, were terminated due to the observation of adverse effects in study participants. These adverse events were considered to be on-target effects related to the mechanism of action of a TRPM8 antagonist. The most frequently reported side effects included an "intolerable hot sensation," paresthesia (tingling or prickling sensation), dysesthesia (abnormal and unpleasant sense of touch), and dysgeusia (distortion of the sense of taste).

Q2: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of sensory neurons and is responsible for the sensation of cold. By blocking the TRPM8 channel, this compound was investigated for its potential to treat migraines.

Q3: What were the intended therapeutic indications for this compound?

This compound was being developed as a potential treatment for migraine.[1][2][3]

Q4: Is there any publicly available quantitative data from the terminated clinical trials?

To date, specific quantitative data from the terminated Phase 1 clinical trials of this compound, such as the dose-escalation schedule, the frequency and severity of adverse events at different dosages, and detailed pharmacokinetic/pharmacodynamic (PK/PD) profiles, have not been made publicly available. Early termination of the trials is the likely reason for the lack of published detailed clinical data.

Troubleshooting Guide for In Vitro and In Vivo Experiments with TRPM8 Antagonists

Researchers working with this compound or other TRPM8 antagonists may encounter challenges related to the on-target effects of these compounds. This guide provides troubleshooting suggestions for common issues.

Issue Potential Cause Troubleshooting Suggestions
Unexpected changes in animal body temperature in in vivo models. TRPM8 channels are involved in thermoregulation. Antagonism of these channels can interfere with normal temperature sensation, leading to a perception of warmth and potentially compensatory physiological responses.- Monitor core body temperature of experimental animals closely and frequently. - Consider including control groups to assess the baseline effects of the vehicle and experimental procedures on body temperature. - Titrate the dose of the TRPM8 antagonist to find a therapeutic window that minimizes effects on thermoregulation.
Behavioral changes in animals, such as increased grooming or signs of discomfort. The "hot sensation" observed in humans may manifest as signs of discomfort or altered behavior in animal models.- Implement a comprehensive behavioral scoring system to systematically assess for signs of distress. - Acclimatize animals to the experimental procedures to minimize stress-induced behaviors. - Use the lowest effective dose of the antagonist to mitigate off-target or exaggerated on-target effects.
Difficulty in translating preclinical efficacy to in vivo models. The complex role of TRPM8 in different physiological processes can lead to discrepancies between in vitro potency and in vivo efficacy.- Utilize multiple, well-validated in vivo models to assess the therapeutic potential of the compound. - Carefully consider the route of administration, formulation, and dosing regimen to optimize drug exposure at the target site. - Conduct thorough pharmacokinetic studies to correlate drug concentration with pharmacological effects.

Preclinical Data Summary

While clinical data is limited, preclinical studies provided the initial rationale for the development of this compound.

Parameter Value Species/System
IC50 (TRPM8 inhibition) 13 nMHuman
ED50 (Wet-Dog Shake Model) 1.14 mg/kgRat
ED50 (Cold Pressor Test) 1.10 mg/kgRat

Experimental Protocols

Cold Pressor Test (Rat Model)

This test is used to evaluate the pharmacodynamic effect of TRPM8 antagonists on the physiological response to a cold stimulus.

Materials:

  • Wistar rats

  • Plexiglass or stainless steel container

  • Crushed ice and water

  • Thermometer

  • Blood pressure and heart rate monitoring system

Procedure:

  • Anesthetize the rat (e.g., with urethane) and ensure a stable body temperature of approximately 37°C.

  • Immerse one of the rat's hind paws into a container filled with a mixture of crushed ice and water, maintaining the temperature at 0-1°C.

  • Record blood pressure and heart rate continuously before, during, and after the cold stimulus. The immersion period is typically 1-2 minutes.

  • Administer the TRPM8 antagonist or vehicle and repeat the cold pressor test at various time points to assess the drug's effect on the cold-induced pressor response.

Icilin-Induced Wet-Dog Shake (WDS) Model (Rat Model)

This model is used to assess the in vivo potency of TRPM8 modulators. Icilin (B1674354) is a potent TRPM8 agonist that induces a characteristic shaking behavior.

Materials:

  • Sprague-Dawley or Wistar rats

  • Icilin solution (e.g., dissolved in a vehicle like DMSO and saline)

  • Observation cage

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

  • Acclimatize the rats to the observation cages.

  • Administer the TRPM8 antagonist or vehicle at a predetermined time before the icilin challenge.

  • Inject icilin intraperitoneally (i.p.) at a dose known to reliably induce WDS (e.g., 2.5 mg/kg).[4]

  • Immediately after icilin injection, place the rat in the observation cage and record the number of wet-dog shakes for a defined period (e.g., 30-60 minutes).

  • A wet-dog shake is characterized by a rapid, rotational shaking of the head and trunk.

  • Compare the frequency of WDS in the antagonist-treated group to the vehicle-treated group to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

The following diagram illustrates the signaling pathway of the TRPM8 ion channel. Antagonists like this compound block this pathway.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_antagonist Antagonist cluster_downstream Downstream Effects TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Opens Gq Gq Protein PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Modulates Cold Cold Temperature Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 AMG333 This compound AMG333->TRPM8 ERK ERK1/2 Activation Ca_Influx->ERK Sensation Sensation of Cold Ca_Influx->Sensation Gene_Expression Gene Expression Changes ERK->Gene_Expression Preclinical_Workflow A In Vitro TRPM8 Assay (e.g., Calcium Flux) B Determine IC50 A->B C Selectivity Profiling (Other TRP channels) B->C D In Vivo Pharmacokinetic (PK) Studies C->D E Determine Bioavailability, Half-life, etc. D->E F In Vivo Pharmacodynamic (PD) Models E->F G Cold Pressor Test F->G H Wet-Dog Shake Model F->H I Efficacy Models (e.g., Migraine Model) F->I J Toxicity Studies I->J K Assess Safety Profile J->K L Decision to Proceed to Clinical Trials K->L

References

Addressing AMG 333-induced side effects in animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the TRPM8 antagonist, AMG 333, in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Q1: We are observing a transient drop in core body temperature in our rodents following this compound administration. Is this an expected side effect, and how should we manage it?

A1: Yes, a transient decrease in core body temperature is a known on-target pharmacological effect of TRPM8 antagonists.[1] TRPM8 channels are key sensors of cold temperatures, and their inhibition can lead to a temporary disruption in thermoregulation.

Troubleshooting and Management:

  • Monitoring: Continuously monitor the body temperature of the animals using appropriate methods (e.g., rectal probes, telemetry implants) for at least the first few hours post-dosing.

  • Environmental Control: House the animals in a thermoneutral environment to minimize heat loss. The specific temperature will depend on the species (for rats, typically 28-32°C).

  • Dose-Response: If the hypothermic effect is pronounced, consider performing a dose-response study to identify the minimal effective dose that achieves the desired pharmacological outcome with an acceptable level of temperature change.

  • Acclimation: While TRPM8's role in temperature maintenance is recognized, some studies suggest that with repeated dosing, the magnitude of the temperature decrease may lessen.[1]

Q2: Our animals are exhibiting unusual behaviors such as "wet-dog shakes" after administration of this compound. Is this a sign of toxicity?

A2: Not necessarily. The "wet-dog shake" (WDS) behavior is often intentionally induced in preclinical models by a TRPM8 agonist like icilin (B1674354) to test the efficacy of TRPM8 antagonists.[2][3] this compound is expected to inhibit icilin-induced WDS. If you are observing WDS without the use of an inducing agent, this would be an unexpected finding.

Troubleshooting Steps:

  • Confirm Experimental Protocol: Double-check that a TRPM8 agonist was not inadvertently administered.

  • Vehicle Control: Ensure that the vehicle control group is not exhibiting the same behavior.

  • Dose-Related Effects: Determine if the incidence of this behavior is dose-dependent.

  • Literature Review: While not a commonly reported side effect of TRPM8 antagonists alone, consult relevant literature for any similar observations with this class of compounds.

Q3: We are conducting cardiovascular safety assessments. What is the expected impact of this compound on blood pressure?

A3: In specific experimental models, such as the cold pressor test in rats, this compound has been shown to suppress cold-induced increases in blood pressure.[3] This is an on-target effect related to the role of TRPM8 in sensing cold stimuli that can trigger a pressor response. Under normal conditions, significant changes in baseline blood pressure have not been highlighted as a primary concern in the available literature.

Troubleshooting Unexpected Cardiovascular Findings:

  • Baseline Stability: Ensure that animals are properly acclimated and that baseline cardiovascular parameters are stable before drug administration.

  • Control Groups: Compare findings to a vehicle-treated control group to account for any effects of the experimental procedure itself.

  • Comprehensive Monitoring: In addition to blood pressure, monitor heart rate and ECG to get a more complete picture of any cardiovascular effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[4] TRPM8 is a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[4] By blocking this channel, this compound can inhibit the signaling pathways associated with cold sensation.

Q2: What were the key findings from the preclinical toxicology studies of this compound?

A2: Preclinical toxicology studies for this compound were conducted in rats and dogs. The available literature states that this compound had an acceptable preclinical safety profile and was well-tolerated in 28-day repeat-dose studies in these species.[5] However, detailed findings from these GLP toxicology studies, including specific adverse events and the no-observed-adverse-effect level (NOAEL), are not extensively detailed in publicly available scientific literature.

Q3: Why was the clinical development of this compound discontinued (B1498344) if it was well-tolerated in animal studies?

A3: The clinical development of this compound was halted after Phase 1 trials due to adverse effects reported in human subjects.[6][7] These side effects included sensations of heat, paresthesia (tingling or prickling sensation), dysesthesia (abnormal sensation), and dysgeusia (distortion of the sense of taste).[6][7] This highlights a potential species difference in the manifestation of TRPM8 antagonism-related side effects.

Q4: What are the recommended animal models to test the in vivo efficacy of this compound?

A4: Two commonly cited pharmacodynamic models for demonstrating the in vivo activity of this compound in rats are:

  • Icilin-Induced Wet-Dog Shake (WDS) Model: Icilin is a TRPM8 agonist that induces a characteristic shaking behavior. An effective TRPM8 antagonist like this compound will inhibit this behavior.[2][3]

  • Cold Pressor Test: This model assesses the ability of a compound to block the increase in blood pressure induced by a cold stimulus.[2][3]

Data Summary

Table 1: In Vivo Efficacy of this compound in Rat Models

Model Species Endpoint This compound ED50 Reference
Icilin-Induced Wet-Dog Shakes Rat Inhibition of WDS 1.14 mg/kg [2]

| Cold Pressor Test | Rat | Inhibition of Blood Pressure Increase | 1.10 mg/kg |[2] |

Experimental Protocols

Protocol 1: Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

  • Animals: Male Sprague-Dawley rats.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.

  • Pre-treatment Time: Wait for a specified period (e.g., 60 minutes) to allow for drug absorption.

  • Induction of WDS: Administer the TRPM8 agonist, icilin, via subcutaneous (s.c.) injection.

  • Observation: Immediately after icilin injection, place the rat in an observation chamber and count the number of wet-dog shakes over a defined period (e.g., 30 minutes).

  • Analysis: Compare the number of WDS in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Protocol 2: Cold Pressor Test in Rats

  • Animals: Male Sprague-Dawley rats instrumented for blood pressure measurement (e.g., telemetry).

  • Acclimation: Allow animals to acclimate to the experimental setup.

  • Drug Administration: Administer this compound or vehicle orally (p.o.).

  • Baseline Measurement: Record baseline blood pressure before the cold stimulus.

  • Cold Stimulus: Apply a cold stimulus, for example, by wrapping the tail with an ice pack or a cold probe for a set duration (e.g., 2 minutes).

  • Blood Pressure Monitoring: Continuously record blood pressure throughout the application of the cold stimulus and for a period afterward.

  • Analysis: Calculate the change in blood pressure from baseline in response to the cold stimulus. Compare the pressor response in the this compound-treated groups to the vehicle-treated group.

Visualizations

AMG333_Mechanism_of_Action cluster_stimulus Stimuli cluster_channel TRPM8 Channel cluster_response Cellular & Physiological Response Cold Cold Temperature (<26°C) TRPM8 TRPM8 Channel (on Sensory Neuron) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Ca_Influx Ca²+ Influx TRPM8->Ca_Influx Opens to allow Depolarization Depolarization & Action Potential Ca_Influx->Depolarization Signal Signal to Brain Depolarization->Signal Sensation Sensation of Cold Signal->Sensation AMG333 This compound AMG333->TRPM8 Blocks

Caption: Mechanism of action of this compound as a TRPM8 channel antagonist.

Experimental_Workflow_WDS start Start acclimation Animal Acclimation start->acclimation dosing Administer this compound or Vehicle (p.o.) acclimation->dosing absorption Drug Absorption Period (e.g., 60 min) dosing->absorption induction Induce WDS with Icilin (s.c.) absorption->induction observation Observe & Count Wet-Dog Shakes induction->observation analysis Data Analysis: % Inhibition vs. Vehicle observation->analysis end End analysis->end

Caption: Experimental workflow for the icilin-induced wet-dog shake model.

Troubleshooting_Hypothermia Observation Observation: Transient decrease in core body temperature IsExpected Is this expected? Observation->IsExpected Yes Yes, it is an on-target effect of TRPM8 antagonism. IsExpected->Yes Yes Management Management Strategies Yes->Management Monitor Continuous Temperature Monitoring Management->Monitor Environment Maintain Thermoneutral Environment Management->Environment DoseResponse Consider Dose Reduction Management->DoseResponse

Caption: Troubleshooting logic for hypothermia observed in animal studies.

References

How to minimize variability in experiments with AMG 333.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help minimize variability in experiments involving AMG 333, a potent and selective TRPM8 antagonist. Adherence to consistent and optimized protocols is critical for generating reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3] TRPM8 is a non-selective cation channel that acts as a sensor for cold temperatures and cooling agents like menthol (B31143).[4] By blocking TRPM8, this compound can inhibit the signaling pathways associated with cold sensation and has been investigated as a potential treatment for migraine.[3]

Q2: What are the common sources of variability in cell-based assays with this compound?

A2: Variability in cell-based assays can arise from several factors:

  • Compound Solubility and Stability: this compound, like many small molecules, has limited aqueous solubility.[5] Improper dissolution or precipitation in culture media can lead to inconsistent effective concentrations.

  • Cell Health and Passage Number: The health, passage number, and confluency of cells can significantly impact their response to stimuli and inhibitors.[6]

  • Assay Conditions: Variations in temperature, incubation times, and agonist concentrations can all contribute to data variability.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[7]

Q3: How can I minimize variability related to compound handling?

A3: To ensure consistent results, it is crucial to handle this compound properly:

  • Storage: Store this compound as a powder at -20°C for long-term stability. Once in solution (e.g., in DMSO), aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Dissolution: Use high-quality, anhydrous DMSO to prepare stock solutions. Sonication may be recommended to aid dissolution.[8]

  • Working Solutions: Prepare fresh working dilutions in your assay buffer or culture medium for each experiment. Visually inspect for any precipitation.

Q4: What are the key considerations for in vivo experiments with this compound?

A4: For animal studies, several factors can influence outcomes:

  • Animal Strain and Health: The genetic background and health status of the animals can affect their response to both the stimulus and the compound.[9]

  • Route of Administration and Formulation: The method of administration (e.g., oral gavage) and the vehicle used can impact the pharmacokinetics of this compound.

  • Environmental Factors: Stress from handling, housing conditions, and ambient temperature can affect pain perception and introduce variability.[9]

Troubleshooting Guides

In Vitro Assay Variability
Observed Issue Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or "edge effects" in the microplate.1. Ensure a homogenous cell suspension before seeding.2. Mix the plate gently after adding the compound.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[7]
No or low antagonist activity Compound concentration is too low, compound has precipitated, or the agonist concentration is too high.1. Perform a dose-response curve to determine the optimal concentration.2. Visually inspect for compound precipitation.3. Optimize the agonist concentration to be near its EC50 for the assay.
High background signal in calcium flux assays Autofluorescence of the compound, or stressed/dying cells.1. Run a control plate with the compound in cell-free media to check for autofluorescence.2. Ensure high cell viability before starting the experiment.
Unexpected cytotoxicity Compound insolubility at high concentrations, off-target effects, or solvent toxicity.1. Visually inspect wells for precipitate.2. Test a range of solvent concentrations to determine the no-effect level.3. Use a lower concentration range of this compound.[6]
In Vivo Model Variability
Observed Issue Potential Cause Troubleshooting Steps
Inconsistent responses in the cold pressor test Habituation of the animals to the stimulus, or high inter-animal variability in pain sensitivity.1. Ensure a sufficient interval between repeated tests to avoid habituation (at least 40 minutes for rats).[10]2. Increase the number of animals per group to improve statistical power.
High variability in the icilin-induced wet-dog shake model Inconsistent icilin (B1674354) dosage or animal stress levels.1. Ensure accurate dosing of icilin based on body weight.2. Acclimatize animals to the testing environment to reduce stress.
Lack of compound efficacy Poor bioavailability with the chosen formulation or route of administration, or insufficient dose.1. Evaluate different vehicle formulations for oral administration.2. Perform a dose-response study to determine the effective dose range.

Quantitative Data Summary

Parameter Value Species/System
IC50 (TRPM8 Antagonism) 13 nMHuman
20 nMRat
Selectivity >20 µM (IC50)TRPV1, TRPV3, TRPV4, TRPA1
In Vivo Efficacy (ED50) 1.14 mg/kg (p.o.)Rat (Icilin-induced wet-dog shake)
1.10 mg/kg (p.o.)Rat (Cold pressor test)
Solubility ≥ 125 mg/mL (275.74 mM)DMSO
Soluble to 100 mMEthanol

Note: Preclinical pharmacokinetic data for this compound is not extensively available in the public domain. The provided in vivo efficacy data is based on preclinical studies.[2]

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay for TRPM8 Antagonism

This protocol outlines a method to assess the inhibitory effect of this compound on TRPM8 channels expressed in a recombinant cell line (e.g., HEK293) using a fluorescent calcium indicator.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Seed TRPM8-expressing cells in a 96-well plate p2 Prepare serial dilutions of this compound p3 Prepare agonist solution (e.g., Icilin) a1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) a2 Incubate with this compound dilutions a1->a2 a3 Measure baseline fluorescence a2->a3 a4 Add agonist to stimulate TRPM8 a3->a4 a5 Measure fluorescence change a4->a5 d1 Calculate the change in fluorescence d2 Plot dose-response curve d1->d2 d3 Determine IC50 value d2->d3

Workflow for In Vitro Calcium Flux Assay.

Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: After dye loading and washing, add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for each well.

  • Agonist Stimulation: Add a pre-determined concentration of a TRPM8 agonist (e.g., icilin or menthol) to all wells simultaneously using an automated dispenser.

  • Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity over time to capture the calcium influx.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Icilin-Induced Wet-Dog Shake (WDS) Model

This protocol is used to evaluate the in vivo efficacy of TRPM8 antagonists in rats.

Workflow Diagram:

G cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation & Analysis p1 Acclimatize rats to the observation chambers p2 Prepare this compound formulation for oral gavage d1 Administer this compound or vehicle orally d2 Allow for drug absorption (e.g., 60 minutes) d1->d2 d3 Administer icilin (i.p.) to induce WDS d2->d3 o1 Record the number of wet-dog shakes over a set time period o2 Compare WDS counts between treated and vehicle groups o1->o2 o3 Calculate percent inhibition and ED50 o2->o3

Workflow for Icilin-Induced Wet-Dog Shake Model.

Methodology:

  • Animals: Use male Sprague-Dawley rats. Acclimatize them to the testing environment.

  • Compound Administration: Administer this compound (e.g., at doses ranging from 0.1 to 10 mg/kg) or vehicle via oral gavage.

  • Absorption Period: Allow for a sufficient absorption period (e.g., 60 minutes).

  • Induction of WDS: Administer icilin (e.g., 2.5 mg/kg, i.p.) to induce the wet-dog shake behavior.[11]

  • Observation: Immediately after icilin injection, place the rats in individual observation chambers and record the number of wet-dog shakes for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the mean number of wet-dog shakes in the this compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition and determine the ED50 value.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by cold or agonists like menthol leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization. This initial signal can trigger a cascade of downstream events.

TRPM8_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPM8 TRPM8 Channel Ca_influx Ca2+ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization TRPM8->Depolarization PLC PLC PIP2 PIP2 Depletion PLC->PIP2 GPCR GPCR GPCR->PLC Activates Ca_influx->PLC Activates PKC PKC Activation Ca_influx->PKC ERK ERK Activation Ca_influx->ERK Gene_expression Altered Gene Expression PKC->TRPM8 Inhibits (Feedback) ERK->Gene_expression Stimulus Cold / Menthol Stimulus->TRPM8 Activates AMG333 This compound AMG333->TRPM8 Inhibits Inflammatory_mediators Inflammatory Mediators Inflammatory_mediators->GPCR

Simplified TRPM8 Signaling Pathway.

This diagram illustrates that TRPM8 activation leads to calcium influx and membrane depolarization.[4] Calcium can then activate other signaling molecules like PLC and PKC, which can, in turn, modulate TRPM8 activity in a feedback loop.[4][12] Downstream signaling can also involve the activation of kinases like ERK, leading to changes in gene expression.[13] G-protein coupled receptors (GPCRs) activated by inflammatory mediators can also modulate TRPM8 activity.[14]

References

Technical Support Center: Validating the Specificity of AMG 333 for the TRPM8 Channel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of the TRPM8 antagonist, AMG 333, in their experiments.

Quick Links

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FAQs

A list of frequently asked questions regarding the validation of this compound specificity.

Q1: What is the reported potency and selectivity of this compound for the TRPM8 channel?

A1: this compound is a potent and highly selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. It exhibits IC50 values of 13 nM for human TRPM8 (hTRPM8) and 20-30 nM for rat TRPM8 (rTRPM8)[1]. Importantly, it displays high selectivity over other related TRP channels, with IC50 values greater than 20 μM for TRPV1, TRPV3, TRPV4, and TRPA1.

Q2: What are the recommended in vitro assays to confirm this compound activity on TRPM8?

A2: The two primary recommended in vitro assays are calcium flux assays and patch-clamp electrophysiology. Calcium flux assays provide a high-throughput method to assess the inhibition of TRPM8 agonist-induced calcium influx. Patch-clamp electrophysiology offers a more detailed, direct measure of the inhibition of TRPM8 channel currents.

Q3: Are there known off-target effects for this compound?

A3: While this compound is reported to be highly selective for TRPM8, comprehensive public data from broad off-target screening panels (e.g., kinome scans or safety panels) is limited. Preclinical safety studies were conducted to support its progression to clinical trials[2][3]. However, researchers should be aware of potential off-target effects, as with any pharmacological tool. If unexpected cellular phenotypes are observed, it is advisable to perform counter-screening against a panel of relevant targets.

Q4: What were the reported side effects of this compound in clinical trials?

A4: Phase 1 clinical trials with this compound in healthy subjects and migraine patients were discontinued (B1498344) due to adverse effects. These included sensations of heat, paresthesia (tingling or numbness), dysesthesia (abnormal sensation), and dysgeusia (distortion of the sense of taste)[1]. These on-target side effects are thought to be related to the blockade of TRPM8 channels, which are involved in cold sensation and thermoregulation.

Q5: How should I prepare my stock solution of this compound to avoid solubility issues?

A5: this compound is soluble in DMSO and ethanol, typically up to 100 mM. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, it is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility[1]. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline or corn oil are used to ensure solubility and bioavailability.

Troubleshooting Guides

Calcium Flux Assays
Issue Possible Cause Recommended Solution
No response to TRPM8 agonist (e.g., menthol (B31143), icilin) in control wells. 1. Low or no TRPM8 expression in the cell line. 2. Poor cell health. 3. Inactive agonist. 4. Incorrect assay buffer pH.1. Validate TRPM8 expression via qPCR, Western blot, or by using a positive control cell line with confirmed expression. 2. Ensure cells are healthy, within a low passage number, and not overgrown. 3. Prepare fresh agonist solutions and test a range of concentrations. 4. Ensure the assay buffer pH is physiological (around 7.4), as low pH can inhibit icilin- and cold-induced activation.
High background fluorescence. 1. Cell autofluorescence. 2. Dye overload or leakage. 3. Media components interfering with the assay.1. Use a plate reader with appropriate filter sets to minimize background. 2. Optimize the concentration of the calcium indicator dye and the loading time. 3. Use a simple buffered salt solution (e.g., HBSS) during the assay.
Variability between replicate wells. 1. Uneven cell plating. 2. Inconsistent compound or agonist addition. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension and use appropriate plating techniques. 2. Use automated liquid handlers for precise additions. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
This compound shows no inhibitory effect. 1. Incorrect concentration of this compound. 2. Precipitation of this compound in the assay buffer. 3. Agonist concentration is too high.1. Verify the dilution series and the final concentration of this compound. 2. Visually inspect for precipitation. If observed, try pre-diluting the compound in a vehicle compatible with the assay buffer. 3. Use an agonist concentration at or near the EC80 to ensure a robust but inhibitable signal.
Patch-Clamp Electrophysiology
Issue Possible Cause Recommended Solution
No or very small TRPM8 currents upon agonist application. 1. Low TRPM8 channel expression. 2. Channel rundown. 3. Ineffective agonist.1. Use a cell line with confirmed high-level expression of TRPM8. 2. Include ATP and GTP in the internal pipette solution to maintain channel activity. 3. Use a fresh, validated agonist solution.
Unstable seal (GΩ seal). 1. Poor cell health. 2. Debris in the recording solution or on the pipette tip. 3. Incorrect pipette resistance.1. Use healthy, well-adhered cells. 2. Filter all solutions and ensure a clean recording environment. 3. Use pipettes with a resistance of 3-5 MΩ.
High leak current. 1. Poor seal quality. 2. Cell membrane damage during whole-cell configuration.1. Ensure a high-resistance seal before breaking into the cell. 2. Apply gentle suction to rupture the membrane.
This compound effect is irreversible. 1. Insufficient washout. 2. Compound may be "sticky" and slow to dissociate.1. Perfuse the cell with control solution for an extended period (several minutes). 2. This may be a characteristic of the compound's binding kinetics.

Experimental Protocols

Calcium Flux Assay for TRPM8 Inhibition
  • Cell Preparation:

    • Plate HEK293 cells stably expressing human TRPM8 in a 96-well, black-walled, clear-bottom plate at a density of 50,000-80,000 cells per well.

    • Culture overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution (e.g., HBSS) with 20 mM HEPES.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (EC80).

    • Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.

    • Measure the fluorescence intensity before and after agonist addition in a kinetic read mode (e.g., readings every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for TRPM8 Inhibition
  • Cell Preparation:

    • Plate HEK293 cells stably expressing human TRPM8 on glass coverslips.

    • Use cells at 50-80% confluency for recordings.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Obtain a GΩ seal on a single cell and establish a whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

  • Experimental Procedure:

    • Apply a TRPM8 agonist (e.g., 100 µM menthol) via the perfusion system to elicit an inward current.

    • Once a stable current is achieved, co-apply the agonist with different concentrations of this compound.

    • Wash out the compound with the agonist-containing solution to assess the reversibility of inhibition.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of the agonist alone and with different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50 value.

Data Tables

Table 1: Potency of this compound against TRPM8

SpeciesIC50 (nM)Reference(s)
Human (hTRPM8)13[1]
Rat (rTRPM8)20 - 30[1]

Table 2: Selectivity Profile of this compound against other TRP Channels

ChannelIC50 (µM)Reference(s)
TRPV1>20
TRPV3>20
TRPV4>20
TRPA1>20

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare HEK293-TRPM8 Cells calcium_assay Calcium Flux Assay prep_cells->calcium_assay patch_clamp Patch-Clamp Electrophysiology prep_cells->patch_clamp prep_amg333 Prepare this compound Stock (DMSO) prep_amg333->calcium_assay prep_amg333->patch_clamp prep_agonist Prepare Agonist (Menthol/Icilin) prep_agonist->calcium_assay prep_agonist->patch_clamp calc_ic50 Calculate IC50 calcium_assay->calc_ic50 patch_clamp->calc_ic50 confirm_selectivity Confirm Selectivity calc_ic50->confirm_selectivity

Caption: Workflow for validating this compound specificity.

troubleshooting_logic node_action node_action start Unexpected Result in Assay check_agonist Is Agonist Response Normal? start->check_agonist check_cells Are Cells Healthy & Expressing TRPM8? check_agonist->check_cells Yes validate_agonist Validate Agonist Activity & Concentration check_agonist->validate_agonist No check_compound Is this compound Prepared Correctly? check_cells->check_compound Yes validate_cells Validate Cell Line (Passage, Expression) check_cells->validate_cells No check_off_target Suspect Off-Target Effect? check_compound->check_off_target Yes validate_compound Check Solubility & Dilutions check_compound->validate_compound No perform_counterscreen Perform Counter-Screening check_off_target->perform_counterscreen Yes

Caption: Logic for troubleshooting unexpected results.

trpm8_signaling TRPM8 TRPM8 Ca_influx Ca2+ Influx TRPM8->Ca_influx Menthol Menthol/ Icilin Menthol->TRPM8 Cold Cold Cold->TRPM8 AMG333 This compound AMG333->TRPM8 Depolarization Depolarization Ca_influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: TRPM8 signaling and point of this compound inhibition.

References

Overcoming challenges in replicating studies with AMG 333.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for replicating studies with AMG 333, a potent and selective TRPM8 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a sensor for cold temperatures and cooling agents. By blocking this channel, this compound can inhibit the signaling pathways associated with cold sensation and has been investigated for the treatment of migraine.[2][3]

Q2: What are the known IC50 values for this compound?

The inhibitory potency of this compound has been determined for both human and rat TRPM8 channels.

SpeciesIC50 Value
Human TRPM813 nM[4][5]
Rat TRPM820 nM[1] / 30 nM[6]

Q3: What were the key findings from the clinical trials of this compound?

Phase I clinical trials (NCT01953341 and NCT02132429) were conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects and individuals with migraines.[4][7] However, the trials were discontinued (B1498344) due to adverse effects reported by participants. These side effects included sensations of heat, paresthesia (tingling or numbness), dysesthesia (abnormal sensation), and dysgeusia (distortion of the sense of taste).[2]

Q4: Is this compound selective for TRPM8?

Yes, this compound is reported to be highly selective for TRPM8 over other TRP channels, such as TRPV1, TRPV3, TRPV4, and TRPA1, with IC50 values for these other channels being greater than 20 µM.[1]

Troubleshooting Guides

This section addresses common challenges that may arise during in vitro and in vivo experiments with this compound.

In Vitro Experiments
Problem Potential Cause Troubleshooting Steps
Low Potency or Lack of Inhibition Compound Instability: this compound may degrade in certain cell culture media over time.1. Prepare fresh stock solutions of this compound in DMSO for each experiment.[5] 2. Minimize the incubation time of this compound with cells to what is necessary to observe an effect. 3. Assess the stability of this compound in your specific cell culture medium by incubating it for the duration of your experiment and then testing its activity.
Solubility Issues: this compound may precipitate out of solution, especially at higher concentrations.1. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions. 2. Visually inspect your working solutions for any signs of precipitation before adding them to the cells. 3. Sonication may be recommended to aid dissolution when preparing stock solutions.[8]
Incorrect Assay Conditions: The experimental setup may not be optimal for detecting TRPM8 antagonism.1. Use a known TRPM8 agonist (e.g., menthol (B31143) or icilin) at a concentration that elicits a submaximal response (EC50-EC80) to allow for the detection of inhibition. 2. Ensure your cells have a high level of functional TRPM8 expression. 3. Verify the health and viability of your cells before and after the experiment.
Cell Toxicity Solvent Toxicity: High concentrations of DMSO can be toxic to cells.1. Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%. 2. Include a vehicle control (medium with the same concentration of DMSO) in all your experiments.
Compound-Specific Toxicity: At high concentrations, this compound itself might have off-target effects leading to cell death.1. Perform a dose-response curve to determine the optimal concentration range for TRPM8 inhibition without causing significant cell death. 2. Use the lowest effective concentration of this compound.
In Vivo Experiments
Problem Potential Cause Troubleshooting Steps
Lack of Efficacy in Animal Models Poor Bioavailability: The formulation and route of administration may not be optimal.1. This compound is orally bioavailable.[4] Ensure proper oral gavage technique. 2. Consider using one of the suggested formulations to improve solubility and absorption (see In Vivo Formulations table below).[5]
Inadequate Dosing: The dose of this compound may be too low to achieve sufficient target engagement.1. Refer to published effective doses in rat models. For the icilin-induced wet-dog shake model, doses of 0.6-3 mg/kg have shown efficacy.[5][9] For the cold pressor test, doses of 1-3 mg/kg were effective.[5][9] 2. The ED50 in the wet-dog shake and cold pressor tests in rats were reported to be 1.14 mg/kg and 1.10 mg/kg, respectively.[4]
Species Differences: The potency of this compound is slightly different between human and rat TRPM8.Be mindful of potential pharmacokinetic and pharmacodynamic differences between species when designing your experiments.
Adverse Effects in Animals On-Target Effects: Inhibition of TRPM8 can lead to changes in temperature perception.1. Monitor animals for signs of altered thermoregulation. The known adverse effects in humans were sensations of heat.[2] 2. House animals at a stable ambient temperature.

Experimental Protocols

In Vitro: Cell-Based Calcium Flux Assay

This protocol is a general guideline for assessing this compound's inhibitory activity on TRPM8 channels using a fluorescent calcium indicator.

  • Cell Preparation:

    • Plate HEK293 cells stably expressing human or rat TRPM8 in 96-well black-walled, clear-bottom plates.

    • Culture the cells until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fluo-8) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Wash the cells with the assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the wells and incubate for 10-15 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a TRPM8 agonist (e.g., icilin (B1674354) or menthol) at a concentration that gives a submaximal response (e.g., EC80).

    • Use a fluorescence plate reader (e.g., a FlexStation 3) to measure the baseline fluorescence, then add the agonist and continue recording the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon agonist addition.

    • Plot the agonist response against the concentration of this compound to determine the IC50 value.

In Vivo: Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This model is used to assess the in vivo target engagement of TRPM8 antagonists.

  • Animals:

    • Use male Sprague-Dawley rats.

  • This compound Administration:

    • Prepare the desired dose of this compound in an appropriate vehicle (see table below).

    • Administer this compound via oral gavage at a volume of 5-10 ml/kg. Doses between 0.6 and 3 mg/kg have been shown to be effective.[5][9]

  • Icilin Challenge:

    • At a predetermined time after this compound administration (e.g., 60 minutes), administer icilin intraperitoneally (i.p.). The dose of icilin will need to be optimized to induce a consistent number of wet-dog shakes.

  • Observation:

    • Immediately after icilin injection, place the rat in an observation chamber.

    • Count the number of wet-dog shakes over a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated control group.

    • Calculate the percentage of inhibition for each dose of this compound.

Data Presentation

In Vivo Formulations for this compound
FormulationComponentsSolubilityNotes
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mLAdd solvents sequentially.[5]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.17 mg/mLSBE-β-CD can improve solubility.[5]
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.17 mg/mLSuitable for longer-term studies if stability in aqueous solutions is a concern.[5]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Calcium_Influx Ca2+ Influx TRPM8->Calcium_Influx Allows Cold_Stimuli Cold Stimuli / Menthol / Icilin Cold_Stimuli->TRPM8 Activates AMG_333 This compound AMG_333->TRPM8 Blocks Neuronal_Activation Neuronal Activation Calcium_Influx->Neuronal_Activation Sensation_of_Cold Sensation of Cold Neuronal_Activation->Sensation_of_Cold Experimental_Workflow cluster_invitro In Vitro: Calcium Flux Assay cluster_invivo In Vivo: Wet-Dog Shake Model Plate_Cells Plate TRPM8-expressing cells Load_Dye Load with Calcium Dye Plate_Cells->Load_Dye Add_AMG333 Incubate with this compound Load_Dye->Add_AMG333 Add_Agonist Stimulate with TRPM8 Agonist Add_AMG333->Add_Agonist Measure_Fluorescence Measure Fluorescence Add_Agonist->Measure_Fluorescence Analyze_IC50 Analyze IC50 Measure_Fluorescence->Analyze_IC50 Administer_AMG333 Administer this compound (p.o.) Wait Wait for Absorption Administer_AMG333->Wait Inject_Icilin Inject Icilin (i.p.) Wait->Inject_Icilin Observe_WDS Observe Wet-Dog Shakes Inject_Icilin->Observe_WDS Analyze_Inhibition Analyze Inhibition Observe_WDS->Analyze_Inhibition Troubleshooting_Logic No_Inhibition No Inhibition Observed Check_Solubility Is the compound soluble? No_Inhibition->Check_Solubility Check_Stability Is the compound stable? No_Inhibition->Check_Stability Check_Assay Are assay conditions optimal? No_Inhibition->Check_Assay Precipitation Precipitation Check_Solubility->Precipitation No Degradation Degradation Check_Stability->Degradation No Suboptimal_Assay Suboptimal Assay Check_Assay->Suboptimal_Assay No Adjust_Formulation Adjust Formulation / Lower Concentration Precipitation->Adjust_Formulation Use_Fresh_Compound Use Fresh Compound / Reduce Incubation Time Degradation->Use_Fresh_Compound Optimize_Agonist Optimize Agonist Conc. / Verify Cell Line Suboptimal_Assay->Optimize_Agonist

References

Best practices for long-term storage of AMG 333.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AMG 333

Audience: Researchers, scientists, and drug development professionals.

This guide provides best practices for the long-term storage and handling of this compound, a potent and selective TRPM8 antagonist. Following these guidelines is crucial for ensuring the compound's stability and integrity, leading to reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store solid (powder) this compound for long-term use?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture.[1][2] Storing the compound in a desiccator is also recommended.[3] Under these conditions, the solid compound is stable for at least three years.[3][4][5]

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous solvent such as DMSO or ethanol.[2] this compound is soluble to 100 mM in both DMSO and ethanol.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be dispensed into single-use aliquots.[6][7] Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[4]

Q3: My this compound, which was dissolved in DMSO, has precipitated after being stored. What should I do?

A3: Precipitation can occur if the solution's concentration exceeds its solubility at a lower temperature or if the DMSO has absorbed moisture.[6] DMSO is hygroscopic; therefore, it is crucial to use fresh, anhydrous DMSO for preparing stock solutions.[5] If precipitation is observed, gently warm the solution and vortex or sonicate to redissolve the compound.[4] Before use, centrifuge the vial and carefully use the supernatant. For future prevention, consider preparing a fresh solution with anhydrous DMSO or storing it at a slightly lower concentration.

Q4: Can I store working solutions of this compound in aqueous buffers?

A4: Storing this compound in aqueous buffers for extended periods is not recommended due to the potential for hydrolysis and degradation. Working solutions in aqueous media should be prepared fresh from the DMSO stock solution for each experiment.[8] The final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid cytotoxicity.[6][7]

Q5: The vial of solid this compound arrived at room temperature, but the datasheet says to store it at -20°C. Is it still viable?

A5: Yes. Small molecules like this compound are generally stable for the duration of shipping at ambient temperatures.[1][7][9] Upon receipt, you should immediately store the product at the recommended long-term storage temperature of -20°C.[2]

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormSolventStorage TemperatureRecommended DurationKey Considerations
Solid (Powder) N/A-20°C≥ 3 YearsKeep tightly sealed, desiccated, and protected from light.[1][3][4]
N/A4°CUp to 2 YearsFor shorter-term storage; keep desiccated.[4][7]
Stock Solution Anhydrous DMSO-80°CUp to 2 YearsAliquot into single-use vials to avoid freeze-thaw cycles.[4][5]
Anhydrous DMSO-20°CUp to 1 YearRecommended for shorter-term solution storage.[4][5]
Working Solution Aqueous BufferRoom Temp or 4°CHoursPrepare fresh before each experiment; do not store.[8]

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Precipitation in stock solution upon thawing The compound's solubility limit was exceeded; moisture absorption by DMSO.Gently warm and vortex the solution.[10] If it persists, centrifuge and use the supernatant. Prepare new stock solutions with fresh, anhydrous DMSO.[5]
Inconsistent or reduced activity in experiments Compound degradation due to improper storage, or repeated freeze-thaw cycles.Prepare a fresh working solution from a new stock aliquot. If the problem continues, perform a stability check using an analytical method like HPLC to assess purity.[11]
Difficulty dissolving the solid compound The compound may have coated the vial walls; solvent may not be anhydrous.Before opening, centrifuge the vial to collect all powder at the bottom.[7] Use fresh, high-purity anhydrous solvent and vortex or sonicate as needed to ensure complete dissolution.[4]
Color change in the solution Chemical degradation or oxidation.Discard the solution immediately. Prepare a fresh stock solution from the solid compound, ensuring it is stored under an inert gas (argon or nitrogen) if sensitivity is suspected.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents moisture from condensing on the cold powder.[12]

  • Preparation: Before opening, briefly centrifuge the vial to ensure all the powder is collected at the bottom.[7]

  • Dissolution: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).[2]

  • Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the solution in a water bath for a short period to ensure complete dissolution.[8]

  • Aliquoting: Dispense the stock solution into single-use, light-protected polypropylene (B1209903) or amber glass vials.[6][11]

  • Storage: Store the aliquots at -80°C for long-term storage.[4]

Protocol 2: Stability Assessment by HPLC

This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.[11]

  • Initial Analysis (T=0):

    • Prepare a solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

    • Immediately perform an analysis using a validated HPLC method with a suitable column (e.g., C18) to determine the initial purity. This will serve as the baseline (T=0).

  • Sample Storage:

    • Store aliquots of the prepared solution under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from storage.

    • Allow the sample to thaw and equilibrate to room temperature.

    • Analyze the sample using the same HPLC method as the T=0 sample.

  • Data Analysis:

    • Compare the peak area and purity of the compound at each time point to the T=0 baseline. A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability under those storage conditions.[11]

Visual Guides

G This compound Stability Factors cluster_storage Storage Conditions cluster_solution Solution Properties Temperature Temperature (-80°C, -20°C, 4°C) Stability This compound Stability Temperature->Stability affects rate Light Light Exposure Light->Stability can cause degradation Moisture Moisture/Humidity Moisture->Stability can cause hydrolysis FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stability can cause precipitation Solvent Solvent Choice (e.g., DMSO) Solvent->Stability affects solubility Concentration Concentration Concentration->Stability affects precipitation pH Aqueous pH pH->Stability affects degradation

Caption: Key factors influencing the long-term stability of this compound.

G start Precipitate Observed in Stock Solution? warm Gently warm and vortex/sonicate solution start->warm Yes end Problem Resolved start->end No check Does it redissolve? warm->check use Use solution cautiously (centrifuge first) check->use Yes discard Prepare fresh solution with anhydrous solvent check->discard No use->end discard->end

Caption: Troubleshooting workflow for precipitated this compound solutions.

G cluster_prep Preparation cluster_storage Storage cluster_use Usage p1 Equilibrate vial to Room Temp p2 Centrifuge vial p1->p2 p3 Add Anhydrous DMSO p2->p3 p4 Vortex / Sonicate p3->p4 s1 Aliquot into single-use vials p4->s1 s2 Store at -80°C s1->s2 u1 Thaw one aliquot s2->u1 u2 Prepare fresh working solution u1->u2

Caption: Recommended workflow for handling this compound stock solutions.

References

Validation & Comparative

A Comparative Analysis of AMG 333 and Other TRPM8 Antagonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of AMG 333, a clinical candidate for the treatment of migraine, with other notable transient receptor potential melastatin 8 (TRPM8) antagonists. The data presented is compiled from various preclinical studies and is intended to serve as a resource for researchers in the field of pain and sensory disorders.

The transient receptor potential melastatin 8 (TRPM8) channel is a well-established sensory transducer for cold temperatures and cooling agents like menthol. Its role in various physiological and pathophysiological processes, including pain and migraine, has made it an attractive target for therapeutic intervention. A number of small molecule antagonists have been developed to probe the function of TRPM8 and to assess its therapeutic potential. This guide focuses on the comparative efficacy of this compound against other key TRPM8 antagonists.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy data for this compound and other selected TRPM8 antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Potency of TRPM8 Antagonists (IC50 Values)

CompoundSpeciesAssay TypeAgonistIC50 (nM)Selectivity over other TRP channelsReference(s)
This compound HumanCalcium Flux-13>1500-fold vs. TRPV1/V3/V4/A1[1][2][3][4]
RatCalcium Flux-20>1000-fold vs. TRPV1/V3/V4/A1[1][2]
PF-05105679 HumanElectrophysiologyVoltage103>100-fold vs. TRPV1/TRPA1[5][6][7]
HumanCalcium FluxWS-12181>100-fold vs. TRPV1/TRPA1[7]
AMG2850 RatCalcium FluxMenthol7.3>100-fold vs. TRPV1/TRPA1[8]
RatCalcium FluxIcilin (B1674354)115>100-fold vs. TRPV1/TRPA1[9]
RatCalcium FluxCold150>100-fold vs. TRPV1/TRPA1[8]
RQ-00434739 HumanCalcium FluxMenthol22>1000-fold[10]
HumanCalcium FluxIcilin37>1000-fold[10]
RatCalcium FluxMenthol45>1000-fold[10]
RatCalcium FluxIcilin198>1000-fold[10]
AMTB HumanCalcium FluxIcilin~590 (pIC50 = 6.23)-[7][11]
KPR-5714 Human--25.3--

Table 2: In Vivo Efficacy of TRPM8 Antagonists

CompoundAnimal ModelAssayEndpointEfficacyReference(s)
This compound RatIcilin-induced Wet-Dog ShakeInhibition of shaking behaviorED50 = 1.14 mg/kg (p.o.)-
RatCold Pressor TestInhibition of blood pressure increaseED50 = 1.10 mg/kg (p.o.)-
AMG2850 RatIcilin-induced Wet-Dog ShakeInhibition of shaking behaviorSignificant inhibition at 10 mg/kg (p.o.)[12]
RQ-00434739 RatOxaliplatin-induced cold allodyniaAttenuation of cold allodyniaMinimum effective dose = 10 mg/kg (p.o.)[10]
MonkeyOxaliplatin-induced cold allodyniaReversal of cold allodyniaFull reversal at 10 mg/kg (p.o.)[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

Calcium Flux Assay

This in vitro assay is used to determine the potency of antagonists in blocking TRPM8 channel activation.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat TRPM8 channel are commonly used.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution (e.g., HBSS with probenecid (B1678239) and Pluronic F-127). The cells are incubated to allow the dye to enter and be cleaved to its active form.

  • Compound Addition: Serial dilutions of the antagonist compound (e.g., this compound) are added to the cells and incubated for a specific period.

  • Agonist Stimulation: A known TRPM8 agonist, such as icilin or menthol, is added to the cells to induce channel opening and subsequent calcium influx.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence microplate reader.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as a percentage of the response to the agonist alone. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[1]

Whole-Cell Patch Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel.

  • Cell Preparation: Cells expressing TRPM8 are plated on coverslips.

  • Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (giga-seal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage Protocol: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage steps or ramps are applied to elicit channel opening.

  • Drug Application: The antagonist is applied to the cell via the perfusion system.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the effect of the antagonist on channel activity. The IC50 can be calculated from the concentration-dependent inhibition of the current.

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This in vivo behavioral model is used to assess the central nervous system activity of TRPM8 antagonists.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Drug Administration: The test antagonist is administered orally (p.o.) or via another relevant route at various doses.

  • Induction of WDS: After a specific pretreatment time, the TRPM8 agonist icilin is administered intraperitoneally (i.p.) to induce the characteristic wet-dog shake behavior.[9][13]

  • Behavioral Observation: The frequency and duration of wet-dog shakes are observed and recorded for a defined period following icilin injection.

  • Data Analysis: The inhibitory effect of the antagonist is determined by comparing the number of shakes in the treated groups to a vehicle control group. The dose that produces a 50% reduction in shakes (ED50) can be calculated.

Cold Pressor Test in Rats

This in vivo model assesses the physiological response to a cold stimulus and the ability of an antagonist to block this response.

  • Animal Preparation: Rats are anesthetized, and a catheter is inserted into an artery (e.g., femoral or carotid artery) for continuous blood pressure monitoring.[2]

  • Drug Administration: The TRPM8 antagonist is administered to the animal.

  • Cold Stimulus: A noxious cold stimulus is applied, typically by immersing a paw or the tail in cold water for a defined period.

  • Measurement: Changes in mean arterial pressure (MAP) and heart rate are recorded before, during, and after the cold stimulus.

  • Data Analysis: The antagonist's efficacy is determined by its ability to attenuate the cold-induced increase in blood pressure.

Visualizing Pathways and Workflows

TRPM8 Signaling Pathway

The activation of the TRPM8 channel leads to a cascade of intracellular events. The following diagram illustrates a simplified signaling pathway.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_antagonists Antagonists cluster_cellular_response Cellular Response TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Leads to Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates AMG333 This compound AMG333->TRPM8 Inhibits Other_Antagonists Other Antagonists Other_Antagonists->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Generation Depolarization->AP Sensation Sensation of Cold / Pain AP->Sensation

Caption: Simplified signaling pathway of TRPM8 channel activation and inhibition.

Experimental Workflow for TRPM8 Antagonist Screening

The process of identifying and characterizing new TRPM8 antagonists typically follows a structured workflow, from initial screening to in vivo validation.

Antagonist_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_preclinical Preclinical Development HTS High-Throughput Screening (e.g., Calcium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Electrophys Electrophysiology (Patch Clamp) Lead_Opt->Electrophys WDS Wet-Dog Shake Model Electrophys->WDS CPT Cold Pressor Test WDS->CPT Pain_Models Neuropathic/Inflammatory Pain Models CPT->Pain_Models Tox Toxicology Studies Pain_Models->Tox PK_PD Pharmacokinetics/ Pharmacodynamics Tox->PK_PD Clinical_Candidate Clinical Candidate Selection PK_PD->Clinical_Candidate

Caption: General workflow for the discovery and development of TRPM8 antagonists.

References

Head-to-head comparison of AMG 333 and menthol in TRPM8 assays.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the synthetic TRPM8 antagonist, AMG 333, and the natural TRPM8 agonist, menthol (B31143). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective activities on the transient receptor potential melastatin 8 (TRPM8) ion channel. This comparison is based on available preclinical data from in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and menthol in various TRPM8 assays. It is important to note that the data for this compound, a potent antagonist, is primarily presented as the half-maximal inhibitory concentration (IC50), while for menthol, a well-known agonist, the data is presented as the half-maximal effective concentration (EC50).

Table 1: In Vitro Potency at TRPM8 Channels
CompoundAssay TypeSpeciesPotency (IC50/EC50)Reference
This compound Calcium Influx AssayHumanIC50: 13 nM[1][2][3][4][5][6]
Calcium Influx AssayRatIC50: 20 nM[4][5]
Menthol Calcium ImagingHumanEC50: 81 ± 17 µM[7]
Calcium ImagingRatEC50: 107 ± 8 µM[7]
Whole-Cell Patch ClampMouseEC50: 62.64 ± 1.2 µM[8]
Calcium Influx Assay (Fura-2)CHO CellsEC50: 101 ± 13 µM[9]
Table 2: In Vivo Efficacy of this compound
CompoundModelSpeciesEndpointEfficacy (ED50)Reference
This compound Icilin-Induced Wet-Dog ShakeRatInhibition of Shakes1.14 mg/kg[1]
Cold Pressor TestRatInhibition of Blood Pressure Increase1.10 mg/kg[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to represent standard practices in the field for assessing TRPM8 modulation.

In Vitro Assays

This assay measures the influx of calcium ions into cells upon TRPM8 channel activation.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPM8 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition:

    • For Menthol (Agonist) EC50 Determination: Serial dilutions of menthol are added to the wells.

    • For this compound (Antagonist) IC50 Determination: Cells are pre-incubated with serial dilutions of this compound for a specified period (e.g., 15-30 minutes) before the addition of a fixed concentration of a TRPM8 agonist (e.g., menthol at its EC80 concentration).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation) before and after the addition of compounds. The change in fluorescence is indicative of the intracellular calcium concentration.

  • Data Analysis: The data are normalized to the maximum response and fitted to a four-parameter logistic equation to determine the EC50 for agonists or the IC50 for antagonists.

This technique directly measures the ion currents flowing through the TRPM8 channels in the cell membrane.

  • Cell Preparation: HEK293 cells expressing TRPM8 are grown on glass coverslips.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

  • Solutions: The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.

  • Voltage Protocol: Cells are held at a holding potential of -60 mV. Voltage ramps or steps are applied to elicit TRPM8 currents.

  • Compound Application:

    • Menthol Activation: Menthol is applied to the bath solution at various concentrations to determine the concentration-response relationship and EC50.

    • This compound Inhibition: After establishing a stable baseline current with a fixed concentration of menthol, this compound is co-applied at varying concentrations to determine its inhibitory effect and IC50.

  • Data Analysis: The current amplitudes are measured and plotted against the compound concentration. The data are then fitted to the Hill equation to determine EC50 or IC50 values.

In Vivo Assays

This model assesses the central nervous system effects of TRPM8 modulation.

  • Animals: Male Sprague-Dawley rats are used.

  • Procedure:

    • Animals are administered this compound or vehicle orally (p.o.) at various doses.

    • After a set pre-treatment time, the TRPM8 agonist icilin (B1674354) is administered intraperitoneally (i.p.).

    • Immediately following icilin injection, the animals are placed in an observation chamber.

    • The number of "wet-dog shakes" (rapid, rotational shaking of the head and torso) is counted for a defined period (e.g., 30 minutes).

  • Data Analysis: The dose-dependent inhibition of wet-dog shakes by this compound is used to calculate the ED50 value.

This model evaluates the role of TRPM8 in cold-induced physiological responses.

  • Animals: Male Sprague-Dawley rats are instrumented for blood pressure measurement.

  • Procedure:

    • This compound or vehicle is administered orally.

    • After the pre-treatment period, a baseline blood pressure reading is taken.

    • The rat's tail is immersed in cold water (e.g., 4°C) for a specific duration (e.g., 2 minutes).

    • Blood pressure is continuously monitored during and after the cold stimulus.

  • Data Analysis: The ability of this compound to block the cold-induced increase in blood pressure is quantified, and the ED50 is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

TRPM8_Activation_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_response Cellular Response Menthol Menthol TRPM8 TRPM8 (Closed) Menthol->TRPM8 Binds to agonist site Cold Cold Temperature Cold->TRPM8 Activates TRPM8_Open TRPM8 (Open) TRPM8->TRPM8_Open Conformational Change Ca_influx Ca²⁺ Influx TRPM8_Open->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling AMG333 This compound AMG333->TRPM8 Binds to antagonist site

Figure 1. TRPM8 channel activation by menthol and cold, and inhibition by this compound.

Calcium_Flux_Workflow start Start plate_cells Plate TRPM8-expressing HEK293 cells start->plate_cells dye_load Load cells with Fluo-4 AM plate_cells->dye_load wash Wash cells dye_load->wash pre_incubate Pre-incubate with This compound (for IC50) wash->pre_incubate add_agonist Add Menthol pre_incubate->add_agonist measure_fluorescence Measure Fluorescence (FLIPR / FlexStation) add_agonist->measure_fluorescence analyze Data Analysis (EC50 / IC50) measure_fluorescence->analyze end End analyze->end

Figure 2. Experimental workflow for the in vitro calcium flux assay.

InVivo_Workflow cluster_wds Wet-Dog Shake Model cluster_cpt Cold Pressor Test wds_start Administer this compound wds_induce Induce with Icilin (i.p.) wds_start->wds_induce wds_observe Observe and count shakes wds_induce->wds_observe wds_analyze Calculate ED50 wds_observe->wds_analyze cpt_start Administer this compound cpt_induce Induce with cold water cpt_start->cpt_induce cpt_measure Measure blood pressure cpt_induce->cpt_measure cpt_analyze Calculate ED50 cpt_measure->cpt_analyze

References

Validating the Inhibitory Effect of AMG 333 on TRPM8 Currents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AMG 333, a potent and selective TRPM8 antagonist, with other known inhibitors of the transient receptor potential melastatin 8 (TRPM8) channel. The information presented herein is supported by experimental data from publicly available scientific literature and is intended to assist researchers in evaluating this compound for their studies.

Introduction to TRPM8 and its Inhibition

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures in the mammalian nervous system. Beyond its role in thermosensation, TRPM8 is implicated in various physiological and pathophysiological processes, including pain, inflammation, and migraine.[1] Consequently, the development of potent and selective TRPM8 antagonists is a significant area of interest for therapeutic intervention. This compound has emerged as a clinical candidate for the treatment of migraine, demonstrating high potency and selectivity for TRPM8.[1][2]

Comparative Analysis of TRPM8 Inhibitors

The inhibitory potency of this compound against human and rat TRPM8 channels is presented below in comparison to other notable TRPM8 antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.

Table 1: In Vitro Potency of TRPM8 Antagonists
CompoundhTRPM8 IC50 (nM)rTRPM8 IC50 (nM)Selectivity Highlights
This compound 1320>1500-fold selective over TRPV1, TRPV3, TRPV4, and TRPA1 (>20 µM)
PF-05105679 103[3]->100-fold selective over a panel of receptors and ion channels, including TRPV1 and TRPA1[3][4]
RQ-00434739 14 (menthol-induced), 37 (icilin-induced)[5]45 (menthol-induced), 198 (icilin-induced)[5]>1000-fold selective over TRPA1, TRPV1, TRPM2, Nav1.3, Nav1.5, Nav1.7, Cav2.2, and Cav3.2[6]
AMTB ~590 (pIC50 = 6.23)[7]-Selective over TRPV1 and TRPV4[8]
BCTC ~794 (pIC50 = 6.1)-Also a potent TRPV1 antagonist (IC50 = 6-35 nM)[9]
Capsazepine --Also a TRPV1 antagonist, inhibits TRPM8 in the micromolar range[10]

Note: IC50 values can vary depending on the experimental conditions and the agonist used for channel activation.

Table 2: In Vivo Efficacy of Selected TRPM8 Antagonists
CompoundAnimal ModelEfficacy Readout
This compound Rat (Icilin-induced wet-dog shake)Dose-dependent inhibition[2]
Rat (Cold pressor test)Suppression of cold-induced blood pressure increase
PF-05105679 Guinea Pig (Bladder ice water/menthol (B31143) challenge)IC50 of 200 nM[]
RatReduction in core body temperature[]
RQ-00434739 Rat (Oxaliplatin-induced cold allodynia)Attenuated cold allodynia (minimum effective dose 10 mg/kg p.o.)[5]
Monkey (Oxaliplatin-induced cold allodynia)Fully reversed cold allodynia (10 mg/kg p.o.)[5]

Experimental Protocols for Validating TRPM8 Inhibition

Accurate validation of the inhibitory effect of compounds like this compound on TRPM8 currents relies on robust and standardized experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPM8 channels in response to stimuli and the blocking effect of antagonists.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are transiently or stably transfected with a plasmid encoding human or rat TRPM8 using a suitable transfection reagent.[5] Co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.[12]

  • Electrophysiological Recordings:

    • Whole-cell recordings are performed 24-48 hours post-transfection.

    • The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • The intracellular pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.

    • TRPM8 currents are elicited by applying a TRPM8 agonist, such as menthol (100-500 µM) or icilin (B1674354) (1-10 µM), to the extracellular solution.[12]

    • The antagonist (e.g., this compound) is applied at various concentrations to determine its inhibitory effect on the agonist-induced current.

    • Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software. The holding potential is typically -60 mV.[12]

  • Data Analysis:

    • The peak current amplitude in the presence of the antagonist is compared to the control (agonist alone).

    • The percentage of inhibition is calculated for each concentration of the antagonist.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

2. Calcium Imaging Assay (Fluo-4 AM)

This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPM8 channel activity.

  • Cell Preparation:

    • HEK293 cells stably expressing TRPM8 are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.[13]

  • Dye Loading:

    • The culture medium is removed, and cells are washed with a buffered saline solution (e.g., HBSS).

    • Cells are incubated with Fluo-4 AM loading solution (typically 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C in the dark.[13][14]

  • Assay Procedure:

    • After dye loading, cells are washed to remove extracellular dye.

    • The antagonist at various concentrations is added to the wells and incubated for a predetermined time (e.g., 15-30 minutes).

    • The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.

    • A TRPM8 agonist (e.g., icilin or menthol) is added to all wells to stimulate the channels.

    • Fluorescence intensity is measured kinetically to record the calcium influx.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) is calculated.

    • The response in the presence of the antagonist is normalized to the control response (agonist alone).

    • The IC50 value is determined from the concentration-response curve.

In Vivo Assays

1. Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This behavioral model is a characteristic response to the activation of TRPM8 channels by the potent agonist icilin.

  • Animals: Male Sprague-Dawley rats are commonly used.[2]

  • Procedure:

    • Animals are habituated to the testing environment.

    • The antagonist (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.[2][15]

    • After a specified pretreatment time, icilin is administered (e.g., 2.5 mg/kg, i.p.).[15]

    • The number of wet-dog shakes is observed and counted for a defined period (e.g., 30 minutes) following icilin injection.

  • Data Analysis: The number of wet-dog shakes in the antagonist-treated groups is compared to the vehicle-treated group to determine the dose-dependent inhibitory effect.

2. Cold Pressor Test in Rats

This model assesses the role of TRPM8 in cold-induced physiological responses, such as an increase in blood pressure.

  • Animals: Male Wistar or Sprague-Dawley rats are used.[2][16]

  • Procedure:

    • Rats are anesthetized, and catheters are implanted for blood pressure measurement.

    • The antagonist or vehicle is administered.

    • The cold stimulus is applied by immersing a paw or the tail in cold water (e.g., 4°C) for a set duration (e.g., 1-2 minutes).[16]

    • Mean arterial pressure (MAP) and heart rate (HR) are continuously monitored before, during, and after the cold stimulus.

  • Data Analysis: The change in MAP and HR in response to the cold stimulus is compared between the antagonist-treated and vehicle-treated groups.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes involved in validating TRPM8 inhibitors, the following diagrams are provided.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_cellular_response Cellular Response Cold (<26°C) Cold (<26°C) TRPM8 TRPM8 Channel Cold (<26°C)->TRPM8 Menthol / Icilin Menthol / Icilin Menthol / Icilin->TRPM8 Ca2+ / Na+ Influx Ca2+ / Na+ Influx TRPM8->Ca2+ / Na+ Influx Activation Membrane Depolarization Membrane Depolarization Ca2+ / Na+ Influx->Membrane Depolarization Action Potential Action Potential Membrane Depolarization->Action Potential Sensation of Cold Sensation of Cold Action Potential->Sensation of Cold AMG333 This compound (Antagonist) AMG333->TRPM8 Inhibition

Caption: Simplified TRPM8 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A HEK293 Cell Culture + TRPM8 Transfection B Electrophysiology (Patch-Clamp) A->B C Calcium Imaging (Fluo-4 Assay) A->C D Determine IC50 B->D C->D E Animal Model Selection (e.g., Rat) F Wet-Dog Shake Assay (Icilin-induced) E->F G Cold Pressor Test E->G H Assess Efficacy F->H G->H

Caption: General experimental workflow for validating TRPM8 inhibitors.

Conclusion

This compound is a potent and highly selective TRPM8 antagonist with demonstrated in vitro and in vivo activity. This guide provides a comparative framework and detailed experimental protocols to aid researchers in the further investigation and validation of this compound's inhibitory effects on TRPM8 currents. The provided data and methodologies support the continued exploration of this compound as a valuable tool for studying TRPM8 function and as a potential therapeutic agent.

References

AMG 333: A Comparative Analysis of Cross-reactivity with Other TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMG 333 is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, a key player in the sensation of cold.[1][2] Developed as a potential treatment for migraine, its efficacy and safety profile are critically dependent on its selectivity for TRPM8 over other members of the diverse transient receptor potential (TRP) channel family.[1][3] This guide provides a comparative analysis of the cross-reactivity of this compound with other TRP channels, supported by available experimental data and detailed protocols.

Selectivity Profile of this compound

Experimental data demonstrates that this compound exhibits high selectivity for the TRPM8 channel.[4] The compound has been tested against a panel of other TRP channels, including TRPV1, TRPV3, TRPV4, and TRPA1, and has shown significantly lower potency for these channels, indicating a favorable selectivity profile.[5]

Table 1: Comparative Potency of this compound against various TRP channels
TRP ChannelSpeciesIC50 (nM)
TRPM8 Human13[2][5][6]
TRPM8 Rat20[5]
TRPV1 Not Specified>20,000[4][5]
TRPV3 Not Specified>20,000[4][5]
TRPV4 Not Specified>20,000[5]
TRPA1 Not Specified>40,000[5]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various TRP channels typically involves cell-based assays that measure the influx of cations, such as calcium, upon channel activation. The following is a generalized protocol based on standard industry practices for assessing TRP channel antagonism.

Calcium Influx Assay for TRP Channel Activity

This assay is a common method to assess the activity of TRP channels and the inhibitory effects of compounds like this compound.

  • Cell Culture and Transfection:

    • HEK293 (Human Embryonic Kidney 293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are transiently transfected with a plasmid encoding the specific human or rat TRP channel of interest (e.g., hTRPM8, hTRPV1).

  • Fluorescent Calcium Indicator Loading:

    • 24-48 hours post-transfection, the cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

    • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Incubation:

    • After dye loading, the cells are washed to remove excess dye.

    • Various concentrations of this compound are added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Channel Activation and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A known agonist for the specific TRP channel being tested is added to the wells to induce channel opening and subsequent calcium influx.

      • TRPM8: Menthol or Icilin

      • TRPV1: Capsaicin

      • TRPV3: 2-APB

      • TRPV4: GSK1016790A

      • TRPA1: Mustard oil (AITC)

    • The fluorescence intensity is measured before and after the addition of the agonist. An increase in fluorescence indicates calcium influx through the activated TRP channels.

  • Data Analysis:

    • The change in fluorescence intensity is calculated for each well.

    • The data is normalized to the response of the vehicle control (0% inhibition) and a maximally effective concentration of a known inhibitor (100% inhibition).

    • The IC50 value, the concentration of this compound that causes 50% inhibition of the agonist-induced response, is determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of TRP channel activation and the experimental workflow for assessing the cross-reactivity of this compound.

TRP_Channel_Activation cluster_membrane Cell Membrane TRP TRP Channel (e.g., TRPM8) Cations Cation Influx (Ca²⁺, Na⁺) TRP->Cations Allows Agonist Agonist (e.g., Menthol, Cold) Agonist->TRP Activates AMG333 This compound AMG333->TRP Inhibits Response Cellular Response (e.g., Depolarization, Signal Transduction) Cations->Response

Figure 1: Generalized signaling pathway of TRP channel activation and inhibition by this compound.

Cross_Reactivity_Workflow Start Start: HEK293 Cells Transfect Transfect with TRP Channel Plasmid (TRPM8, TRPV1, etc.) Start->Transfect Culture Culture Cells (24-48h) Transfect->Culture Plate Plate Cells in Assay Plate Culture->Plate LoadDye Load with Calcium Indicator Dye Plate->LoadDye Wash Wash Cells LoadDye->Wash AddAMG333 Add this compound (Concentration Gradient) Wash->AddAMG333 Incubate Incubate AddAMG333->Incubate Measure Measure Fluorescence (Baseline) Incubate->Measure AddAgonist Add Specific TRP Channel Agonist Measure->AddAgonist MeasureFinal Measure Fluorescence (Post-Agonist) AddAgonist->MeasureFinal Analyze Analyze Data & Calculate IC50 MeasureFinal->Analyze End End: Selectivity Profile Analyze->End

Figure 2: Experimental workflow for assessing the cross-reactivity of this compound.

References

Comparative Potency of the TRPM8 Antagonist AMG 333 Across Species: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical potency of AMG 333, a selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. Developed for the potential treatment of migraine, understanding the compound's activity across different species is crucial for interpreting preclinical data and predicting clinical efficacy. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Data Presentation: In Vitro and In Vivo Potency of this compound

The potency of this compound has been evaluated in both in vitro and in vivo settings, primarily in human and rat models. While preclinical safety studies have been conducted in dogs, specific potency data for this species are not publicly available.[1] The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound against TRPM8

SpeciesAssay TypeAgonistIC50 (nM)Reference
HumanCalcium InfluxNot Specified13[2][3]
RatNot SpecifiedNot Specified20

Table 2: In Vivo Efficacy of this compound in Rats

ModelEndpointRoute of AdministrationED50 (mg/kg)Reference
Icilin-induced Wet-Dog ShakesReduction in shakesOral1.14[2]
Cold Pressor TestInhibition of blood pressure increaseOral1.10[2]

Species-Dependent Variation:

While direct comparative potency data for this compound in a wider range of species is limited, studies with other TRPM8 modulators suggest the potential for species-specific differences. For instance, the antagonist PF-05105679 showed a reduction in core body temperature that was inversely related to the body weight of the species tested, with greater exposure required to elicit the effect in larger species. This highlights the importance of considering potential pharmacokinetic and pharmacodynamic differences when extrapolating preclinical findings.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental results. The following sections describe the key assays used to determine the potency of this compound.

In Vitro Potency Assessment: Calcium Influx Assay

The in vitro potency of TRPM8 antagonists like this compound is commonly determined by measuring their ability to inhibit the influx of calcium (Ca2+) through the TRPM8 channel upon activation by an agonist (e.g., menthol (B31143) or icilin).

General Protocol:

  • Cell Culture: Stably express the TRPM8 channel of the desired species (e.g., human, rat) in a suitable host cell line (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells into 96-well or 384-well microplates and allow them to adhere and form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. This is typically done for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of the test compound (this compound) for a defined period.

  • Agonist Stimulation and Signal Detection: Add a known concentration of a TRPM8 agonist (e.g., icilin (B1674354) or menthol) to the wells. Immediately measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced calcium signal. The half-maximal inhibitory concentration (IC50) is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy Assessment in Rats

1. Icilin-Induced Wet-Dog Shake (WDS) Model:

This model is a standard in vivo assay to assess the functional antagonism of TRPM8. The TRPM8 agonist icilin induces a characteristic and quantifiable shaking behavior in rodents.

Protocol:

  • Animals: Use male Sprague-Dawley or Wistar rats within a specific weight range.

  • Acclimation: Acclimate the animals to the testing environment to minimize stress-induced variability.

  • Compound Administration: Administer this compound or vehicle control orally (p.o.) at various doses.

  • Icilin Challenge: After a predetermined pretreatment time (e.g., 60 minutes), administer a specific dose of icilin (e.g., 0.5 - 2.5 mg/kg) via intraperitoneal (i.p.) injection.

  • Observation: Immediately place the rat in an observation chamber and record the number of wet-dog shakes over a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated group. Calculate the dose required to produce a 50% reduction in wet-dog shakes (ED50).

2. Cold Pressor Test (CPT):

The cold pressor test assesses the physiological response to a cold stimulus, which is partially mediated by TRPM8. In rats, this is often measured as a change in blood pressure.

Protocol:

  • Animals and Surgical Preparation (if applicable): Use anesthetized male Wistar or Sprague-Dawley rats. For direct blood pressure measurement, a catheter may be implanted in an artery (e.g., femoral or carotid artery).

  • Compound Administration: Administer this compound or vehicle control, typically orally.

  • Baseline Measurement: Record the baseline mean arterial pressure (MAP) and heart rate (HR).

  • Cold Stimulus: Immerse a limb (e.g., hind paw) or a portion of the body in cold water (e.g., 0-4°C) for a fixed duration (e.g., 1-2 minutes).

  • Response Measurement: Continuously record MAP and HR during and after the cold stimulus.

  • Data Analysis: Determine the peak increase in MAP in response to the cold stimulus. Compare the response in the this compound-treated groups to the vehicle-treated group to determine the inhibitory effect and calculate the ED50.

Mandatory Visualizations

Signaling Pathway of TRPM8 and this compound

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_response Cellular Response Cold Cold Temperature (<28°C) TRPM8 TRPM8 Ion Channel (Sensory Neurons) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Generation Depolarization->AP Sensation Sensation of Cold (e.g., Migraine Pathogenesis) AP->Sensation AMG333 This compound AMG333->TRPM8 Antagonizes

Caption: TRPM8 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vitro Potency Assessment

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Expressing Species-Specific TRPM8 Plate_Cells 2. Plate Cells in Microplate Cell_Culture->Plate_Cells Dye_Loading 3. Load Cells with Calcium-Sensitive Dye Plate_Cells->Dye_Loading Compound_Inc 4. Incubate with Varying [this compound] Dye_Loading->Compound_Inc Agonist_Add 5. Add TRPM8 Agonist (e.g., Icilin) Compound_Inc->Agonist_Add Measure_Fluor 6. Measure Fluorescence (Calcium Signal) Agonist_Add->Measure_Fluor Calc_Inhibition 7. Calculate % Inhibition Measure_Fluor->Calc_Inhibition Det_IC50 8. Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Workflow for determining the in vitro potency of this compound.

Logical Relationship of In Vivo Models

In_Vivo_Logic cluster_premise Premise cluster_models In Vivo Models cluster_intervention Intervention cluster_outcome Outcome TRPM8_Activation TRPM8 Activation Causes Physiological Responses WDS Icilin-induced Wet-Dog Shakes TRPM8_Activation->WDS Leads to CPT Cold Pressor Test (Blood Pressure) TRPM8_Activation->CPT Leads to Reduced_Shakes Reduction in Wet-Dog Shakes WDS->Reduced_Shakes Results in Inhibited_BP Inhibition of Blood Pressure Increase CPT->Inhibited_BP Results in AMG333_Admin This compound Administration AMG333_Admin->WDS Blocks AMG333_Admin->CPT Blocks Efficacy Demonstrates In Vivo Efficacy (ED50) Reduced_Shakes->Efficacy Inhibited_BP->Efficacy

Caption: Logical relationship of in vivo models for assessing this compound efficacy.

References

Validating In Vitro Efficacy of TRPM8 Antagonist AMG 333 in Preclinical In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data for AMG 333, a potent and selective TRPM8 antagonist. The focus is on the translation of in vitro findings to in vivo models, a critical step in the validation of novel therapeutic candidates.

This guide outlines the in vitro potency of this compound and its validation through two key in vivo pharmacodynamic models. A comparison with another notable TRPM8 antagonist, PF-05105679, is included to provide a broader context of preclinical validation strategies for this target. Detailed experimental protocols and signaling pathway diagrams are provided to support the interpretation of the presented data.

Comparative Analysis of Preclinical TRPM8 Antagonists

The development of potent and selective antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key mediator of cold sensation, has been a focus for therapeutic intervention in conditions such as migraine and pain. This compound emerged as a clinical candidate from Amgen's discovery program.[1] This guide focuses on the preclinical data that supported its progression.

Data Presentation
CompoundTargetIn Vitro Potency (IC50)In Vivo ModelIn Vivo Efficacy (ED50/Effective Dose)Species
This compound hTRPM813 nM[2][3][4]Icilin-Induced Wet-Dog Shakes1.14 mg/kg[2]Rat
rTRPM820 nM[4][5]Cold Pressor Test1.10 mg/kg[2]Rat
PF-05105679 TRPM8103 nM[6]Guinea Pig Bladder Ice Water ChallengeIC50 of 200 nM[4]Guinea Pig
Cold Pressor Test (Human)Efficacious at 900 mg (single dose)[7]Human

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response Cold Cold Temperature TRPM8 TRPM8 Ion Channel Cold->TRPM8 Menthol Menthol / Icilin (B1674354) Menthol->TRPM8 Ca_influx Ca²+ Influx TRPM8->Ca_influx AMG333 This compound AMG333->TRPM8 Inhibition Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Depolarization->AP Signal Signal Transduction (e.g., to CNS) AP->Signal

TRPM8 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow In Vivo Validation Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt IC50 IC50 Determination (Calcium Flux Assay) Lead_Opt->IC50 WDS Icilin-Induced Wet-Dog Shakes IC50->WDS CPT Cold Pressor Test IC50->CPT Efficacy Determine ED50 WDS->Efficacy CPT->Efficacy

Preclinical to In Vivo Validation Workflow for this compound.

Experimental Protocols

In Vitro: TRPM8 Antagonist Calcium Flux Assay

Objective: To determine the in vitro potency (IC50) of this compound in inhibiting the activation of the TRPM8 ion channel.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.[8]

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.[8]

  • Compound Incubation: After dye loading, the cells are washed, and various concentrations of this compound (or vehicle control) are added to the wells and incubated for a specified period (e.g., 10-20 minutes).[8]

  • Agonist Stimulation and Measurement: A TRPM8 agonist, such as icilin or menthol, is added to the wells to stimulate channel activation. The resulting change in intracellular calcium concentration is measured as an increase in fluorescence intensity using a fluorescence plate reader.[8]

  • Data Analysis: The fluorescence signal is normalized, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo: Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

Objective: To assess the in vivo target engagement and efficacy of this compound by measuring its ability to inhibit a TRPM8-mediated behavioral response.

Methodology:

  • Animals: Male Sprague-Dawley rats are used for this study.[3]

  • Acclimation: Animals are acclimated to the testing environment before the experiment.

  • Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.6-3 mg/kg) at a specified time before the icilin challenge.[3]

  • Icilin Challenge: The TRPM8 agonist, icilin, is administered via intraperitoneal (i.p.) injection at a dose known to induce a robust wet-dog shake (WDS) response (e.g., 0.5-5 mg/kg).[9][10]

  • Behavioral Observation: Immediately following icilin injection, the rats are placed in an observation chamber, and the number of WDS events is counted for a defined period (e.g., 30 minutes).

  • Data Analysis: The dose-dependent inhibition of WDS by this compound is analyzed, and the ED50 value is calculated.

In Vivo: Cold Pressor Test (CPT) in Rats

Objective: To evaluate the in vivo efficacy of this compound in blocking a physiological response to a cold stimulus.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are used.[11]

  • Surgical Preparation (if applicable): For precise blood pressure measurement, animals may be anesthetized and instrumented with arterial catheters.

  • Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 1-3 mg/kg) prior to the cold challenge.[3]

  • Cold Stimulus: The rat's limbs and ventral half of the body are immersed in ice-cold water (approximately 0.5°C) for a set duration (e.g., 1-2 minutes).[11]

  • Physiological Measurement: Blood pressure and heart rate are continuously monitored before, during, and after the cold stimulus.

  • Data Analysis: The ability of this compound to dose-dependently block the cold-induced increase in blood pressure is quantified, and the ED50 is determined.[3]

Conclusion

The preclinical data for this compound demonstrates a successful translation from in vitro potency to in vivo efficacy. The low nanomolar IC50 value against the TRPM8 channel was validated in two distinct in vivo models that rely on TRPM8 activation. The icilin-induced wet-dog shake model confirmed target engagement in a behavioral paradigm, while the cold pressor test provided evidence of efficacy in a more physiological setting. This comprehensive preclinical package, including a clear understanding of the target's signaling pathway and robust in vivo validation, is a cornerstone of modern drug discovery and development. The comparison with PF-05105679 highlights alternative in vivo models and species that can be utilized in the characterization of TRPM8 antagonists.

References

Assessing the Translational Relevance of AMG 333 Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for AMG 333, a transient receptor potential melastatin 8 (TRPM8) antagonist, developed for the treatment of migraine. The performance of this compound is compared with another TRPM8 antagonist, PF-05105679, to assess its translational relevance and highlight key challenges in the clinical development of this drug class.

Executive Summary

This compound demonstrated high potency and preclinical efficacy in validated animal models, supporting its initial development as a potential treatment for migraine. However, its clinical translation was ultimately halted during Phase 1 trials due to significant adverse effects, a challenge also encountered by other TRPM8 antagonists like PF-05105679. This guide synthesizes the available preclinical data to provide a detailed comparison and to draw insights into the translational disconnect between preclinical efficacy and clinical safety for this therapeutic target.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of TRPM8 Antagonists
CompoundTargetIn Vitro Potency (IC50)Animal ModelIn Vivo Efficacy (ED50/IC50)Reference
This compound Human TRPM813 nMRat (Icilin-induced wet-dog shakes)1.14 mg/kg[1]
Rat (Cold pressor test)1.10 mg/kg[1]
PF-05105679 Human TRPM8103 nMGuinea Pig (Bladder ice water and menthol (B31143) challenge)200 nM
Table 2: Comparative Preclinical Pharmacokinetics
CompoundSpeciesKey Pharmacokinetic ParametersReference
This compound Rat, Dog, MonkeyData not publicly available. Development focused on improving PK properties and reducing CYP3A4 induction.[2]
PF-05105679 RatModerate blood clearance, complete oral absorption.[3]
DogModerate blood clearance, complete oral absorption.[3]
Table 3: Summary of Clinical Trial Outcomes
CompoundIndicationPhase of DevelopmentReported Adverse EventsOutcomeReference
This compound MigrainePhase 1Sensation of heat, paresthesia, dysesthesia, dysgeusia.Terminated
PF-05105679 PainPhase 1Sensation of heat.Terminated

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. The following are generalized protocols for the key in vivo models cited in the preclinical studies.

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This model is a standard pharmacodynamic assay to assess the in vivo activity of TRPM8 antagonists.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimation: Animals are acclimated to the testing environment to reduce stress-induced behaviors.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or via another relevant route at predetermined times before the icilin (B1674354) challenge.

  • Icilin Challenge: A TRPM8 agonist, icilin, is administered, typically via intraperitoneal injection, at a dose known to induce a robust WDS response (e.g., 2.5 mg/kg).[4]

  • Observation: Immediately following icilin injection, animals are observed for a defined period (e.g., 30-60 minutes), and the number of wet-dog shakes is counted by a trained observer blinded to the treatment groups.

  • Data Analysis: The number of WDS in the drug-treated groups is compared to the vehicle-treated group to determine the dose-dependent inhibitory effect of the antagonist.

Cold Pressor Test (CPT) in Rats

The cold pressor test is utilized to evaluate the analgesic potential of compounds by measuring the response to a noxious cold stimulus.

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Surgical Preparation (if applicable): For measurement of cardiovascular parameters like blood pressure and heart rate, animals may be instrumented with arterial catheters under anesthesia.

  • Drug Administration: The test compound or vehicle is administered at specified times before the cold stimulus.

  • Cold Stimulus: A noxious cold stimulus is applied, for example, by immersing the rat's tail or paw in cold water (e.g., 0-4°C) for a fixed duration.

  • Endpoint Measurement: The primary endpoint is typically a nociceptive response, such as the latency to tail withdrawal or paw licking. Alternatively, physiological responses like changes in blood pressure and heart rate can be measured as indicators of the stress response to pain.

  • Data Analysis: The effect of the drug on the nociceptive or physiological response is compared to the vehicle control to assess its analgesic or modulatory activity.

Mandatory Visualization

Signaling_Pathway cluster_0 TRPM8 Channel Modulation in Migraine Pathophysiology Cold Stimulus Cold Stimulus TRPM8 Channel TRPM8 Channel Cold Stimulus->TRPM8 Channel TRPM8 Agonists (e.g., Menthol, Icilin) TRPM8 Agonists (e.g., Menthol, Icilin) TRPM8 Agonists (e.g., Menthol, Icilin)->TRPM8 Channel Sensory Neuron Activation Sensory Neuron Activation TRPM8 Channel->Sensory Neuron Activation Pain Signaling Pathway Pain Signaling Pathway Sensory Neuron Activation->Pain Signaling Pathway Migraine Pain Migraine Pain Pain Signaling Pathway->Migraine Pain This compound This compound This compound->TRPM8 Channel PF-05105679 PF-05105679 PF-05105679->TRPM8 Channel

Caption: TRPM8 channel antagonism by this compound and PF-05105679.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Translation In Vitro Potency In Vitro Potency In Vivo Efficacy (Rat Models) In Vivo Efficacy (Rat Models) In Vitro Potency->In Vivo Efficacy (Rat Models) Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology In Vivo Efficacy (Rat Models)->Pharmacokinetics & Toxicology Phase 1 Clinical Trial Phase 1 Clinical Trial Pharmacokinetics & Toxicology->Phase 1 Clinical Trial Adverse Events Adverse Events Phase 1 Clinical Trial->Adverse Events

Caption: Translational workflow from preclinical to clinical evaluation.

Discussion of Translational Relevance

The preclinical data for this compound were promising, demonstrating high target potency and efficacy in animal models of TRPM8-mediated responses. The optimization of its drug-like properties, including efforts to reduce CYP3A4 induction, indicated a thorough preclinical development program.[2] However, the translational failure of this compound, and similarly PF-05105679, underscores a significant challenge in targeting the TRPM8 channel for systemic therapies.

The adverse events observed in Phase 1 trials, particularly the sensation of heat, are likely on-target effects resulting from the blockade of TRPM8 channels, which are key sensors of cold temperature. This suggests that while the preclinical models were effective in demonstrating target engagement and a pharmacodynamic response, they were not predictive of the undesirable sensory side effects in humans.

The discrepancy highlights the limitations of rodent models in fully recapitulating the complexity of human sensory perception and thermoregulation. The experience with this compound and other TRPM8 antagonists suggests that future development in this area may require more sophisticated preclinical models that can better predict on-target adverse effects in humans or a focus on topical or peripherally-restricted antagonists to minimize systemic exposure and associated side effects.

References

Independent Validation of Published AMG 333 Research: A Comparative Guide for TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research on AMG 333, a potent and selective Transient Receptor Potential Melastatin 8 (TRPM8) antagonist, with other relevant alternatives. The information is intended to support independent validation efforts and inform future research in the development of TRPM8-targeted therapeutics. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes critical pathways and workflows.

Introduction to this compound and TRPM8

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol (B31143).[1][2] It is predominantly expressed in a subpopulation of sensory neurons, including those implicated in migraine pathogenesis.[1][2] Genetic association studies have linked TRPM8 to a reduced risk of migraine, making it an attractive therapeutic target.[1][2]

This compound is a potent and highly selective antagonist of the TRPM8 ion channel developed by Amgen for the potential treatment of migraine.[1][2] Preclinical studies demonstrated its efficacy in animal models, leading to its advancement into Phase I clinical trials. However, the trial was discontinued (B1498344) due to adverse effects, specifically the sensation of heat.[3] This guide provides a comparative analysis of this compound with another clinical-stage TRPM8 antagonist, PF-05105679, and other preclinical candidates.

Comparative Efficacy and Selectivity of TRPM8 Antagonists

The following tables summarize the in vitro potency and selectivity of this compound against human TRPM8 (hTRPM8) and rat TRPM8 (rTRPM8), alongside comparative data for PF-05105679 and other preclinical TRPM8 antagonists from Amgen.

Table 1: In Vitro Potency of TRPM8 Antagonists

CompoundhTRPM8 IC50 (nM)rTRPM8 IC50 (nM)Reference(s)
This compound 1320-30[4][5][6]
PF-05105679103-[7][8]
AMG2850--[6]
AMG878863.2-[6]
AMG0635--[6]
AMG9678--[6]
Compound 496--[6]

Table 2: Selectivity Profile of this compound

Off-TargetIC50 (µM)Reference(s)
TRPV1>20[4]
TRPV3>20[4]
TRPV4>20[4]
TRPA1>20[4]

This compound demonstrates high selectivity for TRPM8 over other members of the TRP channel family.[4]

In Vivo Pharmacodynamics

The in vivo efficacy of this compound was evaluated in two rat models that are standard for assessing TRPM8 antagonism.

Table 3: In Vivo Efficacy of this compound in Rat Models

ModelEndpointED50 (mg/kg, p.o.)Reference(s)
Icilin-Induced Wet-Dog ShakesInhibition of shaking behavior1.14[9]
Cold Pressor TestBlockade of cold-induced blood pressure increase1.10[9]

Clinical Trial Outcomes and Adverse Effects

Both this compound and PF-05105679 advanced to Phase I clinical trials but were discontinued.

  • This compound: A single-ascending dose study in healthy subjects and migraine patients was completed, but further development was halted.[10]

  • PF-05105679: This compound showed efficacy in a human cold pressor test, comparable to oxycodone.[6][11] However, the trial was stopped due to non-tolerated "hot sensations," particularly in the facial and upper body regions.[6][11] Similar adverse effects were noted for this compound.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRPM8 signaling pathway, the experimental workflow for evaluating TRPM8 antagonists, and the logical relationship of the comparative analysis.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_cellular_response Cellular Response Cold Cold TRPM8 Channel TRPM8 Channel Cold->TRPM8 Channel Menthol Menthol Menthol->TRPM8 Channel Cation Influx (Ca2+, Na+) Cation Influx (Ca2+, Na+) TRPM8 Channel->Cation Influx (Ca2+, Na+) Membrane Depolarization Membrane Depolarization Cation Influx (Ca2+, Na+)->Membrane Depolarization Action Potential Action Potential Membrane Depolarization->Action Potential Sensory Neuron Sensory Neuron Action Potential->Sensory Neuron Sensation of Cold Sensation of Cold Sensory Neuron->Sensation of Cold This compound This compound This compound->TRPM8 Channel Antagonism

TRPM8 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Compound Synthesis Compound Synthesis hTRPM8 & rTRPM8 Cell Lines hTRPM8 & rTRPM8 Cell Lines Compound Synthesis->hTRPM8 & rTRPM8 Cell Lines FLIPR Assay (IC50) FLIPR Assay (IC50) hTRPM8 & rTRPM8 Cell Lines->FLIPR Assay (IC50) Selectivity Panel (Other TRP Channels) Selectivity Panel (Other TRP Channels) FLIPR Assay (IC50)->Selectivity Panel (Other TRP Channels) Rat Models Rat Models Selectivity Panel (Other TRP Channels)->Rat Models Icilin-Induced Wet-Dog Shakes (ED50) Icilin-Induced Wet-Dog Shakes (ED50) Rat Models->Icilin-Induced Wet-Dog Shakes (ED50) Cold Pressor Test (ED50) Cold Pressor Test (ED50) Rat Models->Cold Pressor Test (ED50) Phase I Clinical Trial Phase I Clinical Trial Icilin-Induced Wet-Dog Shakes (ED50)->Phase I Clinical Trial Cold Pressor Test (ED50)->Phase I Clinical Trial Safety & Tolerability Safety & Tolerability Phase I Clinical Trial->Safety & Tolerability Adverse Events (Hot Sensation) Adverse Events (Hot Sensation) Safety & Tolerability->Adverse Events (Hot Sensation)

Workflow for the preclinical and clinical evaluation of this compound.

Comparison_Logic AMG_333 This compound Potent & Selective TRPM8 Antagonist Discontinued in Phase I Comparison_Parameters {Parameters | In Vitro Potency (IC50) | Selectivity Profile | In Vivo Efficacy (ED50) | Clinical Outcome & AEs} AMG_333->Comparison_Parameters PF_05105679 PF-05105679 TRPM8 Antagonist Discontinued in Phase I PF_05105679->Comparison_Parameters Other_Preclinical Other Preclinical Antagonists e.g., AMG2850, AMG8788 Limited Data Other_Preclinical->Comparison_Parameters

Logical structure for the comparison of TRPM8 antagonists.

Experimental Protocols

Detailed experimental protocols for the key assays are crucial for independent validation. The following are summaries based on available information, with full details to be referenced from the primary publication by Horne et al. (2018).

In Vitro Potency Assay (FLIPR)
  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either human TRPM8 (hTRPM8) or rat TRPM8 (rTRPM8).

  • Assay Principle: A fluorometric imaging plate reader (FLIPR) is used to measure changes in intracellular calcium concentration upon channel activation.

  • Procedure (General):

    • Cells are plated in 384-well plates and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Test compounds (e.g., this compound) at various concentrations are pre-incubated with the cells.

    • The TRPM8 channel is activated by adding a known agonist (e.g., menthol or icilin).

    • The change in fluorescence, indicative of calcium influx, is measured.

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

  • Reference: Full protocol details are available in Horne DB, et al. J Med Chem. 2018;61(18):8186-8201.

In Vivo Wet-Dog Shake (WDS) Model
  • Animal Model: Male Sprague-Dawley rats.

  • Assay Principle: The TRPM8 agonist icilin (B1674354) induces a characteristic shaking behavior in rats, which can be inhibited by TRPM8 antagonists.

  • Procedure (General):

    • Rats are orally administered with the test compound (e.g., this compound) or vehicle.

    • After a defined pre-treatment period, icilin is administered (e.g., intraperitoneally).

    • The number of wet-dog shakes is observed and counted for a specific duration.

    • The dose-dependent inhibition of WDS is used to calculate the ED50 value.

  • Reference: Full protocol details are available in Horne DB, et al. J Med Chem. 2018;61(18):8186-8201.

In Vivo Cold Pressor Test
  • Animal Model: Male Sprague-Dawley rats.

  • Assay Principle: Exposure to a cold stimulus elicits a pressor response (increase in blood pressure), which is mediated in part by TRPM8. TRPM8 antagonists can attenuate this response.

  • Procedure (General):

    • Rats are instrumented for blood pressure monitoring.

    • The test compound (e.g., this compound) or vehicle is administered orally.

    • A cold stimulus (e.g., application of a cold probe to the paw) is applied.

    • The change in mean arterial pressure is recorded.

    • The dose-dependent blockade of the cold-induced pressor response is used to determine the ED50 value.

  • Reference: Full protocol details are available in Horne DB, et al. J Med Chem. 2018;61(18):8186-8201.

Conclusion

This compound is a potent and selective TRPM8 antagonist that showed promising preclinical efficacy. However, its clinical development, along with that of PF-05105679, was halted due to on-target adverse effects, namely the sensation of heat. This highlights a significant challenge in the therapeutic targeting of TRPM8. This comparative guide provides a summary of the key data and methodologies to aid researchers in the continued exploration of TRPM8 as a therapeutic target and in the development of novel antagonists with improved safety profiles. The provided diagrams and data tables offer a structured overview for comparative analysis and future experimental design. For complete and detailed experimental procedures, readers are directed to the primary publication by Horne et al. (2018).

References

Benchmarking AMG 333 Against Novel TRPM8 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential melastatin 8 (TRPM8) channel, a key sensor for cold temperatures and cooling agents, has emerged as a significant therapeutic target for a range of conditions, including migraine, neuropathic pain, and overactive bladder.[1][2][3] AMG 333, a potent and selective TRPM8 antagonist, demonstrated promise in early clinical development for migraine before its discontinuation due to adverse effects.[3][4][5] This guide provides a comparative benchmark of this compound against a selection of novel TRPM8 inhibitors, offering a quantitative analysis of their performance and detailed experimental methodologies to support further research and development in this area.

Data Presentation: Quantitative Comparison of TRPM8 Inhibitors

The following table summarizes the in vitro potency of this compound and other notable TRPM8 antagonists. Data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) where applicable, derived from various cellular assays.

CompoundTargetAssay TypeAgonist UsedIC50 / EC50 (nM)Cell LineReference
This compound Human TRPM8Not SpecifiedNot Specified13Not Specified[6]
PF-05105679Human TRPM8FLIPRNot Specified702 (R-enantiomer)Not Specified[7]
KPR-5714Human TRPM8Not SpecifiedNot Specified25.3Not Specified[8]
BCTCHuman TRPM8Calcium FluxIcilin660HEK293[9]
RGM8-51Rat TRPM8Calcium MicrofluorographyMenthol (B31143)1060HEK293[10]
RGM8-51Human TRPM8Calcium MicrofluorographyMenthol1740HEK293[10]
PBMCMouse TRPM8Calcium MicrofluorimetryMenthol<1 (sub-nanomolar affinity)HEK293T[11]
Compound 14 (BB 0322703)Rat TRPM8Patch-clampNot Specified1250HEK293[12]
HispidulinNot SpecifiedNot SpecifiedNot Specified9700Not Specified[8]
Oroxylin ANot SpecifiedNot SpecifiedNot Specified1700Not Specified[8]

Experimental Protocols

Calcium Imaging Assay for TRPM8 Antagonist Screening

This protocol outlines a common method for assessing the inhibitory activity of compounds on TRPM8 channels using a fluorescent calcium indicator.

a. Cell Culture and Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 (hTRPM8) channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin and streptomycin), and a selection agent like G418.[9]

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[9]

  • For the assay, cells are seeded into 96-well or 384-well black, clear-bottom plates and allowed to form a monolayer overnight.[9][13]

b. Dye Loading:

  • The culture medium is removed, and cells are washed with a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS).[9]

  • A dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) is added to each well.[9][11]

  • The plate is incubated at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells.[9]

c. Compound Incubation and Fluorescence Measurement:

  • After incubation, the dye solution is removed, and the cells are washed again with HBSS.[9]

  • The test compounds, including the vehicle control and reference antagonists, are added to the respective wells at various concentrations and incubated for a defined period (e.g., 10-20 minutes).[9]

  • The plate is then placed in a fluorescence microplate reader. A baseline fluorescence reading is established before the addition of a TRPM8 agonist (e.g., menthol or icilin).[9]

  • Fluorescence intensity is recorded over time to measure the influx of calcium upon channel activation.

d. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • The response is often normalized to the baseline fluorescence (ΔF/F₀).[9]

  • Concentration-response curves are generated to determine the IC50 value for each antagonist.

In Vivo Model: Oxaliplatin-Induced Cold Allodynia

This animal model is frequently used to evaluate the efficacy of TRPM8 antagonists in a neuropathic pain setting.

a. Induction of Cold Allodynia:

  • Rodents (rats or mice) are administered oxaliplatin, a chemotherapeutic agent known to induce cold hypersensitivity.[12]

  • The development of cold allodynia is assessed by measuring the animal's response to a cold stimulus (e.g., a cold plate or acetone (B3395972) application to the paw).

b. Compound Administration and Behavioral Testing:

  • The test compounds (TRPM8 antagonists) are administered to the animals, typically via oral or intravenous routes.[10]

  • At various time points after compound administration, the animals are re-exposed to the cold stimulus.

  • The withdrawal latency or frequency of withdrawal responses is measured and compared between treated and vehicle control groups to assess the analgesic effect of the compound.[10][12]

Visualizations: Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_cellular_response Cellular Response cluster_downstream Downstream Effects cluster_inhibition Inhibition Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Na_Influx Na⁺ Influx TRPM8->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Sensation of Cold and Pain Action_Potential->Sensation AMG333 This compound & Novel Inhibitors AMG333->TRPM8

Caption: TRPM8 channel activation by cold or chemical agonists leads to cation influx and downstream signaling.

Experimental Workflow for TRPM8 Inhibitor Benchmarking

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., FLIPR Assay) Start->HTS Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response & IC50 (Calcium Imaging) Hit_ID->Dose_Response Lead_Selection Lead Candidate Selection Dose_Response->Lead_Selection Selectivity Selectivity Profiling (vs. TRPV1, TRPA1, etc.) Lead_Selection->Selectivity In_Vivo In Vivo Efficacy (e.g., Pain Models) Selectivity->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: A typical workflow for the discovery and validation of novel TRPM8 inhibitors.

References

Safety Operating Guide

Navigating the Disposal of AMG 333: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential information for the proper disposal of AMG 333, a potent and selective TRPM8 antagonist. In the absence of explicit disposal protocols from the manufacturer, this document outlines a set of best practices based on the compound's known properties and general principles of chemical waste management.

Immediate Safety and Handling Protocols

Before considering disposal, it is imperative to handle this compound with appropriate safety measures to minimize exposure. While a specific Safety Data Sheet (SDS) with comprehensive hazard information is not publicly available, the following standard laboratory practices are crucial:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne particles.

  • Spill Management: In case of a spill, isolate the area and prevent the spread of the material. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.

This compound Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of key data for this compound.[1][2][3]

PropertyValueSource
Chemical Name 6-[[[(S)-(3-Fluoro-2-pyridinyl)[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-3-pyridinecarboxylic acid[1][4]
CAS Number 1416799-28-4[1][2][3]
Molecular Formula C₂₀H₁₂F₅N₃O₄[1][2][3]
Molecular Weight 453.32 g/mol [2][3][5]
Appearance Solid[1]
Purity ≥98%[1][4]
Storage Store at -20°C[1][2]
Solubility Soluble in DMSO and Ethanol. Insoluble in water.[5]

Step-by-Step Disposal Procedure

As this compound is a synthetic chemical compound intended for research, it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Properly label this compound waste containers with the full chemical name and any known hazard information.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions. This includes keeping it separate from incompatible chemicals.

  • Containerization:

    • Collect all solid this compound waste in a dedicated, sealed, and chemically resistant container.

    • For solutions of this compound (e.g., in DMSO or ethanol), use a separate, clearly labeled, and sealed container designed for liquid chemical waste.

  • Consult with Environmental Health and Safety (EHS):

    • This is a mandatory step. Contact your institution's EHS department to inform them about the this compound waste you have generated.

    • Provide them with all available information on the compound, including the data presented in this guide.

    • Follow their specific instructions for waste pickup, storage, and disposal, as they will be familiar with local, state, and federal regulations.

  • Waste Disposal:

    • The disposal of this compound will be managed by a licensed hazardous waste disposal company contracted by your institution.

    • Ensure all necessary paperwork is completed as required by your EHS department.

Experimental Protocols Cited

The information presented in this guide is based on publicly available data from chemical suppliers and scientific publications. No key experiments regarding the disposal of this compound have been cited, as this information is not available. The disposal procedures are derived from general best practices for chemical waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

AMG333_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation & Collection cluster_disposal_process Disposal Process start Start: Handle this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_gen Generate this compound Waste (Solid or Solution) fume_hood->waste_gen segregate Segregate Waste waste_gen->segregate containerize Collect in Labeled, Sealed Container segregate->containerize consult_ehs CRITICAL STEP Consult Institutional EHS containerize->consult_ehs follow_ehs Follow EHS Instructions consult_ehs->follow_ehs Receive Guidance licensed_disposal Arrange for Licensed Hazardous Waste Disposal follow_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution or local regulations. Always consult with your Environmental Health and Safety department for definitive guidance on chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amg 333

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, selective compounds like Amg 333. This document provides essential, immediate safety and logistical information for the handling of this compound, a selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). Adherence to these guidelines is critical for personal safety and the integrity of your research.

Immediate Safety and Handling Protocols

This compound is a potent compound that requires careful handling to minimize exposure. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to prevent the spread of contamination.
Eye Protection Chemical safety goggles or a face shield.Protects the eyes and face from airborne particles and potential splashes of solutions containing the compound.
Body Protection A dedicated laboratory coat, preferably disposable.Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Recommended when handling the powdered form of the compound outside of a certified chemical fume hood or glove box to minimize inhalation of fine particles.
Handling and Storage

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

AspectProcedure
Powder Handling All handling of powdered this compound should be performed in a certified chemical fume hood or a glove box to contain airborne particles.
Solution Preparation When preparing solutions, slowly add the solvent to the powder to prevent splashing. For in vitro studies, this compound is soluble in DMSO. For in vivo experiments, various formulations using solvents like DMSO, PEG300, Tween-80, and corn oil can be prepared.[1][2] Sonication may be used to aid dissolution.[3]
Storage Store this compound powder at -20°C for long-term stability (up to 3 years).[4] Stock solutions should be aliquoted and stored at -80°C (for up to 2 years) or -20°C (for up to 1 year) to avoid repeated freeze-thaw cycles.[4]

Disposal Plan

All waste materials contaminated with this compound, including empty vials, used gloves, and other disposable labware, must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Contaminated PPE Dispose of as hazardous chemical waste in the designated solid waste container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols

This compound has been utilized in several key preclinical models to investigate its role as a TRPM8 antagonist. Below are detailed methodologies for two such experiments.

Icilin-Induced Wet-Dog Shake (WDS) Model in Rats

This model is used to assess the in vivo efficacy of TRPM8 antagonists.

  • Animals: Male Sprague-Dawley rats are used.

  • Acclimation: Animals are acclimated to the testing environment before the experiment.

  • Compound Administration: this compound is administered orally (p.o.) at varying doses (e.g., 0.6-3 mg/kg).[4]

  • Induction of WDS: After a set pre-treatment time, the TRPM8 agonist icilin (B1674354) is administered to induce the wet-dog shake behavior.

  • Observation: The frequency of wet-dog shakes is observed and recorded for a defined period.

  • Data Analysis: The dose-dependent inhibition of WDS by this compound is calculated and analyzed.

Cold-Pressor Test in Rats

This test evaluates the effect of TRPM8 antagonists on cold-induced physiological responses.

  • Animals: Male Sprague-Dawley rats are used.

  • Instrumentation: Animals are instrumented for the measurement of physiological parameters such as blood pressure.

  • Compound Administration: this compound is administered orally (p.o.) at varying doses (e.g., 1-3 mg/kg).[4]

  • Cold Stimulation: A cold stimulus is applied to induce a pressor response (an increase in blood pressure).

  • Measurement: Blood pressure is monitored before and after cold stimulation.

  • Data Analysis: The ability of this compound to block the cold-induced increase in blood pressure is quantified and analyzed.

Signaling Pathway

This compound functions by antagonizing the TRPM8 channel, which is a key sensor of cold temperatures and cooling agents like menthol. The following diagram illustrates the simplified signaling pathway of TRPM8 and the point of intervention for this compound.

TRPM8_Pathway Simplified TRPM8 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens to allow Cold_Menthol Cold Temperature / Menthol Cold_Menthol->TRPM8 Activates Amg_333 This compound Amg_333->TRPM8 Inhibits Neuronal_Activation Neuronal Activation (Sensation of Cold) Ca_Influx->Neuronal_Activation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.